molecular formula C55H74IN3O21S4 B10858107 Calicheamicin

Calicheamicin

Cat. No.: B10858107
M. Wt: 1368.4 g/mol
InChI Key: HXCHCVDVKSCDHU-UJSYRLJRSA-N
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Description

Enediyne aminoglycosides derived from the bacterium MICROMONOSPORA ECHINOSPORA that are used as antineoplastic antibiotics. They bind to DNA in both healthy and tumor cells, resulting in strand scission and cell death.

Properties

Molecular Formula

C55H74IN3O21S4

Molecular Weight

1368.4 g/mol

IUPAC Name

S-[6-[[5-[5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(5E,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate

InChI

InChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13+,29-18-

InChI Key

HXCHCVDVKSCDHU-UJSYRLJRSA-N

Isomeric SMILES

CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#C/C=C/C#CC\4(CC(=O)C(=C3/C4=C/CSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O

Canonical SMILES

CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O

Origin of Product

United States

Foundational & Exploratory

The Discovery and Production of Calicheamicin from Micromonospora echinospora: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of the discovery, biosynthesis, and production of calicheamicins, a class of potent enediyne antitumor antibiotics, from the bacterium Micromonospora echinospora. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological and experimental pathways. The discovery of calicheamicin in the mid-1980s from a soil sample collected in Kerrville, Texas, marked a significant milestone in the search for novel anticancer agents.[1][2] This document consolidates current knowledge on the fermentation of M. echinospora, the extraction and purification of calicheamicins, and the analytical methods for their characterization, providing a valuable resource for the scientific community.

Introduction

Calicheamicins are a family of exceptionally potent antitumor antibiotics produced by the actinomycete Micromonospora echinospora.[1][3] Their unique molecular architecture, featuring a highly reactive enediyne "warhead," enables them to induce site-specific double-strand DNA breaks, leading to cell death.[1][3][4] This mechanism of action makes calicheamicins and their derivatives, particularly this compound γ1I, highly effective cytotoxic agents.[1] Their extreme potency, however, necessitates their use in a targeted manner, most notably as payloads in antibody-drug conjugates (ADCs) for cancer therapy.[3][5] Mylotarg® (gemtuzumab ozogamicin) and Besponsa® (inotuzumab ozogamicin) are two FDA-approved ADCs that utilize this compound derivatives for the treatment of acute myeloid leukemia and B-cell acute lymphoblastic leukemia, respectively.[5][6]

This guide will cover the journey from the initial discovery of this compound to its production and analysis, with a focus on the technical details required for its laboratory-scale production and characterization.

The Producing Microorganism: Micromonospora echinospora

The source of calicheamicins is the Gram-positive bacterium Micromonospora echinospora subsp. calichensis, first isolated from a sample of chalky soil, or "caliche," from Kerrville, Texas.[1][2] This actinomycete is amenable to fermentation, although optimizing the production of these complex secondary metabolites presents significant challenges due to their low yields and high toxicity.

Biosynthesis of this compound

The biosynthesis of the this compound molecule is a complex process involving a sophisticated enzymatic machinery. The core of the molecule is assembled through an iterative type I polyketide synthase (PKS) pathway.[1] This is followed by a series of post-PKS modifications and the sequential addition of unusual sugar moieties by glycosyltransferases to form the characteristic aryltetrasaccharide chain, which is crucial for the molecule's ability to bind to the minor groove of DNA.[1][7]

This compound Biosynthetic Gene Cluster

The genetic blueprint for this compound production is encoded within a dedicated biosynthetic gene cluster (BGC) in the M. echinospora genome.[8] This cluster contains all the necessary genes for the synthesis of the enediyne core, the sugar moieties, and the tailoring enzymes, as well as genes conferring self-resistance to the producing organism.[1]

Calicheamicin_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Iterative Type I Polyketide Synthase (PKS) Acetyl_CoA->PKS Polyene_Intermediate 15-Carbon Polyene Intermediate PKS->Polyene_Intermediate Accessory_Enzymes Accessory Enzymes Polyene_Intermediate->Accessory_Enzymes Enediyne_Core Putative Enediyne Core (Calicheamicinone-like) Accessory_Enzymes->Enediyne_Core Glycosyltransferases Glycosyltransferases (CalG1-4) Enediyne_Core->Glycosyltransferases Acyltransferase Acyltransferase (CalO4) Glycosyltransferases->Acyltransferase Sugar_Nucleotides Sugar Nucleotides Sugar_Nucleotides->Glycosyltransferases This compound This compound Acyltransferase->this compound Orsellinic_Acid Orsellinic Acid Substrate Orsellinic_Acid->Acyltransferase

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the production and analysis of this compound from Micromonospora echinospora.

Fermentation of Micromonospora echinospora

Optimized fermentation is critical for maximizing the yield of this compound. The following protocol is a composite based on published methods.

4.1.1. Media Composition

ComponentConcentration (g/L)Role
Soluble Starch20.0Carbon Source
Glucose10.0Carbon Source
N-Z Amine5.0Nitrogen Source
Yeast Extract5.0Nitrogen Source
CaCO₃1.0pH Buffer
Macroporous Adsorption Resin (e.g., H-60)30.0In situ Product Removal

4.1.2. Fermentation Parameters

ParameterValue
Culture Volume100 mL in 500 mL flask
Inoculum5% (v/v) of a 3-day old seed culture
Temperature28 °C
Agitation220 rpm
Fermentation Time7-9 days

Protocol:

  • Prepare the fermentation medium and dispense into flasks.

  • Autoclave at 121 °C for 20 minutes.

  • After cooling, inoculate with the seed culture of M. echinospora.

  • Incubate the flasks in a rotary shaker under the specified conditions.

  • Monitor the production of this compound periodically by HPLC analysis of broth extracts.

Extraction and Purification of this compound

Calicheamicins are recovered from the fermentation broth through a multi-step process involving solvent extraction and chromatography.[9]

Extraction_Purification_Workflow Fermentation_Broth Fermentation Broth Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation_Broth->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Selective_Precipitation Selective Precipitation Crude_Extract->Selective_Precipitation Precipitate Enriched Precipitate Selective_Precipitation->Precipitate Normal_Phase_Chromatography Normal Phase Chromatography (Silica Gel) Precipitate->Normal_Phase_Chromatography Fractionation1 Fractionation Normal_Phase_Chromatography->Fractionation1 Reversed_Phase_Chromatography Reversed-Phase Chromatography (C18) Fractionation1->Reversed_Phase_Chromatography Fractionation2 Fractionation Reversed_Phase_Chromatography->Fractionation2 Partition_Chromatography Partition Chromatography Fractionation2->Partition_Chromatography Pure_Calicheamicins Pure this compound Components Partition_Chromatography->Pure_Calicheamicins

Caption: Extraction and purification workflow.

Protocol:

  • Adjust the pH of the whole fermentation broth to 4.0 and extract with an equal volume of ethyl acetate.

  • Concentrate the organic phase under reduced pressure to obtain a crude extract.

  • Dissolve the crude extract in a minimal amount of dichloromethane and precipitate with hexane.

  • Collect the precipitate and subject it to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

  • Pool the active fractions and further purify by reversed-phase HPLC using a C18 column and a water/acetonitrile gradient.

  • Final purification can be achieved by partition chromatography.

Analytical Characterization

The characterization of calicheamicins relies on a combination of chromatographic and spectroscopic techniques.

4.3.1. High-Performance Liquid Chromatography (HPLC)

ParameterValue
ColumnC18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient30-70% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm and 320 nm
Injection Volume20 µL

4.3.2. Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS): Provides accurate mass determination of the intact molecule and its fragments.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): Useful for analyzing conjugates of this compound with antibodies, though UV-MALDI can cause degradation. IR-MALDI is a more suitable alternative.

4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR are essential for the structural elucidation of novel this compound analogues. Samples are typically dissolved in deuterated solvents like CDCl₃ or DMSO-d₆.

Quantitative Data

The production of this compound is a low-yield process. However, significant improvements have been achieved through strain improvement and process optimization.

StageTiter/YieldReference(s)
Wild-type Fermentation~3.1 ± 0.3 µg/mL[2]
Mutant Strain Fermentation~10.2 µg/mL (3.3-fold increase)[2]
Fermentation with in situ Resin Adsorption84.0 ± 2.4 µg/mL (5.6-fold increase over mutant)[2]
Overall Improvement (Mutant + Resin)~27-fold increase over wild-type[2]

Mechanism of Action: DNA Cleavage

The potent cytotoxicity of this compound stems from its ability to cause double-stranded DNA breaks. The aryltetrasaccharide portion of the molecule recognizes and binds to specific sequences in the minor groove of DNA.[1][10] This binding positions the enediyne core for a chemical transformation.

Calicheamicin_MoA This compound This compound DNA_Binding Binding to DNA Minor Groove This compound->DNA_Binding Thiol_Activation Activation by Thiol (e.g., Glutathione) DNA_Binding->Thiol_Activation DNA DNA DNA->DNA_Binding Bergman_Cyclization Bergman Cyclization Thiol_Activation->Bergman_Cyclization Diradical p-Benzyne Diradical Formation Bergman_Cyclization->Diradical H_Abstraction Hydrogen Abstraction from Deoxyribose Diradical->H_Abstraction DNA_Scission Double-Strand DNA Scission H_Abstraction->DNA_Scission DNA_Backbone DNA Backbone DNA_Backbone->H_Abstraction

Caption: Mechanism of action of this compound.

The activation is triggered by the reduction of a trisulfide group within the molecule, which initiates a cascade of reactions, including a Bergman cyclization of the enediyne core.[1][11] This generates a highly reactive para-benzyne diradical that abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands, ultimately leading to their cleavage.[1][4][11]

Conclusion

The discovery of this compound from Micromonospora echinospora has provided a powerful tool in the fight against cancer. This technical guide has outlined the key aspects of its discovery, biosynthesis, production, and mechanism of action. The detailed protocols and quantitative data presented herein aim to facilitate further research and development in this important area of natural product chemistry and drug discovery. The continued exploration of the this compound biosynthetic pathway and the development of more efficient production methods will be crucial for unlocking the full therapeutic potential of this remarkable class of molecules.

References

Calicheamicin mechanism of action on DNA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Calicheamicin on DNA

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics produced by the bacterium Micromonospora echinospora.[1][2] Their exceptional cytotoxicity, which can be up to 10,000 times greater than conventional anticancer drugs like doxorubicin, stems from a sophisticated and highly specific mechanism of action targeting cellular DNA.[3][4] This potency has made this compound and its derivatives ideal warheads for antibody-drug conjugates (ADCs), enabling targeted delivery to cancer cells and minimizing systemic toxicity.[2][5] Approved ADCs such as gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®) utilize this compound to treat specific hematological malignancies.[2][6]

This technical guide provides a detailed examination of the core mechanism by which this compound induces DNA damage. It covers the initial binding to the DNA minor groove, the chemical activation of the enediyne "warhead," the generation of DNA lesions, and the subsequent cellular responses. Furthermore, this document presents key quantitative data, detailed experimental protocols for studying its activity, and visual diagrams to illustrate the complex molecular processes involved.

Core Mechanism of Action

The action of this compound is a multi-step process that transforms a stable prodrug into a highly reactive DNA-cleaving agent precisely at its target site. This process can be divided into three main phases: DNA binding and recognition, chemical activation and generation of the diradical, and hydrogen abstraction leading to DNA cleavage.

DNA Binding and Recognition

This compound's journey begins with its specific binding to the minor groove of double-helical DNA.[1][2] This interaction is primarily mediated by the molecule's aryltetrasaccharide chain, which acts as a recognition domain.[1][7] The oligosaccharide moiety facilitates high-affinity binding to specific DNA sequences, most notably pyrimidine-rich tracts such as 5'-TCCT-3' and 5'-TTTT-3'.[8][9] The specificity is further enhanced by favorable interactions between the iodo-substituted aromatic ring of the drug and guanine bases in the complementary DNA strand.[8] This precise positioning of the this compound molecule within the minor groove is critical for the subsequent cleavage reaction, ensuring that the reactive core is correctly oriented to attack the DNA backbone.[10][11]

Activation via Reductive Cleavage and Bergman Cyclization

Once bound to DNA, the this compound molecule is activated. The activation cascade is initiated by the reductive cleavage of a labile methyl trisulfide group within the aglycone "warhead".[2][8] This reaction is typically carried out by intracellular nucleophiles, such as glutathione.[8][12]

The cleavage of the trisulfide triggers a sequence of intramolecular reactions:

  • Thiolate Formation: Nucleophilic attack on the central sulfur atom of the trisulfide generates a thiol or thiolate.[8]

  • Michael Addition: This newly formed thiolate performs an intramolecular Michael addition to an adjacent α,β-unsaturated ketone.[8][13]

  • Conformational Change: This addition converts a bridgehead carbon from sp² to sp³ hybridization, inducing significant strain in the 10-membered ring containing the enediyne moiety.[8]

  • Bergman Cyclization: The increased strain facilitates the Bergman cyclization, a cycloaromatization reaction that converts the enediyne core into a highly unstable and reactive 1,4-didehydrobenzene diradical (a para-benzyne species).[1][2][5][14]

This diradical is the ultimate cytotoxic effector, responsible for the DNA damage.

Calicheamicin_Activation cluster_0 Activation Cascade cluster_1 DNA Damage Cal_DNA This compound-DNA Complex Activated_Thiol Activated Thiolate Intermediate Cal_DNA->Activated_Thiol 1. Reductive Cleavage (e.g., by Glutathione) Strained_Ring Strained Enediyne Ring Activated_Thiol->Strained_Ring 2. Intramolecular Michael Addition Diradical 1,4-Didehydrobenzene Diradical Strained_Ring->Diradical 3. Bergman Cyclization DNA_Backbone Deoxyribose Backbone Diradical->DNA_Backbone 4. H-atom Abstraction DSB Double-Strand Break DNA_Backbone->DSB Strand Scission

Caption: this compound activation pathway leading to DNA cleavage.
DNA Cleavage via Hydrogen Abstraction

The 1,4-didehydrobenzene diradical is a powerful hydrogen-abstracting species.[5] Positioned in the minor groove, it abstracts hydrogen atoms from the deoxyribose sugar backbone of both DNA strands.[1][2] This process generates DNA radicals, which, in the presence of molecular oxygen, undergo further reactions that lead to the scission of the phosphodiester backbone.[12]

A key feature of this compound is its ability to cause double-strand breaks (DSBs) at extremely low, sub-picomolar concentrations.[2][15] The geometry of the diradical allows it to abstract hydrogens from opposing strands, resulting in a DSB from a single drug molecule binding event. The ratio of DSBs to single-strand breaks (SSBs) has been observed to be approximately 1:2 to 1:3 in cellular DNA.[16] Such DSBs are particularly cytotoxic because they are difficult for the cell to repair accurately, often leading to cell cycle arrest and apoptosis.[5][16]

Quantitative Analysis of this compound Activity

The extreme potency of this compound is a defining characteristic. The tables below summarize key quantitative data related to its cytotoxicity and DNA cleavage efficiency.

Table 1: Cytotoxicity of this compound and its Conjugates

Compound Cell Line Assay Type IC50 / EC50 Citation(s)
This compound γ1 Various tumor cells - Optimal Dose: 0.15-5 µg/kg [8]
This compound γ1 - Biochemical Assay < 1 pM activity [8]
Inotuzumab Ozogamicin (CMC-544) Pediatric BCP-ALL Cell Viability Median IC50: 4.8 ng/mL [17]
Inotuzumab Ozogamicin (CMC-544) Various ALL cell lines Cell Viability IC50: 0.15 - 4.9 ng/mL [18]

| Anti-EFNA4-Calicheamicin ADC | Triple-Negative Breast Cancer | Cell Viability | EC50: ~1 ng/mL |[18] |

Note: The potency of this compound is often reported in the context of its antibody-drug conjugates, as the free drug is too toxic for systemic use.[3][4]

Table 2: DNA Cleavage Characteristics

Parameter Value Description Citation(s)
Primary Lesion Double-Strand Breaks (DSBs) Highly cytotoxic lesions resulting from a single binding event. [2][18]
DSB:SSB Ratio ~1:3 Ratio of double-strand breaks to single-strand breaks in cellular DNA. [16]
Binding Specificity 5'-TCCT-3', 5'-TTTT-3' Binds preferentially to pyrimidine-rich sequences in the DNA minor groove. [8]

| Mechanism | Hydrogen Abstraction | A 1,4-didehydrobenzene diradical abstracts H-atoms from the deoxyribose backbone. |[1][12] |

Cellular Consequences and Signaling

The induction of DNA double-strand breaks by this compound triggers a robust cellular damage response. The cell's DNA repair machinery recognizes the DSBs, leading to the phosphorylation of histone H2AX (γH2AX), a key marker of DNA damage.[16] This initiates a signaling cascade that activates cell cycle checkpoints, halting cell division to allow time for repair. However, the complex and severe nature of this compound-induced DSBs often overwhelms the repair capacity of the cell.[5] If the damage is deemed irreparable, the cell is directed towards programmed cell death, or apoptosis, effectively eliminating the damaged (cancer) cell.[19]

Cellular_Response This compound This compound DSB DNA Double-Strand Breaks (DSBs) This compound->DSB Induces H2AX H2AX Phosphorylation (γH2AX) DSB->H2AX Triggers Checkpoint Cell Cycle Arrest (G2/M Phase) H2AX->Checkpoint Activates Apoptosis Apoptosis Checkpoint->Apoptosis If Damage is Severe Repair DNA Repair (Attempted) Checkpoint->Repair Repair->Apoptosis If Fails Irreparable Irreparable Damage

Caption: Cellular response pathway to this compound-induced DNA damage.

Experimental Protocols

Investigating the mechanism of this compound requires specialized biochemical and cell-based assays. Below are methodologies for key experiments.

DNA Cleavage Assay using Agarose Gel Electrophoresis

This assay assesses the ability of this compound to cleave DNA by observing the conversion of supercoiled plasmid DNA (Form I) into nicked, open-circular (Form II) and linear (Form III) forms.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322, final concentration 20-40 µM/bp) with a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

  • Drug Addition: Add varying concentrations of this compound (typically in the nanomolar to picomolar range) to the DNA solution. Include a no-drug control.

  • Activation: To initiate the cleavage reaction, add an activating agent, such as glutathione or dithiothreitol (DTT), to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes to 2 hours).

  • Quenching: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide or another DNA stain. Run the gel in 1x TAE or TBE buffer until adequate separation of the DNA forms is achieved.

  • Visualization: Visualize the DNA bands under UV illumination. The disappearance of the Form I band and the appearance of Form II and Form III bands indicate single- and double-strand cleavage, respectively.

  • Quantification: Densitometry can be used to quantify the percentage of each DNA form, allowing for the calculation of cleavage efficiency and EC50 values.[20]

DNA_Cleavage_Workflow cluster_results Expected Results start Start: Supercoiled Plasmid DNA (Form I) mix 1. Mix DNA with Buffer and this compound start->mix activate 2. Add Activating Agent (e.g., Glutathione) mix->activate incubate 3. Incubate at 37°C activate->incubate load_gel 4. Quench and Load on Agarose Gel incubate->load_gel electrophoresis 5. Run Electrophoresis load_gel->electrophoresis visualize 6. Visualize Under UV electrophoresis->visualize FormI Form I (Supercoiled) visualize->FormI FormII Form II (Nicked) FormI->FormII SSB FormIII Form III (Linear) FormI->FormIII DSB FormII->FormIII SSB

Caption: Experimental workflow for the plasmid DNA cleavage assay.
DNA Footprinting Analysis

DNA footprinting is used to identify the precise binding sites of this compound on a DNA sequence. Hydroxyl radical footprinting is particularly suitable as it provides high-resolution data.[21]

Methodology:

  • Probe Preparation: Prepare a DNA fragment of interest (100-200 bp) that is uniquely end-labeled with ³²P on one strand.

  • Binding Reaction: Incubate the labeled DNA probe with varying concentrations of this compound in a binding buffer. A no-drug control is essential.

  • Hydroxyl Radical Generation: Expose the DNA-drug complexes to hydroxyl radicals, typically generated by the Fenton reaction (Fe(II)-EDTA, H₂O₂, and sodium ascorbate). These radicals cleave the DNA backbone at nearly every nucleotide, except where the drug is bound and protects the DNA.

  • Reaction Quenching: Stop the cleavage reaction rapidly.

  • Sample Preparation: Purify the DNA fragments and denature them.

  • Gel Electrophoresis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel. Run a sequencing ladder (e.g., Maxam-Gilbert) of the same DNA fragment alongside the samples to serve as a size marker.

  • Autoradiography: Dry the gel and expose it to X-ray film. The region where this compound was bound will show a gap or "footprint" in the cleavage pattern compared to the no-drug control lane. This gap reveals the specific nucleotide sequence protected by the drug.[21][22]

Cell Viability Assay (Calcein AM)

This assay measures the number of viable cells in a population after treatment with this compound by assessing two markers of cell health: membrane integrity and intracellular esterase activity.[23][24]

Methodology:

  • Cell Plating: Seed cells in a 96-well black-walled culture plate at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or a this compound-ADC. Include untreated cells as a control. Incubate for a desired period (e.g., 48-96 hours).

  • Reagent Preparation: Prepare a Calcein AM working solution (typically 1-2 µM) in a suitable buffer (e.g., PBS or HBSS) immediately before use.[23][24]

  • Staining: Remove the culture medium from the wells and wash the cells gently with buffer. Add the Calcein AM working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. During this time, live cells with active esterases will convert the non-fluorescent Calcein AM into highly fluorescent calcein, which is retained in the cytoplasm.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~490 nm and emission at ~520 nm.[23]

  • Data Analysis: The fluorescence intensity is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the data to generate a dose-response curve and determine the IC50 value.

Conclusion

The mechanism of action of this compound on DNA is a masterclass in molecular precision and chemical reactivity. Through a sequence-specific binding event, a controlled chemical activation, and the generation of a potent diradical, it inflicts the most severe form of DNA damage—double-strand breaks. This potent activity, while too indiscriminate for use as a standalone agent, makes it an exceptionally powerful payload for targeted therapies like antibody-drug conjugates. A thorough understanding of this mechanism is fundamental for the rational design of next-generation ADCs and for optimizing the therapeutic potential of this remarkable class of natural products.

References

An In-depth Technical Guide to the Bergman Cyclization of the Calicheamicin Enediyne Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calicheamicin γ1 is a potent antitumor antibiotic renowned for its ability to induce double-stranded DNA breaks, a consequence of the Bergman cyclization of its unique enediyne core. This technical guide provides a comprehensive overview of this critical process, detailing the molecular mechanism, kinetic and thermodynamic parameters, and experimental methodologies for its study. The intricate interplay between the structural features of the this compound molecule and its DNA-cleaving activity is explored, offering insights for the design of novel enediyne-based therapeutics.

Introduction

The enediyne family of natural products has garnered significant attention in the field of medicinal chemistry due to their extraordinary cytotoxicity against cancer cells.[1] this compound γ1, isolated from the bacterium Micromonospora echinospora, stands as a paramount example, exhibiting sub-picomolar concentrations of activity.[2][3] The remarkable biological activity of this compound is intrinsically linked to its complex molecular architecture, featuring a highly strained bicyclo[7.3.1]tridecadiyne core structure.[2] This enediyne core is the "warhead" of the molecule, capable of undergoing a Bergman cyclization to generate a highly reactive p-benzyne diradical.[1][3] This diradical species is responsible for the DNA-cleaving activity that ultimately leads to cell death.[1][4] Understanding the nuances of the Bergman cyclization of the this compound enediyne core is crucial for the development of next-generation antibody-drug conjugates (ADCs) and other targeted cancer therapies.

The this compound Enediyne Core and its Activation

The this compound γ1 molecule is comprised of two main functional domains: the aryltetrasaccharide "guidance system" and the enediyne "warhead".[2] The oligosaccharide portion is responsible for recognizing and binding to the minor groove of DNA with a degree of sequence specificity.[1][5] The enediyne core, in its native state, is relatively stable. The activation of its cytotoxic potential is initiated by a bioreductive cleavage of the methyl trisulfide group, often by cellular thiols such as glutathione.[6][7] This event triggers a cascade of reactions, culminating in the Bergman cyclization.

Structure of the Enediyne Core

The enediyne core of this compound is a 10-membered ring containing a (Z)-hex-3-ene-1,5-diyne moiety.[2][4] The geometry of this ring system is critical for its reactivity. The distance between the two acetylenic carbons (C1 and C6 of the hex-3-ene-1,5-diyne system) is a key determinant of the activation energy for the Bergman cyclization.[8][9] In the stable, untriggered form of this compound, this distance is too large for spontaneous cyclization to occur at physiological temperatures.

The Triggering Mechanism

The activation sequence commences with the reduction of the trisulfide linkage, which leads to the formation of a thiol.[7] This thiol then undergoes an intramolecular Michael addition to an adjacent α,β-unsaturated ketone within the aglycone.[7][10] This nucleophilic attack results in a conformational change in the 10-membered ring, forcing the two alkyne termini into closer proximity and thereby lowering the activation barrier for the Bergman cyclization.[10]

The Bergman Cyclization: Mechanism and Energetics

The Bergman cyclization is a pericyclic reaction that converts an enediyne into a highly reactive 1,4-didehydrobenzene, also known as a p-benzyne diradical.[8][11] This reaction is the pivotal step in the mechanism of action of this compound.

The Cycloaromatization Reaction

Once the enediyne core is activated, the close proximity of the acetylenic carbons facilitates the cyclization. The reaction proceeds through a high-energy transition state to form the bicyclic p-benzyne diradical.[12] This species is a potent hydrogen-abstracting agent.[13]

Quantitative Data on Bergman Cyclization

The kinetics and thermodynamics of the Bergman cyclization have been the subject of numerous experimental and computational studies. The following tables summarize key quantitative data related to this process.

ParameterValueMethodReference
Activation Enthalpy (ΔH‡) of Triggered this compound 16.4 kcal/molDFT and MM calculations[1]
Activation Free Energy (ΔG‡) of this compound 19.3 ± 0.2 kcal/molExperimental
Reaction Enthalpy (ΔHrxn) of (Z)-hex-3-ene-1,5-diyne 13.76 kcal/molCCSD(T)/cc-pVTZ
Singlet-Triplet Gap of p-benzyne 3.56 kcal/molEOM-SF-CCSD/cc-pVTZ[8]
Heat of Formation of p-benzyne 137.3 kcal/molExperimental[14]

Table 1: Thermodynamic and Kinetic Parameters of Bergman Cyclization

Enediyne SystemCritical Distance (Å)Activation Energy (kcal/mol)MethodReference
(Z)-hex-3-ene-1,5-diyne-28.5 (ΔH‡)CCSD(T)[15]
Diol-containing analog of parent enediyne3.2031.5Experimental[6]
General Enediynes (for spontaneous cyclization at ambient temp)< 3.20-Experimental[6]
General Enediynes (stable at ambient temp)> 3.31-Experimental[6]

Table 2: Critical Distance and Activation Energy for Bergman Cyclization in Various Enediynes

DNA Cleavage by the p-Benzyne Diradical

The ultimate biological effect of this compound is the cleavage of double-stranded DNA. This process is initiated by the hydrogen abstraction capabilities of the p-benzyne diradical.

The diradical, positioned in the minor groove of DNA by the oligosaccharide chain, abstracts hydrogen atoms from the deoxyribose backbone.[1][13] This leads to the formation of DNA radicals, which can then react with molecular oxygen to cause strand scission.[4] this compound is capable of causing both single- and double-strand breaks, with a ratio of approximately 1:3 (DSB:SSB) in cellular DNA.[9] The ability to induce double-strand breaks is a key factor in its high cytotoxicity.

Experimental Protocols

Studying the Bergman cyclization of this compound and its subsequent DNA-cleaving activity requires specialized experimental techniques. The following sections provide detailed methodologies for key experiments.

Synthesis and Purification of this compound γ1

The production of this compound γ1 for research purposes typically involves fermentation of Micromonospora echinospora, followed by a multi-step purification process.

  • Fermentation: Cultures of Micromonospora echinospora are grown in a suitable medium to produce a crude extract containing this compound analogs.

  • Extraction: The crude extract is subjected to solvent extraction to isolate the enediyne compounds.

  • Chromatographic Purification: A series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), are employed to purify this compound γ1 to the required level of purity for in vitro assays.

Kinetic Analysis of Bergman Cyclization

The rate of the Bergman cyclization can be determined using various methods, including differential scanning calorimetry (DSC) and kinetic measurements monitoring the disappearance of the reactant or the appearance of a product.

  • Sample Preparation: A solution of the triggered this compound analog is prepared in a suitable solvent, often in the presence of a hydrogen donor like 1,4-cyclohexadiene.

  • Kinetic Monitoring: The reaction progress is monitored over time at a constant temperature. This can be achieved by:

    • UV-Vis Spectroscopy: Following the change in absorbance at a wavelength specific to the reactant or product.

    • HPLC: Periodically taking aliquots of the reaction mixture and analyzing the concentration of the reactant and/or product by HPLC.

  • Data Analysis: The rate constants are determined by fitting the concentration versus time data to the appropriate rate law. The activation parameters (Ea, ΔH‡, and ΔS‡) can be obtained by performing the kinetic analysis at different temperatures and applying the Arrhenius or Eyring equation.

DNA Cleavage Assay

The ability of this compound to cleave DNA is commonly assessed using an in vitro plasmid DNA cleavage assay.

  • Materials:

    • Supercoiled plasmid DNA (e.g., pBR322)

    • This compound γ1

    • Reaction buffer (e.g., Tris-HCl buffer, pH 7.5)

    • Reducing agent to trigger this compound (e.g., dithiothreitol, DTT)

    • Agarose gel

    • DNA loading dye

    • Ethidium bromide or other DNA stain

    • Gel electrophoresis apparatus

  • Procedure:

    • Prepare reaction mixtures containing supercoiled plasmid DNA, reaction buffer, and varying concentrations of this compound γ1.

    • Initiate the reaction by adding the reducing agent (DTT).

    • Incubate the reactions at 37°C for a specified time.

    • Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).

    • Analyze the DNA products by agarose gel electrophoresis.

  • Analysis: The different forms of plasmid DNA (supercoiled - Form I, nicked circular - Form II, and linear - Form III) will separate on the agarose gel. The extent of DNA cleavage is determined by quantifying the amount of each form using a gel documentation system. An increase in the amounts of Form II and Form III indicates single- and double-strand cleavage, respectively.

Visualizations

The following diagrams illustrate the key processes involved in the action of this compound.

Calicheamicin_Mechanism_of_Action cluster_binding DNA Binding cluster_activation Activation cluster_cyclization Bergman Cyclization cluster_cleavage DNA Cleavage This compound This compound γ1 DNA Minor Groove of DNA This compound->DNA Binding Thiol Cellular Thiols (e.g., Glutathione) Triggered_Cal Triggered this compound Thiol->Triggered_Cal Reduction of Trisulfide & Michael Addition Enediyne_Core Activated Enediyne Core Diradical p-Benzyne Diradical Enediyne_Core->Diradical Cycloaromatization H_Abstraction Hydrogen Abstraction from Deoxyribose Diradical->H_Abstraction Diradical->H_Abstraction DNA_Radical DNA Radical H_Abstraction->DNA_Radical Strand_Scission Single & Double Strand Breaks DNA_Radical->Strand_Scission DNA_Cleavage_Workflow prep Prepare reaction mixtures: - Supercoiled plasmid DNA - this compound γ1 (varying conc.) - Reaction Buffer initiate Initiate reaction by adding DTT prep->initiate incubate Incubate at 37°C initiate->incubate stop_rxn Stop reaction with loading dye (contains EDTA) incubate->stop_rxn electrophoresis Agarose Gel Electrophoresis stop_rxn->electrophoresis analyze Visualize and quantify DNA forms (Supercoiled, Nicked, Linear) electrophoresis->analyze conclusion Determine extent of single and double-strand breaks analyze->conclusion

References

Elucidating the Calicheamicin Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicin γ1I, a potent enediyne antitumor antibiotic produced by the bacterium Micromonospora echinospora, has garnered significant attention in the scientific community for its intricate structure and remarkable biological activity. Its mechanism of action involves site-specific DNA cleavage, making it a valuable warhead for antibody-drug conjugates (ADCs) in cancer therapy. The biosynthesis of this complex natural product presents a fascinating case study in enzymatic catalysis and metabolic engineering. This technical guide provides an in-depth overview of the elucidation of the this compound biosynthesis pathway, detailing the key enzymatic steps, experimental methodologies, and quantitative data.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is located on a large contiguous DNA region in Micromonospora echinospora. The complete gene cluster, accessible via MIBiG accession number BGC0000033, contains a multitude of genes encoding enzymes responsible for the synthesis of the enediyne core, the aryltetrasaccharide moiety, and regulatory proteins.[1]

Biosynthesis of the Enediyne Core

The hallmark of this compound is its enediyne core, a bicyclo[7.3.1]tridec-9-ene-2,6-diyne system responsible for its DNA-damaging activity. The biosynthesis of this core structure is initiated by a highly reducing iterative Type I polyketide synthase (PKS) encoded by the calE8 gene.

The CalE8 PKS utilizes acetyl-CoA as a starter unit and performs seven rounds of extension with malonyl-CoA.[2] Each extension cycle is followed by ketoreduction and dehydration, leading to the formation of a 15-carbon polyene intermediate. This polyene then undergoes a series of complex, yet to be fully elucidated, tailoring reactions catalyzed by other enzymes encoded in the calE gene cluster to yield the mature enediyne core.

Biosynthesis of the Aryltetrasaccharide Moiety

The aryltetrasaccharide moiety of this compound is crucial for its sequence-specific binding to the minor groove of DNA.[2] This intricate glycan is assembled from four unusual sugar units and an orsellinic acid-derived aromatic core.

Orsellinic Acid Moiety

The biosynthesis of the orsellinic acid core is initiated by another iterative Type I PKS, CalO5. This enzyme synthesizes orsellinic acid, which is then subjected to a series of tailoring reactions while likely attached to an acyl carrier protein (ACP) or Coenzyme A. These modifications are catalyzed by a suite of enzymes encoded by the calO genes:

  • CalO6: A C2-O-methyltransferase that catalyzes the first tailoring step.[3][4][5]

  • CalO3: A flavin-dependent halogenase responsible for iodination at C5.

  • CalO2: A P450 oxidase that likely hydroxylates C3.[6][7]

  • CalO1: A C3-O-methyltransferase.[4][5]

The proposed sequence of these tailoring reactions is C2-O-methylation, followed by C5-iodination, C3-hydroxylation, and finally C3-O-methylation.[6]

Unusual Sugar Precursors

The aryltetrasaccharide contains four unique sugar moieties. The biosynthetic pathways for these sugars are encoded by genes within the calS cluster. One of the well-characterized pathways is the biosynthesis of TDP-L-rhamnose, a precursor for one of the sugar units. This pathway starts from glucose-1-phosphate and involves the enzymes RmlA, RmlB, RmlC, and RmlD. Another key sugar precursor is a hydroxylaminosugar, TDP-4-hydroxyamino-6-deoxy-α-D-glucose. The N-oxidation of the precursor aminosugar is catalyzed by the N-oxidase CalE10.[8] The biosynthesis of the other sugar precursors, including a thiosugar and an aminopentose, are also encoded within the gene cluster, though the detailed enzymatic steps are still under investigation.

Glycosylation Cascade

The assembly of the aryltetrasaccharide onto the enediyne core is a stepwise process catalyzed by four distinct glycosyltransferases (GTs): CalG1, CalG2, CalG3, and CalG4.[2] The structures of all four GTs have been elucidated, revealing a conserved binding motif for the this compound backbone.[2] The catalytic mechanism for CalG1, CalG3, and CalG4 involves a conserved histidine and aspartate dyad, while CalG2 utilizes a different mechanism for the formation of the hydroxylamino glycosidic bond.[2]

The proposed order of glycosylation begins with the attachment of the hydroxylaminosugar by CalG3, followed by the addition of the thiosugar by CalG2. The final two sugars are attached by CalG1 and CalG4, although the precise order of their action is not yet definitively established.

Self-Resistance Mechanism

To protect itself from the potent DNA-damaging effects of this compound, Micromonospora echinospora employs a unique "self-sacrifice" resistance mechanism. This involves a protein, CalC, which is encoded within the biosynthetic gene cluster. CalC specifically binds to this compound and is subsequently cleaved by it. This process effectively neutralizes the toxic molecule, preventing it from damaging the producer's own DNA.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are representative protocols for key experiments.

Gene Disruption of the calE8 PKS

This protocol is essential for confirming the role of the CalE8 PKS in enediyne core biosynthesis.

  • Construct the gene disruption vector: A 3.3-kb internal fragment of the calE8 gene is cloned into a suitable vector, such as pOJ260, containing a selectable marker (e.g., apramycin resistance).[9]

  • Protoplast transformation: The disruption vector is introduced into M. echinospora protoplasts.

  • Selection of mutants: Transformants are selected on media containing the appropriate antibiotic.

  • Verification of gene disruption: Successful homologous recombination is confirmed by Southern blot analysis of genomic DNA from the mutants.

  • Phenotypic analysis: The culture broths of the wild-type and mutant strains are extracted and analyzed for this compound production using methods such as a bioassay with a sensitive indicator strain (e.g., E. coli BR513) and HPLC analysis.[9]

Heterologous Expression and Purification of Glycosyltransferases (e.g., CalG2 and CalG3)

This protocol allows for the in vitro characterization of the glycosyltransferases.

  • Cloning: The calG2 and calG3 genes are amplified from M. echinospora genomic DNA and cloned into an E. coli expression vector, such as pET16b, to generate N-terminally His-tagged fusion proteins.[10]

  • Expression: The expression plasmids are transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG.

  • Purification: The His-tagged proteins are purified from the cell lysate using nickel-affinity chromatography.

In Vitro Enzymatic Assay of Glycosyltransferases

This assay is used to determine the function and substrate specificity of the purified glycosyltransferases.

  • Reaction setup: The assay mixture contains the purified glycosyltransferase, the acceptor substrate (e.g., a this compound intermediate), the donor TDP-sugar, and a suitable buffer.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

  • Quenching and analysis: The reaction is quenched, and the products are analyzed by reverse-phase HPLC to monitor the formation of the glycosylated product.

  • Product confirmation: The identity of the product is confirmed by LC-MS analysis.

Quantitative Data

EnzymeSubstrate(s)Kinetic ParameterReported ValueReference
CalG1This compound intermediate, TDP-sugarKm, kcat--
CalG2This compound intermediate, TDP-sugarKm, kcat--
CalG3This compound intermediate, TDP-sugarKm, kcat--
CalG4This compound intermediate, TDP-sugarKm, kcat--
CalE8Acetyl-CoA, Malonyl-CoATurnover number--
CalO6Orsellinic acid derivative, SAMKm, kcat-[3]

Note: Specific values for Km and kcat are often found within the text and supplementary materials of the cited research articles but are not presented here in a consolidated table due to their dispersion in the literature.

Visualizations

This compound Biosynthesis Pathway Overview

Calicheamicin_Biosynthesis cluster_core Enediyne Core Biosynthesis cluster_aryl Aryltetrasaccharide Biosynthesis cluster_orsellinic Orsellinic Acid Moiety cluster_sugars Unusual Sugar Biosynthesis cluster_assembly Final Assembly Acetyl-CoA Acetyl-CoA CalE8 CalE8 Acetyl-CoA->CalE8 Malonyl-CoA Malonyl-CoA Malonyl-CoA->CalE8 CalO5 CalO5 Malonyl-CoA->CalO5 Polyene 15-C Polyene CalE8->Polyene Tailoring_E Tailoring Enzymes (CalE1-7, 9) Polyene->Tailoring_E Enediyne_Core Enediyne Core Tailoring_E->Enediyne_Core CalG3 CalG3 Enediyne_Core->CalG3 Orsellinic_Acid Orsellinic Acid-ACP CalO5->Orsellinic_Acid CalO6 CalO6 (Methylation) Orsellinic_Acid->CalO6 CalO3 CalO3 (Iodination) CalO6->CalO3 CalO2 CalO2 (Hydroxylation) CalO3->CalO2 CalO1 CalO1 (Methylation) CalO2->CalO1 Mature_Orsellinate Mature Orsellinate CalO1->Mature_Orsellinate CalO4 CalO4 (Acyltransferase) Mature_Orsellinate->CalO4 Sugar_Precursors Glucose-1-P, etc. CalS_enzymes CalS Enzymes Sugar_Precursors->CalS_enzymes TDP_Sugars TDP-Sugars CalS_enzymes->TDP_Sugars CalE10 CalE10 (N-oxidation) TDP_Sugars->CalE10 Activated_Sugars Activated Unusual Sugars CalE10->Activated_Sugars Activated_Sugars->CalG3 CalG2 CalG2 Activated_Sugars->CalG2 CalG1 CalG1 Activated_Sugars->CalG1 CalG4 CalG4 Activated_Sugars->CalG4 CalG3->CalG2 CalG2->CalG1 CalG1->CalG4 CalG4->CalO4 This compound This compound γ1I CalO4->this compound

Caption: Overview of the this compound Biosynthesis Pathway.

Experimental Workflow for Gene Function Analysis

Gene_Function_Workflow Start Identify Gene of Interest in this compound BGC Gene_Disruption Gene Disruption in M. echinospora Start->Gene_Disruption Heterologous_Expression Heterologous Expression and Protein Purification Start->Heterologous_Expression Analysis Analyze Effect on This compound Production (HPLC, Bioassay) Gene_Disruption->Analysis Biochemical_Assay In Vitro Biochemical Assay Heterologous_Expression->Biochemical_Assay Structure_Determination Protein Structure Determination (X-ray) Heterologous_Expression->Structure_Determination Function_Elucidated Elucidate Gene Function Analysis->Function_Elucidated Biochemical_Assay->Function_Elucidated Structure_Determination->Function_Elucidated

Caption: Experimental workflow for elucidating gene function.

Conclusion

The elucidation of the this compound biosynthesis pathway is a testament to the power of a multidisciplinary approach, combining genetics, biochemistry, and structural biology. While the major steps in the assembly of this remarkable molecule are now understood, further research is needed to fully characterize the intricate enzymatic machinery involved in the formation of the enediyne core and the unusual sugar precursors. A deeper understanding of this pathway will not only provide insights into the evolution of microbial secondary metabolism but also pave the way for the engineered biosynthesis of novel enediyne analogues with improved therapeutic properties.

References

An In-depth Technical Guide to Calicheamicin's Carbohydrate-Mediated Recognition of the DNA Minor Groove

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calicheamicin γ1I is a potent enediyne antitumor antibiotic that exerts its cytotoxic effects through sequence-selective binding to the minor groove of DNA, leading to double-stranded DNA cleavage. This technical guide provides a comprehensive overview of the critical role of the this compound aryltetrasaccharide moiety in this process. It details the molecular mechanism of DNA recognition, summarizes available quantitative binding data, provides detailed protocols for key analytical techniques, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of oncology, medicinal chemistry, and drug development.

Introduction

This compound γ1I, originally isolated from the bacterium Micromonospora echinospora, represents a class of exceptionally potent anticancer agents.[1] Its mechanism of action involves the induction of double-stranded DNA breaks, a highly lethal form of DNA damage for rapidly dividing cancer cells.[2] The molecule is comprised of two key domains: the enediyne "warhead" responsible for DNA cleavage, and a highly specific carbohydrate domain, an aryltetrasaccharide, that directs the molecule to its target DNA sequences.[3][4] This carbohydrate-mediated recognition of the DNA minor groove is paramount to the compound's sequence specificity and overall biological activity.[1] This guide will delve into the intricate details of this interaction.

The Molecular Mechanism of Carbohydrate Recognition and DNA Cleavage

The interaction of this compound with DNA is a multi-step process orchestrated by its unique molecular architecture.

2.1. Minor Groove Binding and the Role of the Aryltetrasaccharide

The aryltetrasaccharide tail of this compound is the primary determinant of its sequence-specific binding to the DNA minor groove.[1][3] This recognition is highly specific for purine-rich sequences, with a particular preference for 5'-TCCT/5'-AGGA and other similar motifs.[5] The binding is driven by a combination of van der Waals forces and hydrogen bonding between the sugar residues and the floor of the minor groove.[6] This interaction anchors the entire molecule in the correct orientation for the subsequent cleavage reaction.[6]

2.2. Activation of the Enediyne Warhead and DNA Strand Scission

Once positioned in the minor groove, the enediyne core of this compound is activated through a bioreductive mechanism, often involving cellular thiols like glutathione.[7] This triggers a Bergman cyclization reaction, which generates a highly reactive 1,4-didehydrobenzene diradical.[2] This diradical species then abstracts hydrogen atoms from the deoxyribose backbone of both DNA strands, leading to the formation of DNA radicals.[2] The ultimate result is the generation of double-stranded DNA breaks, a lesion that is particularly challenging for cellular repair mechanisms and a potent trigger for apoptosis.[2]

Quantitative Analysis of this compound-DNA Interactions

Table 1: DNA Cleavage Potency of this compound and its Analogs

CompoundAssayTargetEC50 (nM)IC50 (nM)Reference(s)
This compound γ1IDNA CleavagepBR322 DNA-Low nM range[3]
Diazonium Mimic 11DNA CleavagepBR322 DNA37.1-[3]
Diazonium Mimic 23DNA CleavagepBR322 DNA2.76-[3]
Diazonium Mimic 23Cell ViabilityHeLa Cells-6710[3]
CMC-544 (this compound conjugate)Cell ViabilityALL cell lines-0.03 - 0.98[8]
This compound γ1ICell ViabilityVarious-0.0051 (M8a/b catabolites > 200-fold less potent)[9]

Table 2: Thermodynamic and Binding Affinity Data for this compound-DNA Interaction

LigandDNA SequenceMethodBinding Constant (K_D or 1/K_i)Gibbs Free Energy (ΔG, kcal/mol)Reference(s)
This compound γ1ITCCT/AGGABurst Kinetics135 nM (K_D)-[10]
This compound OligosaccharideTCCT/AGGACompetition Assay4.1 µM (K_i)-[10]
This compound γ1ITCCT/AGGACircular Dichroism1.1 µM (K_D)-[10]
This compound εTCCT/AGGACircular Dichroism20 µM (K_D)-[10]
This compound γ1ITCCTSalt Titration--7.6 to -8.9[11][12]
This compound γ1ITTGTSalt Titration--7.8 to -7.9[11][12]
This compound γ1IATCTSalt Titration--7.8 to -7.9[11][12]

Experimental Protocols

The study of this compound-DNA interactions relies on a suite of specialized biophysical and molecular biology techniques. Detailed methodologies for the most critical of these are provided below.

4.1. DNase I Footprinting Assay

This technique is used to identify the specific DNA sequence where this compound binds by protecting it from enzymatic cleavage by DNase I.

  • Materials:

    • DNA probe containing the putative this compound binding site, end-labeled with 32P.

    • This compound γ1I solution of known concentration.

    • DNase I (RNase-free).

    • DNase I footprinting buffer (e.g., 10 mM Tris-HCl pH 7.6, 4 mM MgCl_2, 1 mM CaCl_2, 150 mM KCl, 2 mM DTT, 100 µg/ml BSA, 2 mg/ml calf thymus DNA).

    • Stop solution (e.g., 0.1 M EDTA, 0.6 M NH_4OAc, 20 µg/ml sonicated salmon sperm DNA).

    • Phenol:chloroform:isoamyl alcohol (25:24:1).

    • Ethanol.

    • Sequencing gel loading buffer (e.g., 80% formamide, 10 mM EDTA, 1 mM NaOH, 0.1% bromophenol blue, 0.1% xylene cyanol).[8]

    • Denaturing polyacrylamide gel (6-8%).

  • Procedure:

    • Binding Reaction: Mix the 32P-labeled DNA probe with varying concentrations of this compound in DNase I footprinting buffer. Incubate on ice for at least 30 minutes to allow for binding equilibrium to be reached.[8]

    • DNase I Digestion: Add a freshly diluted solution of DNase I to the binding reaction. The optimal concentration of DNase I should be determined empirically to achieve partial digestion of the DNA probe in the absence of this compound. Incubate for a precise and short duration (e.g., 1-2 minutes) at room temperature.[4]

    • Reaction Termination: Stop the digestion by adding an excess of stop solution.

    • Purification: Extract the DNA fragments with phenol:chloroform:isoamyl alcohol and precipitate with ethanol.

    • Analysis: Resuspend the DNA pellets in sequencing gel loading buffer, denature at 90°C, and separate the fragments on a denaturing polyacrylamide gel.

    • Visualization: Dry the gel and expose it to a phosphor screen or X-ray film. The region where this compound binds will appear as a "footprint," a gap in the ladder of DNA fragments compared to the control lane without the drug.

4.2. Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect the formation of a complex between this compound and a DNA probe based on the altered electrophoretic mobility of the complex compared to the free probe.

  • Materials:

    • DNA probe (20-50 bp) containing the this compound binding site, labeled with a radioisotope (e.g., 32P) or a fluorescent dye.

    • This compound γ1I solution.

    • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA, 5% glycerol).[13]

    • Non-denaturing polyacrylamide gel (4-8%).

    • Electrophoresis buffer (e.g., 0.5x TBE).

    • Loading dye (non-denaturing).

  • Procedure:

    • Binding Reaction: Incubate the labeled DNA probe with varying concentrations of this compound in the binding buffer at room temperature for 20-30 minutes.

    • Electrophoresis: Add non-denaturing loading dye to the reactions and load the samples onto a pre-run non-denaturing polyacrylamide gel. Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complex.[13]

    • Detection: After electrophoresis, dry the gel (if using a radiolabel) and expose it to a phosphor screen or X-ray film. If using a fluorescent label, image the gel using an appropriate fluorescence scanner. A "shifted" band, migrating slower than the free probe, indicates the formation of a this compound-DNA complex.

4.3. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time quantitative analysis of the binding kinetics (association and dissociation rates) and affinity of this compound to a DNA target.

  • Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., streptavidin-coated chip for biotinylated DNA).

    • Biotinylated DNA oligonucleotide containing the this compound binding site.

    • This compound γ1I solution in a suitable running buffer.

    • Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Regeneration solution (e.g., a short pulse of a low pH solution like 10 mM glycine-HCl pH 2.5).[14]

  • Procedure:

    • Immobilization: Immobilize the biotinylated DNA oligonucleotide onto the streptavidin-coated sensor chip surface.

    • Binding Analysis: Inject a series of concentrations of this compound over the DNA-functionalized surface and monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. This provides the association phase data.

    • Dissociation Analysis: After the injection of this compound, flow the running buffer over the surface and monitor the decrease in the SPR signal as the bound drug dissociates. This provides the dissociation phase data.

    • Regeneration: Inject the regeneration solution to remove any remaining bound this compound and prepare the surface for the next injection.

    • Data Analysis: Fit the association and dissociation curves to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

Signaling Pathways and Experimental Workflows

5.1. This compound-Induced Apoptotic Signaling Pathway

The double-stranded DNA breaks induced by this compound trigger a cellular DNA damage response that ultimately leads to programmed cell death, or apoptosis. This process is largely independent of p53 but is critically dependent on the pro-apoptotic protein Bax.[1][3] The pathway involves the activation of caspases in a mitochondrial amplification loop.

Calicheamicin_Apoptosis_Pathway This compound This compound DNA_Minor_Groove DNA Minor Groove Binding This compound->DNA_Minor_Groove DSB Double-Strand Breaks DNA_Minor_Groove->DSB Caspase_Activation_Initial Initial Caspase Activation DSB->Caspase_Activation_Initial Mitochondria Mitochondria Caspase_Activation_Initial->Mitochondria Amplification Loop Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Bax Bax Bax->Mitochondria Bcl2 Bcl-2/Bcl-xL Bcl2->Bax

Caption: this compound-induced apoptotic signaling pathway.

5.2. Experimental Workflow for Characterizing this compound-DNA Interactions

A typical research workflow to investigate the interaction of this compound with a specific DNA sequence involves a series of experiments to confirm binding, determine sequence specificity, and quantify the interaction.

Experimental_Workflow Start Hypothesized this compound Binding Site in DNA EMSA EMSA (Qualitative Binding) Start->EMSA Footprinting DNase I Footprinting (Sequence Specificity) EMSA->Footprinting If binding is confirmed SPR Surface Plasmon Resonance (Quantitative Kinetics & Affinity) Footprinting->SPR If specific footprint is observed Data_Analysis Data Analysis and Model Fitting SPR->Data_Analysis Conclusion Characterization of This compound-DNA Interaction Data_Analysis->Conclusion

Caption: Experimental workflow for studying this compound-DNA interactions.

Conclusion

The carbohydrate moiety of this compound is a masterful example of nature's ability to evolve highly specific molecular recognition modules. Its ability to guide the potent enediyne warhead to specific DNA sequences is the cornerstone of its anticancer activity. A thorough understanding of this carbohydrate-DNA interaction, facilitated by the experimental approaches detailed in this guide, is crucial for the rational design of new and improved this compound-based therapeutics, including antibody-drug conjugates, with enhanced efficacy and reduced off-target toxicity. The continued investigation into the nuances of this interaction will undoubtedly pave the way for the next generation of targeted cancer therapies.

References

An In-Depth Technical Guide on Enediyne Antibiotic-Induced DNA Double-Strand Breaks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enediyne antibiotics represent a class of exceptionally potent natural products renowned for their profound cytotoxicity, which is primarily attributed to their unique ability to induce DNA double-strand breaks (DSBs). This technical guide provides a comprehensive overview of the core mechanisms governing enediyne-induced DNA damage, the subsequent cellular responses, and the key experimental protocols employed in their study. Central to their mechanism is the Bergman cyclization of the characteristic enediyne core, which generates a highly reactive diradical species capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission. This guide will delve into the intricacies of this process, the factors influencing DNA cleavage efficiency, and the cellular signaling pathways, such as the ATM and ATR cascades, that are activated in response to this potent form of DNA damage. Detailed experimental methodologies and quantitative data on cytotoxicity and DNA binding are presented to serve as a valuable resource for researchers in the fields of oncology, pharmacology, and drug development.

Core Mechanism of Action: From Activation to DNA Cleavage

The remarkable biological activity of enediyne antibiotics stems from their unique chemical architecture, featuring a nine- or ten-membered ring containing two triple bonds and a double bond (the "warhead"). This structure is a precursor to a highly reactive intermediate that directly damages DNA.

Activation and the Bergman Cyclization

The enediyne core is a stable pro-drug that requires a specific triggering event to unleash its cytotoxic potential. This activation often involves a nucleophilic attack on a "trigger" moiety within the molecule, such as the reduction of a methyl trisulfide group in Calicheamicin and Esperamicin.[1][2] This initial reaction induces a conformational change in the enediyne ring, bringing the two alkyne groups into close proximity.[3]

Once the critical distance is achieved, the enediyne undergoes a spontaneous pericyclic reaction known as the Bergman cyclization .[4][5][6] This reaction transforms the enediyne into a highly unstable and reactive para-benzyne diradical.[4][7][8] The formation of this diradical is the pivotal step in the mechanism of action of enediyne antibiotics.

Bergman_Cyclization Enediyne Enediyne Core (Inactive) Activated_Enediyne Activated Enediyne (Conformational Change) Enediyne->Activated_Enediyne Trigger Event (e.g., thiol attack) Transition_State Transition State Activated_Enediyne->Transition_State Bergman Cyclization Diradical p-Benzyne Diradical (Highly Reactive) Transition_State->Diradical

Figure 1: The Bergman Cyclization activation pathway of enediyne antibiotics.
DNA Binding and Double-Strand Break Induction

The enediyne molecule, often featuring a carbohydrate or other DNA-binding moiety, positions itself within the minor groove of the DNA double helix.[9][10][11] This specific binding is crucial for the targeted delivery of the reactive diradical to the DNA backbone.[10][12]

Once generated, the p-benzyne diradical abstracts hydrogen atoms from the deoxyribose sugars of both DNA strands.[7][11] This hydrogen abstraction creates carbon-centered radicals on the sugar backbone. In the presence of molecular oxygen, these sugar radicals undergo further reactions, ultimately leading to the cleavage of the phosphodiester backbone and the formation of a DNA double-strand break (DSB).[7][13] The ability to induce DSBs is a hallmark of enediyne antibiotics and a primary contributor to their extreme cytotoxicity.[2][14] Some enediynes, like C-1027, can also induce interstrand cross-links (ICLs) under anaerobic conditions.[9][15]

DNA_Cleavage cluster_0 Enediyne-DNA Interaction cluster_1 DNA Damage Cascade Enediyne_Binding Enediyne binds to DNA minor groove Bergman_Cyclization Bergman Cyclization Enediyne_Binding->Bergman_Cyclization Diradical_Formation p-Benzyne Diradical Generation Bergman_Cyclization->Diradical_Formation H_Abstraction Hydrogen Abstraction from Deoxyribose Diradical_Formation->H_Abstraction Sugar_Radical Sugar Radical Formation on both strands H_Abstraction->Sugar_Radical Oxygen_Reaction Reaction with O2 Sugar_Radical->Oxygen_Reaction DSB DNA Double-Strand Break Oxygen_Reaction->DSB

Figure 2: Workflow of enediyne-induced DNA double-strand break formation.

Quantitative Analysis of Enediyne Activity

The potency of enediyne antibiotics can be quantified through various in vitro assays that measure their cytotoxicity against cancer cell lines, their efficiency in cleaving DNA, and their binding affinity to DNA.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting biological processes. The following table summarizes the IC50 values for several enediyne antibiotics across various cancer cell lines.

Enediyne AntibioticCancer Cell LineIC50 ValueReference
NeocarzinostatinC6 (Glioma)493.64 nM (72h)[16]
NeocarzinostatinU87MG (Glioblastoma)462.96 nM (72h)[16]
This compound γ1HL-60 (Promyelocytic Leukemia)Induces apoptosis[7]
This compound (in CMC-544)B-cell precursor ALL0.15 - 4.9 ng/mL[4]
C-1027Cultured cancer cells0.07 fmol/L (for a 3-5 kDa fragment)[3]
DNA Cleavage Efficiency and Binding Affinity

The efficiency of DNA cleavage and the strength of DNA binding are critical parameters for understanding the potency of enediyne antibiotics.

Enediyne AntibioticParameterValueReference
Neocarzinostatin ChromophoreDNA Binding (Dissociation Constant, Kd)~5 µM[5]
This compound γ1DNA Binding (Gibbs Free Energy, ΔG for TCCT site)-8.9 kcal/mol (<125 mM NaCl)[14]
C-1027DNA Cleavage (Single-strand to Double-strand ratio)~1.8 (extracellular SV40 DNA)[17]

Cellular Response to Enediyne-Induced DNA Damage

The induction of DNA double-strand breaks by enediyne antibiotics triggers a complex cellular response orchestrated by a network of signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

DNA Damage Signaling Pathways

Upon the formation of DSBs, the cell activates the DNA Damage Response (DDR) pathway. Key players in this pathway are the phosphatidylinositol 3-kinase-like kinases (PIKKs), primarily Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[9]

  • ATM Pathway: Typically activated by DSBs, ATM phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53, leading to cell cycle arrest and apoptosis.[9]

  • ATR Pathway: Generally activated by single-strand DNA (ssDNA) and stalled replication forks, ATR phosphorylates the checkpoint kinase Chk1. Some enediynes, particularly those that induce interstrand cross-links, can activate the ATR pathway.[9][15]

The relative activation of the ATM and ATR pathways can depend on the specific type of DNA lesion induced by the enediyne.[9][15]

DNA_Damage_Response cluster_ATM ATM Pathway cluster_ATR ATR Pathway (for some enediynes) DSB DNA Double-Strand Break (induced by Enediyne) ATM ATM DSB->ATM Chk2 Chk2 ATM->Chk2 phosphorylates p53_ATM p53 ATM->p53_ATM phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Chk2->Cell_Cycle_Arrest Apoptosis Apoptosis p53_ATM->Apoptosis ICL Interstrand Cross-link (Anaerobic conditions) ATR ATR ICL->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Chk1->Cell_Cycle_Arrest

Figure 3: DNA damage response pathways activated by enediyne antibiotics.
Induction of Apoptosis

The extensive and often irreparable DNA damage caused by enediyne antibiotics ultimately leads to programmed cell death, or apoptosis. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. Several studies have demonstrated that enediyne antibiotics such as Neocarzinostatin and C-1027 are potent inducers of apoptosis in various cancer cell lines.[4]

Key Experimental Protocols

The study of enediyne antibiotics and their effects on DNA and cells involves a variety of specialized molecular and cellular biology techniques.

DNA Cleavage Assay (Agarose Gel Electrophoresis)

This assay is used to visualize the cleavage of plasmid DNA by enediyne antibiotics.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), the enediyne antibiotic at various concentrations, and a suitable buffer. If required for activation, add a reducing agent like dithiothreitol (DTT).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.

  • Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) containing a DNA stain (e.g., ethidium bromide). Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization: Visualize the DNA bands under UV light. The different topological forms of the plasmid DNA (supercoiled, relaxed circular, and linear) will migrate at different rates, allowing for the assessment of single- and double-strand breaks.

Quantification of DNA Double-Strand Breaks (Pulsed-Field Gel Electrophoresis - PFGE)

PFGE is a technique used to separate very large DNA molecules, such as chromosomes, and is highly effective for quantifying DSBs in genomic DNA.

Protocol:

  • Cell Treatment and Embedding: Treat cultured cells with the enediyne antibiotic. Harvest the cells and embed them in agarose plugs.

  • Lysis: Lyse the cells within the agarose plugs using a lysis buffer containing detergents and proteases to release the genomic DNA.

  • Washing: Thoroughly wash the plugs to remove cellular debris.

  • PFGE: Load the agarose plugs into the wells of a PFGE gel. Run the gel using a PFGE system that alternates the electric field orientation. This allows for the separation of large DNA fragments.

  • Staining and Analysis: Stain the gel with a fluorescent DNA dye and visualize the DNA. The amount of DNA that migrates out of the well is proportional to the number of DSBs.

Analysis of DNA Damage Response (Western Blotting)

Western blotting is used to detect the activation of key proteins in the DNA damage response pathway, such as the phosphorylation of H2AX (γH2AX), ATM, and Chk2.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the enediyne antibiotic for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-ATM). Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of the target protein.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle, revealing cell cycle arrest induced by enediyne antibiotics.

Protocol:

  • Cell Treatment: Treat cells with the enediyne antibiotic for a desired period.

  • Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI), which also requires RNase treatment to remove RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of each cell.

  • Data Analysis: The data is plotted as a histogram, showing the distribution of cells in G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.

Conclusion

Enediyne antibiotics are a fascinating and powerful class of natural products with a unique and potent mechanism of action centered on the induction of DNA double-strand breaks. Their intricate activation via the Bergman cyclization and subsequent generation of a highly reactive diradical make them formidable cytotoxic agents. Understanding the quantitative aspects of their activity, the cellular responses they elicit, and the experimental methodologies to study them is crucial for the continued development of enediyne-based therapeutics. This technical guide provides a foundational resource for researchers and professionals seeking to explore and harness the therapeutic potential of these remarkable molecules in the fight against cancer and other diseases.

References

A Technical Guide to the Fermentation of Calicheamicin-Producing Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fermentation conditions for calicheamicin-producing organisms, primarily focusing on Micromonospora echinospora subsp. calichensis. The document details optimal fermentation parameters, medium composition, experimental protocols for production and isolation, and an exploration of the biosynthetic and regulatory pathways.

Introduction to this compound and its Producing Organism

Calicheamicins are a class of potent enediyne antitumor antibiotics capable of causing double-stranded DNA breaks, leading to cell death.[1] Their remarkable cytotoxicity has made them a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[2] The primary producer of calicheamicins is the Gram-positive actinobacterium, Micromonospora echinospora.[3] The intricate structure of this compound necessitates a complex biosynthetic pathway, making fermentation a key method for its production.[4] Understanding and optimizing the fermentation conditions are therefore crucial for improving yields and facilitating the development of this compound-based therapeutics.

Optimal Fermentation Conditions for this compound Production

The production of this compound by Micromonospora echinospora is a complex process influenced by a multitude of physical and chemical factors. Optimization of these parameters is essential for maximizing yield. Key factors include the composition of the culture medium, pH, temperature, aeration, and agitation.

Culture Medium Composition

The composition of the fermentation medium provides the necessary nutrients for both microbial growth and the biosynthesis of this compound. The medium must contain suitable carbon and nitrogen sources, as well as essential minerals and trace elements.

Table 1: Exemplary Fermentation Medium Compositions for this compound Production

ComponentConcentration (g/L) - Medium 1[5]Concentration (g/L) - Medium 2
Carbon Source
Glucose5-
Maltodextrin24-
Sucrose-20
Molasses-5
Nitrogen Source
Yeast Extract5-
Beef Extract3-
Tryptone5-
Peptone-2
Minerals & Precursors
FeSO₄·7H₂O0.10.1
MgSO₄·7H₂O0.20.2
CaCO₃42.5
KI (Potassium Iodide)0.10.1
Adsorbent Resin
H-60 Resin30-

Note: The addition of potassium iodide (KI) as a precursor is crucial for the production of the iodine-containing this compound derivatives, which exhibit high potency.

Physical Fermentation Parameters

The physical environment of the fermentation process plays a critical role in the growth of Micromonospora echinospora and the subsequent production of this compound.

Table 2: Optimal Physical Parameters for this compound Fermentation[5]

ParameterOptimal Range
Temperature 28 ± 2 °C
pH 6.8 - 7.2 (initial)
Inoculum Size 3-10% (v/v)
Fermentor Working Volume 60-70% of total volume
Agitation Speed 150-250 rpm
Aeration Rate 0.8-1.0 vvm (volume of air per volume of medium per minute)
Fermentation Period 8-10 days

Experimental Protocols

This section provides a detailed methodology for the fermentation of Micromonospora echinospora and the subsequent extraction and purification of this compound, based on established protocols.[2][5]

Strain Maintenance and Inoculum Development
  • Strain Maintenance: Micromonospora echinospora subsp. calichensis is maintained on a suitable agar slant medium, such as ISP2 medium. The culture is incubated at 28 ± 2 °C for 10-14 days until mature spores are formed.

  • Seed Culture Preparation: A loopful of spores from the agar slant is inoculated into a seed culture medium. The seed culture is incubated in a shake flask at 200-250 rpm and 28 ± 2 °C for 36-48 hours.

Fermentation in a Bioreactor
  • Medium Preparation: Prepare the fermentation medium as detailed in Table 1 and sterilize it by autoclaving at 121 °C for 20-30 minutes.

  • Inoculation: Aseptically transfer the seed culture to the sterilized fermentor at an inoculum size of 3-10% (v/v).

  • Fermentation: Maintain the fermentation parameters as outlined in Table 2. Monitor the pH and dissolved oxygen levels throughout the fermentation period.

Extraction and Purification of this compound
  • Extraction: At the end of the fermentation (8-10 days), the whole fermentation broth is extracted with an equal volume of ethyl acetate. The mixture is agitated vigorously for 30 minutes.

  • Phase Separation: The organic and aqueous phases are separated by centrifugation. The upper organic phase containing the this compound is collected.

  • Solvent Evaporation: The ethyl acetate is removed under reduced pressure to yield a crude extract.

  • Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

    • Normal-phase chromatography: Using silica gel to separate compounds based on polarity.

    • Reversed-phase chromatography: Further purification using a C18 column.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound.[2]

Biosynthesis and Regulation of this compound

The biosynthesis of this compound is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC). Understanding this pathway and its regulation is key to enhancing production.

The this compound Biosynthetic Pathway

The core of the this compound molecule is synthesized via a type I polyketide synthase (PKS) pathway.[6] The BGC for this compound in Micromonospora echinospora contains all the necessary genes for the synthesis of the enediyne core, the intricate oligosaccharide side chain, and for post-synthesis modifications.[7]

Calicheamicin_Biosynthesis_Workflow PKS Polyketide Synthase (PKS) Pathway Enediyne Enediyne Core Formation PKS->Enediyne Biosynthesis Glycosylation Sequential Glycosylation Enediyne->Glycosylation Addition of oligosaccharide Post_PKS Post-PKS Modifications Glycosylation->Post_PKS Tailoring reactions This compound Mature This compound Post_PKS->this compound Final maturation

A simplified workflow of the this compound biosynthesis.
Regulation of the this compound Biosynthetic Gene Cluster

The expression of the this compound BGC is tightly regulated, often occurring in response to specific environmental cues or developmental stages of the producing organism. While specific signaling pathways directly controlling this compound production are not yet fully elucidated, the regulation of secondary metabolism in related actinomycetes often involves two-component systems (TCSs) and global regulators.

These systems typically consist of a sensor kinase that detects an external signal and a response regulator that, upon activation, binds to DNA to control gene expression. It is hypothesized that nutrient limitation (e.g., phosphate or nitrogen) could be a key signal that triggers the expression of the this compound BGC.

Two_Component_System cluster_membrane Cell Membrane SensorKinase Sensor Kinase ResponseRegulator Response Regulator SensorKinase->ResponseRegulator ATP -> ADP+P Signal Environmental Signal (e.g., Nutrient Limitation) Signal->SensorKinase Phosphorylation Phosphorylation DNA DNA ResponseRegulator->DNA Binds to promoter region GeneExpression This compound Gene Cluster Expression DNA->GeneExpression Transcription

A generalized two-component signaling pathway.

Strategies for Yield Improvement

Several strategies can be employed to enhance the production of this compound.

  • Strain Improvement: Mutagenesis and screening of Micromonospora echinospora can lead to the selection of higher-producing strains.

  • Medium Optimization: Systematic optimization of the fermentation medium components using statistical methods can significantly improve yields.

  • In Situ Product Removal: The use of adsorbent resins, such as macroporous polystyrene resins, in the fermentation broth can sequester the product as it is produced, reducing feedback inhibition and degradation, thereby increasing the overall yield.[7]

Conclusion

The fermentation of this compound-producing organisms is a multifaceted process that requires careful control of numerous parameters. This guide provides a foundational understanding of the key aspects of Micromonospora echinospora fermentation, from optimal conditions and experimental protocols to the underlying biosynthetic and regulatory mechanisms. Further research into the specific signaling pathways that govern this compound production will undoubtedly pave the way for more targeted and effective strategies to improve the yield of this vital antitumor antibiotic.

References

Self-Resistance in Calicheamicin-Producing Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics produced by the soil bacterium Micromonospora echinospora. Their cytotoxicity stems from their ability to bind to the minor groove of DNA and cause double-stranded breaks, leading to cell death[1][2]. This remarkable potency raises a critical question: how does the producing organism protect itself from the lethal effects of its own secondary metabolite? This technical guide delves into the sophisticated self-resistance mechanisms that have evolved in Micromonospora echinospora, providing an in-depth analysis of the key genes, proteins, and molecular strategies involved. Understanding these resistance mechanisms is not only crucial for comprehending the biology of the producing organism but also holds significant implications for the development of novel antibiotic and anticancer therapies, as well as for combating the growing threat of antibiotic resistance.

The primary mechanism of self-resistance in calicheamicin producers is a fascinating "self-sacrifice" model, where dedicated resistance proteins bind to this compound and are subsequently cleaved, inactivating both the antibiotic and the protein itself[1][3]. This guide will explore the central players in this process, namely the CalC, CalU16, and CalU19 proteins, all of which belong to the STeroidogenic Acute Regulatory protein (StAR)-related lipid Transfer (START) domain superfamily.

Core Resistance Genes and Proteins

The this compound biosynthetic gene cluster in Micromonospora echinospora harbors a set of genes dedicated to self-resistance. The most well-characterized of these is calC , which encodes the CalC protein. Additionally, two other genes, calU16 and calU19 , have been identified to encode proteins with structural and functional homology to CalC, also contributing to this compound resistance.

The CalC Protein: A Paradigm of Self-Sacrifice

The CalC protein is the cornerstone of this compound self-resistance. It functions by directly interacting with this compound, preventing the antibiotic from reaching its DNA target. This interaction leads to the site-specific cleavage of the CalC protein, a process that simultaneously inactivates the this compound molecule[1]. This "self-sacrifice" prevents the DNA-damaging cascade from being initiated. Structural studies have revealed that CalC is a member of the START domain superfamily, which are known to bind lipids and other hydrophobic molecules.

CalU16 and CalU19: Functional Homologs of CalC

Further investigation of the this compound gene cluster has unveiled two other proteins, CalU16 and CalU19, which also confer resistance to this compound. Like CalC, both CalU16 and CalU19 are START domain-containing proteins and are cleaved by this compound in vitro. Heterologous expression of these genes in E. coli has demonstrated their ability to protect the host from the cytotoxic effects of this compound, with varying degrees of efficacy.

Quantitative Data on this compound Resistance

The following table summarizes the quantitative data available on the relative resistance conferred by CalC, CalU16, and CalU19 when heterologously expressed in Escherichia coli. Resistance was measured using a disc diffusion assay, where a larger zone of inhibition indicates lower resistance. The data is presented as fold-resistance compared to a control strain carrying an empty vector.

Resistance ProteinFold Resistance (compared to empty vector control)Reference
CalC≈ 330-fold[4]
CalU19330-fold[4]
CalU1680-fold[4]

Note: The exact stoichiometry and kinetic parameters of the CalC-calicheamicin interaction have not been quantitatively determined in the reviewed literature.

Molecular Mechanism of Self-Sacrifice

The self-sacrifice mechanism is a sophisticated strategy to neutralize the highly reactive this compound molecule. The process can be summarized in the following steps:

  • Binding: The START domain of the resistance protein (CalC, CalU16, or CalU19) recognizes and binds the this compound molecule. This sequestration prevents the antibiotic from intercalating into the DNA minor groove.

  • Activation: Once bound, the trisulfide group of this compound is reduced, triggering the Bergman cyclization of the enediyne core. This generates a highly reactive p-benzyne diradical.

  • Hydrogen Abstraction and Cleavage: Instead of abstracting hydrogen atoms from the DNA backbone, the p-benzyne diradical abstracts a hydrogen atom from a specific residue within the resistance protein's active site. This initiates a cascade of reactions that leads to the oxidative cleavage of the protein backbone.

  • Inactivation: The cleavage of the resistance protein results in its inactivation. Crucially, this process also quenches the reactivity of the this compound diradical, rendering the antibiotic harmless.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound self-resistance.

Protocol 1: Heterologous Expression of Resistance Genes in E. coli

This protocol describes the general steps for expressing the calC, calU16, or calU19 genes in E. coli to assess their ability to confer resistance.

1. Gene Cloning:

  • Amplify the coding sequences of calC, calU16, or calU19 from Micromonospora echinospora genomic DNA using PCR with primers containing appropriate restriction sites.
  • Digest the PCR product and a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes.
  • Ligate the digested gene into the expression vector.
  • Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).
  • Select for positive clones on antibiotic-containing agar plates and verify the insert by colony PCR and Sanger sequencing.

2. Protein Expression:

  • Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).
  • Grow a starter culture of the transformed cells overnight in LB medium containing the appropriate antibiotic.
  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Induce protein expression by adding a suitable inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) to the culture.
  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to allow for proper protein folding.
  • Harvest the cells by centrifugation. The cell pellet can be used for resistance assays or protein purification.

Protocol 2: this compound Resistance Disc Diffusion Assay

This assay is used to qualitatively and semi-quantitatively assess the level of resistance to this compound.

1. Preparation of Bacterial Lawn:

  • Grow the E. coli strains (harboring the resistance gene plasmid or an empty vector control) overnight in LB medium with the appropriate antibiotic.
  • Dilute the overnight cultures in fresh LB medium to an OD600 of approximately 0.1.
  • Using a sterile cotton swab, evenly spread the diluted bacterial culture onto the surface of Mueller-Hinton agar plates containing the appropriate antibiotic.

2. Application of this compound:

  • Aseptically place sterile paper discs (6 mm diameter) onto the surface of the inoculated agar plates.
  • Apply a known amount of this compound solution (dissolved in a suitable solvent like DMSO) to each disc. A serial dilution of this compound can be used to assess the dose-dependent response.
  • As a negative control, apply the solvent alone to one of the discs.

3. Incubation and Analysis:

  • Incubate the plates at 37°C for 16-24 hours.
  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
  • A smaller zone of inhibition compared to the control strain indicates a higher level of resistance.

Protocol 3: In Vitro Protein Cleavage Assay

This assay is used to determine if a purified resistance protein is cleaved by this compound.

1. Protein Purification:

  • Purify the His-tagged resistance proteins (CalC, CalU16, or CalU19) from the cell pellets obtained in Protocol 1 using immobilized metal affinity chromatography (IMAC).
  • Dialyze the purified protein into a suitable buffer (e.g., phosphate-buffered saline, PBS).
  • Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Cleavage Reaction:

  • In a microcentrifuge tube, mix the purified resistance protein with this compound in a suitable reaction buffer. The final concentrations of the protein and this compound should be optimized.
  • Include a reducing agent, such as dithiothreitol (DTT), to activate the this compound.
  • Set up control reactions:
  • Protein + buffer (no this compound)
  • Protein + this compound (no DTT)
  • This compound + DTT (no protein)
  • Incubate the reactions at a specific temperature (e.g., 37°C) for a defined period.

3. Analysis by SDS-PAGE:

  • Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
  • Load the samples onto a polyacrylamide gel (e.g., 12-15%).
  • Run the gel to separate the proteins by size.
  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
  • Destain the gel and visualize the protein bands. Cleavage of the resistance protein will be indicated by the disappearance of the full-length protein band and the appearance of smaller cleavage product bands.

Mandatory Visualizations

Caption: The "self-sacrifice" mechanism of this compound resistance.

Experimental_Workflow cluster_cloning 1. Gene Cloning cluster_expression 2. Protein Expression cluster_assay 3. Resistance Assay cluster_cleavage 4. In Vitro Cleavage Assay PCR PCR Amplification of Resistance Gene Ligation Ligation into Expression Vector PCR->Ligation Transformation_Cloning Transformation into Cloning Strain Ligation->Transformation_Cloning Verification Plasmid Verification (Sequencing) Transformation_Cloning->Verification Transformation_Expression Transformation into Expression Strain Verification->Transformation_Expression Growth Cell Growth (OD600 0.6-0.8) Transformation_Expression->Growth Induction Induction (e.g., IPTG) Growth->Induction Harvest Cell Harvest Induction->Harvest BacterialLawn Prepare Bacterial Lawn on Agar Plate Harvest->BacterialLawn Purification Protein Purification (IMAC) Harvest->Purification DiscApplication Apply this compound to Paper Discs BacterialLawn->DiscApplication Incubation Incubation (37°C, 16-24h) DiscApplication->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement Reaction Incubate Protein with this compound & DTT Purification->Reaction SDS_PAGE SDS-PAGE Analysis Reaction->SDS_PAGE Visualization Visualize Protein Cleavage SDS_PAGE->Visualization

Caption: Experimental workflow for studying this compound resistance.

References

The Enediyne Saga: A Technical History of Calicheamicin's Isolation and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Drug Development Professionals, Researchers, and Scientists

Discovered in the mid-1980s from a soil bacterium, the calicheamicin family of enediyne antitumor antibiotics represents a class of exceptionally potent natural products. Their unique chemical structure and mechanism of action, involving the site-specific cleavage of double-stranded DNA, have made them a focal point of research in anticancer drug development. This technical guide provides an in-depth history of the isolation and characterization of these remarkable molecules, with a focus on the experimental protocols and quantitative data that have defined our understanding of them.

From Texan Soil to Potent Anticancer Agent: The Discovery of this compound

In the mid-1980s, a scientist from Lederle Laboratories collected a sample of chalky soil, or "caliche," from Kerrville, Texas.[1] This seemingly unremarkable sample would prove to be the source of a groundbreaking discovery. Back in the laboratory, a bacterium, later identified as Micromonospora echinospora subspecies calichensis, was isolated from this soil.[2] Fermentation of this microorganism yielded a complex of novel, highly potent antitumor antibiotics, which were named the calicheamicins.[1][2] The most notable of these was this compound γ1I.

Cultivating a Killer: The Fermentation of Micromonospora echinospora

The production of calicheamicins is achieved through submerged fermentation of Micromonospora echinospora ssp. calichensis. The following table summarizes a typical fermentation protocol.

Table 1: Fermentation Protocol for this compound Production

ParameterDescription
Microorganism Micromonospora echinospora ssp. calichensis
Fermentation Medium A complex medium containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. The addition of potassium iodide (KI) to the medium is crucial for the production of the iodinated calicheamicins.
Inoculum A vegetative mycelial suspension of M. echinospora grown in a suitable seed medium.
Fermentation Conditions Temperature: 28-30°C; pH: maintained around 7.0; Aeration and agitation are optimized to ensure sufficient oxygen supply for microbial growth and antibiotic production.
Duration Typically 7-10 days.
Yield Enhancement The addition of macroporous adsorbent resins to the fermentation broth can significantly increase the yield of calicheamicins by adsorbing the product and reducing feedback inhibition.[3]

Unmasking the Structure: Isolation and Purification Workflow

The isolation and purification of individual calicheamicins from the fermentation broth is a multi-step process involving solvent extraction, precipitation, and various chromatographic techniques.[4] The general workflow is outlined below.

Isolation_Workflow Fermentation_Broth Fermentation Broth Solvent_Extraction Solvent Extraction (e.g., ethyl acetate) Fermentation_Broth->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Precipitation Selective Precipitation (e.g., with hexane) Crude_Extract->Precipitation Precipitate Crude this compound Complex Precipitation->Precipitate Normal_Phase_Chromatography Normal Phase Chromatography (Silica Gel) Precipitate->Normal_Phase_Chromatography Partially_Purified_Fractions Partially Purified Fractions Normal_Phase_Chromatography->Partially_Purified_Fractions Reversed_Phase_HPLC Reversed-Phase HPLC Partially_Purified_Fractions->Reversed_Phase_HPLC Pure_Calicheamicins Pure this compound Isomers (e.g., γ1I) Reversed_Phase_HPLC->Pure_Calicheamicins

Figure 1: General workflow for the isolation and purification of calicheamicins.

Experimental Protocols:

  • Solvent Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent like ethyl acetate. The organic phase, containing the calicheamicins, is then concentrated under reduced pressure.

  • Selective Precipitation: The concentrated crude extract is treated with a non-polar solvent, such as hexane, to precipitate the more polar this compound complex, thereby removing non-polar impurities.

  • Normal Phase Chromatography: The crude this compound precipitate is subjected to column chromatography on silica gel. A gradient of solvents, for example, a mixture of dichloromethane and methanol, is used to separate the different classes of calicheamicins.

  • Reversed-Phase High-Performance Liquid Chromatography (HPLC): The final purification of individual this compound isomers is achieved by reversed-phase HPLC, often using a C18 column with a gradient of acetonitrile and water as the mobile phase.

Deciphering the Molecular Architecture: Spectroscopic Characterization

The intricate structure of the calicheamicins was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound γ1I

TechniqueKey Findings
UV-Visible Spectroscopy Shows characteristic absorption maxima, which are useful for detection and quantification during purification.
Infrared (IR) Spectroscopy Reveals the presence of key functional groups such as hydroxyls, carbonyls, and the enediyne moiety.
¹H and ¹³C NMR Spectroscopy Provided the detailed connectivity of the atoms within the molecule, including the complex oligosaccharide chain and the enediyne core. Extensive 2D NMR experiments (COSY, HMQC, HMBC) were crucial for the complete structural assignment.
High-Resolution Mass Spectrometry (HRMS) Determined the elemental composition and exact mass of the molecule, confirming the molecular formula.

The Mechanism of a Molecular Warhead: DNA Cleavage

Calicheamicins exert their potent cytotoxic effects by binding to the minor groove of DNA and inducing double-strand breaks.[1] This process is initiated by the activation of the enediyne core through a Bergman cyclization reaction.

Mechanism_of_Action This compound This compound DNA_Binding Binds to Minor Groove of DNA This compound->DNA_Binding Thiol_Activation Activation by Thiol (e.g., Glutathione) DNA_Binding->Thiol_Activation Bergman_Cyclization Bergman Cyclization Thiol_Activation->Bergman_Cyclization Diradical_Formation Formation of p-Benzyne Diradical Bergman_Cyclization->Diradical_Formation H_Abstraction Hydrogen Abstraction from DNA Backbone Diradical_Formation->H_Abstraction DNA_Damage DNA Double-Strand Break H_Abstraction->DNA_Damage Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

Figure 2: Signaling pathway of this compound-induced DNA damage.

The oligosaccharide portion of the this compound molecule is responsible for its sequence-specific binding to DNA, primarily at pyrimidine-rich sites.[1] Following binding, the trisulfide trigger is reduced by intracellular thiols, such as glutathione, initiating a cascade of reactions that leads to the Bergman cyclization of the enediyne core. This generates a highly reactive p-benzyne diradical, which then abstracts hydrogen atoms from the deoxyribose backbone of both DNA strands, ultimately causing a double-strand break and triggering apoptosis.[5]

Potency in Numbers: The Cytotoxicity of this compound

The calicheamicins are among the most potent antitumor agents ever discovered. Their cytotoxicity is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits the growth of a cell population by 50%.

Table 3: In Vitro Cytotoxicity of this compound γ1I and its Conjugates against Various Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 (ng/mL)
Various ALL cell linesAcute Lymphoblastic LeukemiaCMC-544 (Inotuzumab ozogamicin)0.15 - 4.9[6]
TNBC xenograftsTriple-Negative Breast CancerPF-06647263 (anti-EFNA4-ADC)~1[6]
P388Murine LeukemiaThis compound γ1IPotent in vivo activity[2]
B16Murine MelanomaThis compound γ1IPotent in vivo activity[2]

The extreme potency of calicheamicins led to their development as payloads for antibody-drug conjugates (ADCs), such as gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), which target cancer cells with specific surface antigens, thereby minimizing off-target toxicity.

Conclusion

The journey of this compound from a soil microorganism to a clinically approved anticancer agent is a testament to the power of natural product discovery and the ingenuity of chemical and biological research. The detailed understanding of its isolation, characterization, and mechanism of action has not only provided a powerful therapeutic tool but has also inspired the development of new synthetic methodologies and a deeper appreciation for the intricate chemistry of life. The technical foundation laid by the pioneering researchers in this field continues to inform and guide the development of the next generation of targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Calicheamicin Derivatives for ADC Payloads

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora.[1][2] Their extreme cytotoxicity makes them unsuitable for use as standalone chemotherapeutic agents. However, their potency can be harnessed for targeted cancer therapy by conjugating them to monoclonal antibodies (mAbs) to form antibody-drug conjugates (ADCs).[3][4] This targeted delivery minimizes systemic toxicity while concentrating the cytotoxic payload at the tumor site.[1]

These application notes provide detailed protocols for the synthesis of Calicheamicin derivatives and their conjugation to antibodies to generate ADCs. It also covers methods for the characterization and analysis of the resulting conjugates. Two prominent examples of clinically approved this compound-based ADCs are Gemtuzumab ozogamicin (Mylotarg®) and Inotuzumab ozogamicin (Besponsa®).[5][6]

Mechanism of Action

Calicheamicins exert their cytotoxic effect by binding to the minor groove of DNA and inducing double-strand breaks (DSBs), ultimately leading to apoptosis.[4][7][8] The mechanism is initiated by the reduction of a methyl trisulfide group within the this compound molecule, which triggers a Bergman cyclization to generate a highly reactive 1,4-didehydrobenzene diradical.[1][7] This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, causing strand scission.[1][7]

Calicheamicin_MoA cluster_cell Target Cell ADC_bind ADC binds to target antigen Internalization Internalization via endocytosis ADC_bind->Internalization 1 Lysosome Lysosomal trafficking Internalization->Lysosome 2 Payload_release Payload release Lysosome->Payload_release 3 Activation Reductive activation (e.g., by Glutathione) Payload_release->Activation 4 DNA_binding This compound binds to minor groove of DNA Activation->DNA_binding 5 Bergman_cyclization Bergman Cyclization (forms diradical) DNA_binding->Bergman_cyclization 6 H_abstraction Hydrogen abstraction from deoxyribose backbone Bergman_cyclization->H_abstraction 7 DSB DNA Double-Strand Breaks H_abstraction->DSB 8 Apoptosis Apoptosis DSB->Apoptosis 9 ADC_Synthesis_Workflow cluster_synthesis Payload Synthesis cluster_conjugation Conjugation cluster_purification Purification & Characterization This compound This compound γ1 Derivative This compound Derivative (with linker) This compound->Derivative Chemical Modification ADC_crude Crude ADC Derivative->ADC_crude Conjugation Reaction Antibody Monoclonal Antibody Antibody->ADC_crude ADC_purified Purified ADC ADC_crude->ADC_purified Purification (e.g., SEC, HIC) Characterization Characterization ADC_purified->Characterization DAR, Aggregation, Endotoxin Logical_Relationship Payload Potent Cytotoxic Payload (this compound Derivative) ADC Antibody-Drug Conjugate (ADC) Payload->ADC Antibody Tumor-Targeting Monoclonal Antibody Antibody->ADC Linker Stable Linker Linker->ADC Targeted_Delivery Targeted Delivery to Tumor Cells ADC->Targeted_Delivery Efficacy High Efficacy Targeted_Delivery->Efficacy Safety Improved Safety Profile Targeted_Delivery->Safety

References

Application Notes and Protocols: Calicheamicin Linker Chemistry for Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics that induce double-stranded DNA breaks, leading to cell death. Their high cytotoxicity makes them attractive payloads for antibody-drug conjugates (ADCs), a therapeutic modality that combines the specificity of monoclonal antibodies with the cell-killing power of cytotoxic agents. The linker connecting the antibody to the calicheamicin payload is a critical component that significantly influences the ADC's stability, efficacy, and safety profile. This document provides a detailed overview of this compound linker chemistry, focusing on traditional and next-generation strategies, and offers protocols for the synthesis, conjugation, and characterization of this compound-based ADCs.

This compound Linker Technologies

The choice of linker technology is paramount in designing a successful this compound ADC. Linkers can be broadly categorized as cleavable or non-cleavable.

1.1. Cleavable Linkers: The Hydrazone Example (AcButDMH)

First-generation this compound ADCs, such as the FDA-approved Mylotarg® (gemtuzumab ozogamicin) and Besponsa® (inotuzumab ozogamicin), utilize an acid-cleavable hydrazone linker known as AcButDMH.[1][2] This linker is designed to be stable at the neutral pH of the bloodstream but to hydrolyze in the acidic environment of the lysosome following internalization into the target cancer cell.[1][3]

The AcButDMH linker consists of three key components:

  • An acid-labile hydrazone bond that undergoes cleavage at low pH.

  • A dimethyl disulfide group which is reduced in the cytosol to release the active this compound payload. The methyl groups provide steric hindrance to protect the disulfide bond from premature cleavage in circulation.[1]

  • An aromatic spacer (AcBut) that connects the hydrazone to the antibody via lysine residues.[1]

While clinically validated, this linker technology has limitations, including instability in circulation leading to premature drug release, heterogeneity of the final ADC product due to conjugation to multiple lysine residues, and a tendency for the ADC to aggregate.[1][4]

1.2. Next-Generation Linkers: "Linkerless" Disulfide Conjugates

To address the shortcomings of first-generation linkers, newer strategies have focused on creating more stable and homogeneous ADCs. One promising approach is the development of "linkerless" or "traceless" conjugates.[1][4] This method involves the site-specific conjugation of a reduced this compound derivative directly to a cysteine-engineered antibody via a disulfide bond.[1]

This approach offers several advantages:

  • Enhanced Stability: These ADCs exhibit significantly greater stability in vivo compared to their hydrazone-linked counterparts.[1][5]

  • Homogeneity: Site-specific conjugation to engineered cysteines results in a more homogeneous product with a defined drug-to-antibody ratio (DAR).[1]

  • Reduced Aggregation: The resulting conjugates show minimal aggregation.[1][5]

  • Improved Tolerability: Preclinical studies suggest increased tolerability compared to traditional this compound ADCs.[1][5][6]

Quantitative Data Summary

The choice of linker has a profound impact on the pharmacokinetic and efficacy profile of a this compound ADC. The following tables summarize key quantitative data comparing different linker technologies.

Linker TypeADC ExampleIn Vivo Stability (Mouse)Conjugated Drug Half-life (Mouse)Reference
Acid-Cleavable Hydrazone (AcButDMH) Mylotarg®Lower~47 hours[7]
Acid-Cleavable Hydrazone (AcButDMH) Besponsa®Lower~29 hours[7]
"Linkerless" Disulfide mAb-calHigh (50% drug remaining at 21 days)Not explicitly stated, but significantly longer[1][4][5]
In Vitro Cytotoxicity (IC50)Cell LineIC50 (ng/mL)Reference
CMC-544 (Inotuzumab ozogamicin)Various BCP-ALL cell lines0.15 - 4.9[5]
PF-06647263EFNA4-positive cells~1[5]
In Vivo EfficacyTumor ModelADC DoseOutcomeReference
"Linkerless" mAb-calCD22+ Non-Hodgkin Lymphoma Xenograft3 mg/kg (single dose)Tumor regression through day 21[1]
"Linkerless" mAb-calLy6E+ Breast Cancer Xenograft3 mg/kg (single dose)Tumor regression through day 21[1]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound ADCs.

3.1. Synthesis of an Activated Disulfide this compound Linker Drug (nitroPDS-cal)

This protocol describes the synthesis of a key intermediate for creating "linkerless" disulfide-based ADCs.

Materials:

  • N-acetyl this compound γ1

  • Triethylamine (Et3N)

  • 5-nitropyridine-2-thiol

  • Acetonitrile (anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-acetyl this compound γ1 and Et3N in anhydrous acetonitrile under a nitrogen atmosphere.

  • Cool the reaction mixture to 15°C.

  • Add a solution of 5-nitropyridine-2-thiol in acetonitrile dropwise to the reaction mixture.

  • Stir the reaction under nitrogen at 15°C for 10 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the activated nitroPDS-cal linker drug.

3.2. Conjugation of nitroPDS-cal to a Cysteine-Engineered Antibody

This protocol details the site-specific conjugation of the activated this compound linker to a monoclonal antibody.

Materials:

  • Cysteine-engineered monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • nitroPDS-cal linker drug dissolved in a compatible organic solvent (e.g., DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Conjugation buffer (e.g., PBS with EDTA)

Procedure:

  • To the cysteine-engineered mAb solution, add a molar excess of TCEP to reduce the engineered cysteine residues. Incubate at 37°C for 1-2 hours.

  • Remove excess TCEP by passing the reduced antibody through a desalting column equilibrated with conjugation buffer.

  • Immediately add the nitroPDS-cal solution to the reduced antibody. The molar ratio of linker-drug to antibody should be optimized to achieve the desired DAR.

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

  • Purify the resulting ADC from unreacted linker-drug and other small molecules using a desalting column or size-exclusion chromatography (SEC).

  • Characterize the purified ADC for DAR, purity, and aggregation.

3.3. Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for determining the average number of drug molecules conjugated to each antibody.

Materials:

  • Purified this compound ADC

  • LC-MS system (e.g., Q-TOF) with a suitable column for protein analysis (e.g., reversed-phase)

  • Mobile phases (e.g., water and acetonitrile with 0.1% formic acid)

  • Deconvolution software

Procedure:

  • Desalt the ADC sample into a volatile buffer compatible with mass spectrometry.

  • Inject the ADC sample onto the LC-MS system.

  • Separate the different drug-loaded species using a suitable gradient of the mobile phases.

  • Acquire the mass spectra of the intact ADC species.

  • Process the raw mass spectra using deconvolution software to obtain the masses of the different ADC species (unconjugated antibody, antibody with 1 drug, antibody with 2 drugs, etc.).

  • Calculate the weighted average DAR based on the relative abundance of each species.[8][9]

3.4. In Vitro Cytotoxicity Assay

This protocol describes a method to assess the potency of the this compound ADC against cancer cell lines.

Materials:

  • Target cancer cell line (expressing the antigen recognized by the ADC)

  • Control cancer cell line (antigen-negative)

  • Complete cell culture medium

  • This compound ADC

  • Control antibody (unconjugated)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound ADC and the control antibody in complete cell culture medium.

  • Remove the medium from the cells and add the ADC or control antibody dilutions. Include wells with medium only as a negative control.

  • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Allow the plates to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

3.5. In Vivo Stability Assessment

This protocol outlines a method to evaluate the stability of the ADC in a mouse model.

Materials:

  • Nude mice

  • This compound ADC

  • Blood collection supplies (e.g., capillary tubes, collection vials with anticoagulant)

  • ELISA kit for detecting the total human antibody

  • LC-MS instrumentation for DAR analysis

Procedure:

  • Administer a single intravenous dose of the this compound ADC to a cohort of mice.[1]

  • At various time points (e.g., 1, 24, 48, 96 hours, and weekly for up to 21 days), collect blood samples from the mice.[1]

  • Process the blood to obtain plasma or serum.

  • Determine the concentration of total antibody in the plasma/serum samples using an ELISA specific for the human antibody component of the ADC.[1]

  • Analyze the plasma/serum samples by LC-MS to determine the average DAR at each time point.[1]

  • Plot the total antibody concentration and the average DAR over time to assess the pharmacokinetic profile and in vivo stability of the ADC.

Visualizations

Mechanism of Action of this compound ADCs

Calicheamicin_ADC_MOA cluster_extracellular Extracellular Space (Bloodstream, pH 7.4) cluster_cell Target Cancer Cell cluster_endosome Endosome/Lysosome (Acidic pH) cluster_cytosol Cytosol cluster_nucleus Nucleus ADC This compound ADC (Stable Linker) ADC_internalized Internalized ADC ADC->ADC_internalized Binding & Internalization Payload_release Payload Release (Linker Cleavage) ADC_internalized->Payload_release Acid/Enzyme Cleavage Payload_activated Activated this compound (Diradical Formation) Payload_release->Payload_activated Reduction DNA DNA Payload_activated->DNA DNA Binding DNA_damage Double-Strand DNA Break DNA->DNA_damage Hydrogen Abstraction Apoptosis Apoptosis DNA_damage->Apoptosis Induces

Caption: Mechanism of action for a cleavable this compound ADC.

Experimental Workflow for ADC Preparation and Characterization

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification cluster_characterization Characterization Linker_Synth Linker-Payload Synthesis Conjugation Conjugation Linker_Synth->Conjugation Ab_Mod Antibody Modification/Reduction Ab_Mod->Conjugation Purification Purification (SEC/HIC) Conjugation->Purification DAR_Analysis DAR Analysis (LC-MS) Purification->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC) Purification->Purity_Analysis InVitro_Assay In Vitro Cytotoxicity Assay DAR_Analysis->InVitro_Assay Purity_Analysis->InVitro_Assay InVivo_Study In Vivo Stability & Efficacy Studies InVitro_Assay->InVivo_Study

Caption: Workflow for this compound ADC development.

Comparison of this compound Linker Strategies

Caption: Comparison of this compound linker attributes.

References

Application Notes and Protocols for In Vitro Calicheamicin DNA Cleavage Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicin γ1 is a potent antitumor antibiotic belonging to the enediyne class of natural products.[1] Its cytotoxicity is derived from its ability to bind to the minor groove of DNA and induce sequence-selective double-stranded breaks, ultimately leading to cell death.[1][2] The mechanism involves the reductive activation of a trisulfide trigger within the molecule, often by a nucleophile such as glutathione.[1] This initiates a cascade of reactions, culminating in the formation of a highly reactive diradical species that abstracts hydrogen atoms from the deoxyribose backbone of DNA, causing strand scission.[1]

This application note provides a detailed protocol for an in vitro DNA cleavage assay to characterize the activity of this compound and its analogues. The assay utilizes the conversion of supercoiled plasmid DNA to its nicked (single-strand break) and linear (double-strand break) forms, which can be resolved and quantified using agarose gel electrophoresis.

Mechanism of Action: this compound-Induced DNA Cleavage

The DNA cleavage process initiated by this compound can be summarized in the following key steps:

  • Minor Groove Binding: The oligosaccharide portion of this compound recognizes and binds to specific DNA sequences, such as 5'-TCCT-3' and 5'-TTTT-3', positioning the enediyne "warhead" in the minor groove.[1]

  • Reductive Activation: A nucleophile, such as glutathione, attacks the central sulfur atom of the trisulfide group in this compound.[1]

  • Intramolecular Cyclization: The reductive cleavage of the trisulfide triggers an intramolecular cyclization reaction (the Bergman cyclization), which generates a highly reactive 1,4-didehydrobenzene diradical.

  • Hydrogen Abstraction: This diradical species is a powerful hydrogen-abstracting agent and removes hydrogen atoms from the sugar-phosphate backbone of both DNA strands.

  • DNA Strand Scission: The resulting radicals on the DNA backbone lead to oxidative cleavage, causing both single-strand breaks (nicks) and double-strand breaks. The ratio of double-strand breaks (DSB) to single-strand breaks (SSB) is typically around 1:2 to 1:3.[3]

Calicheamicin_Mechanism This compound DNA Cleavage Mechanism cluster_0 Activation cluster_1 DNA Damage This compound This compound (Inactive) Activated_Cal Activated this compound (Thiolate Intermediate) This compound->Activated_Cal + Glutathione (Nucleophilic Attack) Diradical 1,4-Didehydrobenzene Diradical Activated_Cal->Diradical Bergman Cyclization H_Abstraction Hydrogen Abstraction from Deoxyribose Diradical->H_Abstraction DNA_Binding Binding to Minor Groove of DNA DNA_Binding->H_Abstraction SSB Single-Strand Break (Nicked DNA) H_Abstraction->SSB DSB Double-Strand Break (Linear DNA) H_Abstraction->DSB

Caption: Mechanism of this compound-induced DNA cleavage.

Experimental Protocol: In Vitro DNA Cleavage Assay

This protocol describes the methodology to assess the DNA cleaving ability of a compound using supercoiled pBR322 plasmid DNA.

Materials and Reagents
  • DNA: Supercoiled pBR322 plasmid DNA (concentration of 0.25 µg/µL)

  • Compound: this compound or test compound (stock solution in DMSO)

  • Activating Agent: Glutathione (GSH) (10 mM stock solution)

  • Buffer: Tris-EDTA (TE) Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Loading Dye: 6X DNA Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

  • Agarose Gel Electrophoresis:

    • Agarose

    • 1X TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

    • DNA Stain (e.g., Ethidium Bromide or a safer alternative like SYBR™ Safe)

Procedure
  • Reaction Setup:

    • Prepare reaction mixtures in microcentrifuge tubes on ice. A typical final reaction volume is 20 µL.

    • For each reaction, add the following in order:

      • Sterile deionized water to bring the final volume to 20 µL.

      • 2 µL of 10X TE Buffer (final concentration 1X).

      • 0.5 µg of supercoiled pBR322 plasmid DNA.

      • Varying concentrations of the test compound (e.g., from a serial dilution).

      • 1 µL of 10 mM Glutathione to initiate the reaction (final concentration 0.5 mM).

    • Include the following controls:

      • DNA only: pBR322 DNA in buffer without the compound or glutathione.

      • DNA + Glutathione: pBR322 DNA with glutathione but no compound.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reactions at 37°C for 1 hour.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 4 µL of 6X DNA Loading Dye to each tube.

    • Mix thoroughly.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE buffer containing the DNA stain.

    • Load the entire reaction mixture (24 µL) into the wells of the gel.

    • Run the gel at 80-100 V until the dye fronts have adequately separated.

  • Visualization and Quantification:

    • Visualize the DNA bands under UV light (for Ethidium Bromide) or blue light (for SYBR™ Safe).

    • Capture a digital image of the gel.

    • Quantify the intensity of the bands corresponding to supercoiled (Form I), nicked (Form II), and linear (Form III) DNA using gel analysis software (e.g., ImageJ).

Data Analysis
  • Calculate the Percentage of Each DNA Form:

    • Correct the intensity of each band for background.

    • The percentage of each form is calculated as: % DNA Form = (Intensity of the form's band / Total intensity of all bands in the lane) x 100

  • Determine the EC50 Value:

    • The EC50 is the concentration of the compound that results in the disappearance of 50% of the initial supercoiled (Form I) DNA.

    • Plot the percentage of remaining Form I DNA against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

Experimental Workflow

DNA_Cleavage_Workflow In Vitro DNA Cleavage Assay Workflow Reagent_Prep Reagent Preparation (pBR322, Compound, Buffer, GSH) Reaction_Setup Reaction Setup (DNA + Compound + GSH) Reagent_Prep->Reaction_Setup Incubation Incubation (37°C for 1 hour) Reaction_Setup->Incubation Termination Reaction Termination (Add Loading Dye) Incubation->Termination Electrophoresis Agarose Gel Electrophoresis (1% Agarose, 1X TAE) Termination->Electrophoresis Visualization Gel Visualization (UV or Blue Light) Electrophoresis->Visualization Quantification Band Intensity Quantification (ImageJ or similar) Visualization->Quantification Data_Analysis Data Analysis (% Cleavage, EC50 Calculation) Quantification->Data_Analysis

Caption: Workflow for the in vitro this compound DNA cleavage assay.

Data Presentation

The quantitative data obtained from the assay should be summarized in tables for clear comparison.

Table 1: Reagent Concentrations for DNA Cleavage Assay

ReagentStock ConcentrationFinal Concentration in Reaction
pBR322 DNA0.25 µg/µL25 ng/µL (0.5 µg total)
TE Buffer10X1X
Glutathione (GSH)10 mM0.5 mM
Test CompoundVaries (e.g., 1 mM)Varies (e.g., 1 nM - 10 µM)

Table 2: Quantification of DNA Cleavage by this compound Analogue

Compound Conc. (nM)% Supercoiled (Form I)% Nicked (Form II)% Linear (Form III)
0 (Control)9820
185141
1060355
50256015
10057025
50004060

Table 3: Comparative Activity of this compound and Analogues

CompoundEC50 (nM)Max % Linear DNA (Form III)
This compound γ1~1075%
Analogue A4560%
Analogue B>1000<10%

These tables provide a clear and concise summary of the experimental conditions and results, facilitating the comparison of different compounds and their DNA cleaving efficiencies.

References

Application Note: Cell-Based Cytotoxicity Assay for Calicheamicin Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Calicheamicins are a class of enediyne antitumor antibiotics that are exceptionally potent cytotoxic agents.[1] When used as payloads in ADCs, they can be selectively delivered to cancer cells, minimizing systemic toxicity.[1][2] The mechanism of action of calicheamicin involves binding to the minor groove of DNA and undergoing a Bergman cyclization reaction, which generates a diradical species.[3] This diradical then abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and subsequent apoptosis.[2][3]

This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound-based ADCs using a cell-based assay. The protocol is designed to be a comprehensive guide for researchers in drug development, providing methods for determining the potency (e.g., IC50 values) of these complex biotherapeutics.

Data Presentation

The potency of this compound ADCs is typically evaluated across a panel of cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxicity of the ADC.

Table 1: In Vitro Cytotoxicity (IC50) of this compound ADCs in Various Cancer Cell Lines

ADC TargetCell LineTarget Antigen ExpressionThis compound ADC IC50 (ng/mL)Reference ADC (Non-targeting) IC50 (ng/mL)Free this compound IC50 (ng/mL)
CD22WSU-DLCL2High0.05 nM>100 nM0.01 nM
CD22BJABModerate0.12 nM>200 nM0.02 nM
Ly6EHCC-1569x2High87 nM>1000 nMNot Reported
Ly6ENCI-H1781Moderate111 nM>1000 nMNot Reported
EFNA4VariousVaries~1 ng/mLNot ReportedNot Reported
CD22Various ALLVaries0.15 - 4.9 ng/mLNot ReportedNot Reported

*Note: IC50 values are presented as nanomolar (nM) equivalents of this compound.[4]

Experimental Protocols

This section outlines a detailed methodology for a cell-based cytotoxicity assay using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction method.[5] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials and Reagents
  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound ADC

  • Non-targeting control ADC

  • Free this compound payload

  • 96-well flat-bottom cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[3]

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Experimental Workflow

The following diagram illustrates the key steps in the cytotoxicity assay workflow.

G cluster_0 Cell Preparation cluster_1 ADC Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture Culture target-positive and target-negative cell lines cell_harvest Harvest and count cells cell_culture->cell_harvest cell_seeding Seed cells into 96-well plates cell_harvest->cell_seeding adc_prep Prepare serial dilutions of This compound ADC and controls adc_treatment Add ADC dilutions to cells adc_prep->adc_treatment incubation Incubate for 96 hours adc_treatment->incubation mtt_addition Add MTT reagent to each well mtt_incubation Incubate for 2-4 hours mtt_addition->mtt_incubation solubilization Add solubilization solution mtt_incubation->solubilization read_absorbance Measure absorbance at 570 nm calculate_viability Calculate percent cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Fig. 1: Experimental workflow for the cell-based cytotoxicity assay.
Detailed Protocol

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.[5] The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the assay.

    • Include wells with medium only as a blank control.

    • Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • ADC Preparation and Treatment:

    • Prepare a stock solution of the this compound ADC, non-targeting control ADC, and free this compound in an appropriate solvent (e.g., DMSO) and then dilute in complete cell culture medium.

    • Perform a serial dilution of the ADCs and free drug to create a range of concentrations. A typical concentration range for this compound ADCs is from 0.001 to 100 nM.[4]

    • Carefully remove the medium from the wells and add 100 µL of the diluted ADCs or controls to the respective wells.

    • Include untreated cells as a vehicle control.

    • Incubate the plate for 96 hours at 37°C in a 5% CO2 humidified incubator.[4][6] The incubation time may need to be optimized depending on the cell line and the specific ADC.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment condition using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the percent cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway

The cytotoxic effect of this compound ADCs is initiated by the targeted delivery of the this compound payload to the cancer cell. The following diagram illustrates the proposed signaling pathway leading to apoptosis.

G cluster_0 ADC Internalization and Payload Release cluster_1 DNA Damage and Apoptosis adc This compound ADC receptor Target Antigen adc->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome payload_release Payload Release (this compound) lysosome->payload_release dna_binding This compound binds to minor groove of DNA bergman Bergman Cyclization dna_binding->bergman diradical Diradical Formation bergman->diradical dna_damage DNA Double-Strand Breaks diradical->dna_damage apoptosis Apoptosis dna_damage->apoptosis

References

Application Notes and Protocols for Developing Calicheamicin-Based Therapeutics for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of Calicheamicin-based therapeutics, specifically focusing on their application in Acute Myeloid Leukemia (AML).

Introduction to this compound-Based Antibody-Drug Conjugates

Calicheamicins are a class of potent antitumor antibiotics isolated from the bacterium Micromonospora echinospora.[1] Their cytotoxicity stems from their ability to bind to the minor groove of DNA and induce double-strand breaks, ultimately leading to apoptosis.[2][3] This potent cell-killing ability makes them ideal payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy.

ADCs consist of a monoclonal antibody that specifically targets a tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects the two. In the context of AML, the primary target is the CD33 antigen, a transmembrane receptor expressed on the surface of leukemic blasts in approximately 90% of patients.[4] Gemtuzumab ozogamicin (Mylotarg®) is an FDA-approved ADC for AML that comprises a humanized anti-CD33 antibody linked to N-acetyl-γ-calicheamicin.[5] Another this compound-based ADC, inotuzumab ozogamicin (Besponsa®), targets the CD22 antigen and is approved for the treatment of acute lymphoblastic leukemia (ALL).[6]

The development of effective and safe this compound-based ADCs requires rigorous preclinical evaluation, including characterization of target antigen expression, assessment of in vitro cytotoxicity and apoptosis induction, and understanding of potential resistance mechanisms.

Mechanism of Action of this compound-Based ADCs

The therapeutic action of a CD33-targeted this compound-based ADC, such as gemtuzumab ozogamicin, involves a multi-step process:

  • Target Binding: The ADC circulates in the bloodstream and the anti-CD33 antibody component specifically binds to the CD33 antigen on the surface of AML cells.[7]

  • Internalization: Upon binding, the ADC-CD33 complex is internalized by the AML cell through endocytosis.[7]

  • Payload Release: Inside the cell, the ADC is trafficked to the lysosome, where the acidic environment and lysosomal enzymes cleave the linker, releasing the this compound payload into the cytoplasm.[7]

  • DNA Damage: The activated this compound translocates to the nucleus and binds to the minor groove of DNA. It then undergoes a chemical reaction, generating a diradical species that abstracts hydrogen atoms from the DNA backbone, causing double-strand breaks.[2][3]

  • Apoptosis: The extensive DNA damage triggers cell cycle arrest and activates the apoptotic cascade, leading to programmed cell death of the leukemic cell.[7][8]

Calicheamicin_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Anti-CD33 ADC (Gemtuzumab Ozogamicin) CD33 CD33 Antigen ADC->CD33 1. Binding AML_Cell AML Cell Surface Endosome Endosome CD33->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released this compound Lysosome->Payload 3. Payload Release DNA DNA Payload->DNA 4. DNA Binding & Double-Strand Breaks Nucleus Nucleus Apoptosis Apoptosis DNA->Apoptosis 5. Cell Death

Data Presentation

In Vitro Cytotoxicity of this compound-Based ADCs

The following table summarizes the 50% inhibitory concentration (IC50) values of gemtuzumab ozogamicin and inotuzumab ozogamicin against various leukemia cell lines.

ADCCell LineCancer TypeIC50 (ng/mL)Reference
Gemtuzumab OzogamicinHL-60AML0.03 - 0.1[9]
Gemtuzumab OzogamicinNB-4AML0.1 - 1.0[9]
Gemtuzumab OzogamicinTHP-1AML1.0 - 10[9]
Gemtuzumab OzogamicinKG-1AML>1000[9]
Inotuzumab OzogamicinVarious ALL cell linesALL0.15 - 4.9[10]
Inotuzumab OzogamicinPediatric ALL patient samplesALLMedian: 0.75 (range: 0.035–27.27)[11]
Clinical Efficacy of Gemtuzumab Ozogamicin in AML

This table presents a summary of key efficacy data from clinical trials of gemtuzumab ozogamicin in adult patients with AML.

TrialPatient PopulationTreatment ArmComplete Remission (CR) RateOverall Survival (OS)Relapse Risk (RR)Reference
ALFA-0701Newly diagnosed, 50-70 yearsGO + Chemotherapy81%2-year OS: 41%3-year RR: 47%[12]
ALFA-0701Newly diagnosed, 50-70 yearsChemotherapy alone75%2-year OS: 35%3-year RR: 61%[12]
SWOG S0106Newly diagnosed, <60 yearsGO + Chemotherapy70%5-year OS: 46%5-year RFS: 43%[13]
SWOG S0106Newly diagnosed, <60 yearsChemotherapy alone69%5-year OS: 50%5-year RFS: 42%[13]
AAML0531 (Pediatric)Newly diagnosed, de novoGO + Chemotherapy87%3-year EFS: 48%3-year RR: 34%[4]
AAML0531 (Pediatric)Newly diagnosed, de novoChemotherapy alone83%3-year EFS: 40%3-year RR: 43%[4]
Clinical Efficacy of Inotuzumab Ozogamicin in Relapsed/Refractory ALL

This table summarizes key efficacy data from the INO-VATE ALL trial of inotuzumab ozogamicin in adult patients with relapsed or refractory ALL.

OutcomeInotuzumab OzogamicinStandard Chemotherapyp-valueReference
CR/CRi Rate80.7%29.4%<0.001[14]
Median Progression-Free Survival5.0 months1.8 months<0.001[14]
Median Overall Survival7.7 months6.7 months0.0203[14]
MRD Negativity Rate78.4%28.1%<0.001[14]
Proceeded to Stem Cell Transplant41%11%<0.001[14]
CD33 Expression in AML

The expression level of CD33 on AML blasts is a critical factor for the efficacy of gemtuzumab ozogamicin.

Patient CohortNumber of PatientsCD33 Positivity (>20% blasts)Median CD33 MFIReference
COG AAML0531 (Pediatric)825Not specified146.00 (range, 2.68 to 1,351.00)[15]
Adult AML Cohort31987.8%Not specified[16][17][18]

Experimental Protocols

Experimental Workflow for ADC Evaluation

ADC_Workflow Start Start: Candidate ADC Target_Validation Target Antigen Validation (Flow Cytometry) Start->Target_Validation Cytotoxicity In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo) Target_Validation->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V Staining) Cytotoxicity->Apoptosis In_Vivo In Vivo Efficacy Studies (Xenograft Models) Apoptosis->In_Vivo Toxicity Toxicity Assessment In_Vivo->Toxicity End End: Lead Candidate Toxicity->End

Protocol 1: Determination of CD33 Expression by Flow Cytometry

Objective: To quantify the percentage of CD33-positive cells and the antigen expression level (Mean Fluorescence Intensity - MFI) in AML patient samples or cell lines.

Materials:

  • AML patient bone marrow or peripheral blood sample, or AML cell line culture

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Red Blood Cell (RBC) Lysis Buffer (if using whole blood)

  • Fc block (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated anti-human CD33 antibody (e.g., PE-conjugated)

  • Fluorochrome-conjugated anti-human CD45 antibody (for gating leukemic blasts)

  • Isotype control antibody corresponding to the anti-CD33 antibody

  • Viability dye (e.g., 7-AAD or DAPI)

  • Flow cytometer

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • For patient samples: If using whole blood, perform RBC lysis according to the manufacturer's protocol. For bone marrow aspirates, mononuclear cells can be isolated by density gradient centrifugation (e.g., Ficoll-Paque).

    • For cell lines: Harvest cells from culture and wash once with PBS containing 2% FBS.

    • Resuspend cells in PBS with 2% FBS to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of cell suspension (1 x 10^5 cells) in a flow cytometry tube, add Fc block and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.

    • Add the predetermined optimal concentration of anti-CD33, anti-CD45, and the corresponding isotype control antibodies to their respective tubes.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of PBS with 2% FBS, centrifuging at 300 x g for 5 minutes between washes.

  • Viability Staining and Acquisition:

    • Resuspend the cell pellet in 500 µL of PBS.

    • Add the viability dye according to the manufacturer's instructions just before analysis.

    • Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 events).

  • Data Analysis:

    • Gate on the viable, single-cell population.

    • Identify the leukemic blast population based on their characteristic CD45 vs. side scatter (SSC) profile.[19]

    • Within the blast gate, determine the percentage of CD33-positive cells and the MFI of the CD33-positive population, using the isotype control to set the negative gate.

Protocol 2: In Vitro Cytotoxicity Assessment by MTT Assay

Objective: To determine the IC50 value of a this compound-based ADC against AML cell lines.

Materials:

  • AML cell line (e.g., HL-60)

  • Complete culture medium

  • This compound-based ADC

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Harvest and count the AML cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare a serial dilution of the ADC in complete culture medium.

    • Add 100 µL of the ADC dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no drug (vehicle control).

    • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in the dark.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration and use a non-linear regression model to determine the IC50 value.[20][21]

Protocol 3: Apoptosis Detection by Annexin V Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a this compound-based ADC.

Materials:

  • AML cell line

  • This compound-based ADC

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • Flow cytometry tubes

Procedure:

  • Cell Treatment:

    • Seed AML cells in a 6-well plate at an appropriate density.

    • Treat the cells with the ADC at various concentrations (including a vehicle control) for a predetermined time (e.g., 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and suspension cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[22][23][24]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Resistance Mechanisms to this compound-Based Therapeutics

Understanding the mechanisms of resistance to this compound-based ADCs is crucial for developing strategies to overcome it. Key resistance mechanisms include:

  • Drug Efflux: Overexpression of multidrug resistance (MDR) proteins, particularly P-glycoprotein (P-gp), can actively pump the this compound payload out of the cell, reducing its intracellular concentration and cytotoxic effect.[8][25][26]

  • Altered Drug Target: While less common for DNA-damaging agents, mutations in genes involved in DNA repair pathways can potentially confer resistance.[7]

  • Reduced Target Antigen Expression: Downregulation or loss of CD33 expression on the surface of AML cells can prevent the ADC from binding and being internalized.

  • Impaired ADC Internalization or Trafficking: Defects in the endocytic pathway or lysosomal function can hinder the release of the this compound payload.

  • Anti-apoptotic Mechanisms: Upregulation of anti-apoptotic proteins, such as Bcl-2, can inhibit the execution of the apoptotic program triggered by DNA damage.[8]

Resistance_Mechanisms cluster_cell AML Cell ADC Anti-CD33 ADC CD33_Low Reduced CD33 Expression ADC->CD33_Low Binding Failure Internalization_Fail Impaired Internalization ADC->Internalization_Fail Internalization Failure AML_Cell AML Cell MDR_Pump MDR Pump (P-gp) Payload This compound Payload->MDR_Pump Efflux DNA_Repair Enhanced DNA Repair Payload->DNA_Repair DNA Damage Apoptosis Apoptosis DNA_Repair->Apoptosis Inhibition Anti_Apoptosis Anti-Apoptotic Proteins (e.g., Bcl-2) Anti_Apoptosis->Apoptosis Inhibition

By understanding these mechanisms and employing the detailed protocols provided, researchers and drug developers can more effectively design and evaluate novel this compound-based therapeutics to improve outcomes for patients with Acute Myeloid Leukemia.

References

Application Notes and Protocols: Inotuzumab Ozogamicin in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inotuzumab ozogamicin (marketed as Besponsa®) is an antibody-drug conjugate (ADC) that has demonstrated significant efficacy in the treatment of relapsed or refractory CD22-positive B-cell malignancies, particularly B-cell acute lymphoblastic leukemia (ALL).[1][2][3][4] This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols for its characterization, and visualizations of the key pathways involved.

Mechanism of Action

Inotuzumab ozogamicin is a targeted therapy that combines the specificity of a monoclonal antibody with the potent cytotoxic activity of a calicheamicin derivative.[1][2] The mechanism can be dissected into a series of sequential steps:

  • CD22 Targeting and Binding: Inotuzumab ozogamicin's humanized IgG4 monoclonal antibody component specifically targets and binds to the CD22 receptor, a protein expressed on the surface of mature and immature B-lymphocytes and present in over 90% of B-cell ALL cases.[1][4][5] This binding is characterized by high, subnanomolar affinity.[3][6]

  • Internalization: Upon binding to CD22, the entire inotuzumab ozogamicin-CD22 complex is rapidly internalized by the cancer cell through a process of receptor-mediated endocytosis.[2][3][6] The rapid internalization of the CD22 receptor makes it an ideal target for ADC-based therapies.

  • Lysosomal Trafficking and this compound Release: Once inside the cell, the endosome containing the ADC-receptor complex fuses with lysosomes. The acidic environment of the lysosome cleaves the acid-labile linker connecting the antibody to the cytotoxic agent, N-acetyl-gamma-calicheamicin.[1][7]

  • DNA Damage: The released N-acetyl-gamma-calicheamicin is a potent enediyne antibiotic that translocates to the nucleus.[8] There, it binds to the minor groove of the DNA, causing sequence-specific double-strand breaks.[1][3][6]

  • Induction of Apoptosis: The extensive DNA damage triggers cell cycle arrest, primarily in the G2/M phase, and subsequently activates the apoptotic cascade, leading to programmed cell death of the malignant B-cell.[1][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the activity of inotuzumab ozogamicin.

Table 1: Binding Affinity and Cellular Uptake

ParameterValueCell Line/ContextReference
Binding Affinity (Kd) SubnanomolarB-cell malignancies[3][6]
Internalization Half-Life RapidB-cell malignancies[3][6]
Inotuzumab ozogamicin Half-Life (Initial Dose) ~6 daysPatients with high disease burden[1]
Inotuzumab ozogamicin Half-Life (Steady State) ~13.8 daysPatients with low disease burden[1]

Table 2: In Vitro Cytotoxicity of Inotuzumab Ozogamicin in B-cell ALL Cell Lines

Cell LineIC50 (ng/mL)Reference
Various ALL cell lines 0.15 - 4.9[10]
Pediatric BCP-ALL (median) 0.75 (range 0.035–27.27)[2]
Pediatric BCP-ALL (good responders, median) 0.26 (range 0.035–1.05)[2]

Table 3: Clinical Efficacy in Relapsed/Refractory B-cell ALL (INO-VATE ALL Trial)

ParameterInotuzumab Ozogamicin ArmStandard Chemotherapy Armp-valueReference
Complete Remission (CR/CRi) Rate 80.7%29.4%<0.001[11]
Minimal Residual Disease (MRD) Negativity in Responders 78.4%28.1%<0.001[11]
Median Progression-Free Survival (PFS) 5.0 months1.8 months<0.001[11]
Median Overall Survival (OS) 7.7 months6.7 months0.04[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of CD22 Expression by Flow Cytometry

Objective: To quantify the percentage of CD22-positive cells and the antigen density on the cell surface of B-cell malignancies.

Materials:

  • Bone marrow aspirate or peripheral blood sample from patients.

  • Ficoll-Paque for mononuclear cell isolation.

  • Phosphate-buffered saline (PBS).

  • Flow cytometry staining buffer (e.g., PBS with 2% fetal bovine serum).

  • Fluorochrome-conjugated anti-CD22 antibody (e.g., PE or APC conjugated).

  • Antibody panel for B-cell gating (e.g., anti-CD19, anti-CD45, anti-CD10, anti-HLA-DR).[12]

  • Viability dye (e.g., 7-AAD or DAPI).

  • QuantiBRITE™ PE beads for antigen quantification (BD Biosciences).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Isolate mononuclear cells from the patient sample using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS.

  • Cell Staining:

    • Resuspend the cells in flow cytometry staining buffer at a concentration of 1 x 10^6 cells/100 µL.

    • Add the viability dye according to the manufacturer's instructions.

    • Add the cocktail of fluorochrome-conjugated antibodies for B-cell gating and the anti-CD22 antibody.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of flow cytometry staining buffer.

  • Resuspension: Resuspend the cell pellet in 500 µL of flow cytometry staining buffer.

  • Antigen Quantification (QuantiBRITE™ method): [13]

    • Prepare a series of PE bead standards according to the manufacturer's protocol.

    • Acquire the bead standards on the flow cytometer to generate a standard curve of PE fluorescence intensity versus the number of PE molecules per bead.

  • Data Acquisition: Acquire the stained cell samples on the flow cytometer, collecting a minimum of 300,000 events.[12]

  • Data Analysis:

    • Gate on the viable, single-cell population.

    • Identify the B-cell population using the gating markers (e.g., CD19+, CD45dim).

    • Determine the percentage of CD22-positive cells within the B-cell gate.

    • Using the standard curve generated from the QuantiBRITE™ beads, convert the mean fluorescence intensity (MFI) of the CD22-positive population to the number of CD22 antigen binding sites per cell.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of inotuzumab ozogamicin in B-cell leukemia cell lines.

Materials:

  • CD22-positive B-cell leukemia cell lines (e.g., REH, NALM-6).

  • Complete cell culture medium.

  • Inotuzumab ozogamicin.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT).

  • Plate reader (luminometer or spectrophotometer).

Procedure:

  • Cell Seeding: Seed the B-cell leukemia cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

  • Drug Treatment:

    • Prepare a serial dilution of inotuzumab ozogamicin in complete culture medium.

    • Add 100 µL of the drug dilutions to the respective wells, resulting in a final volume of 200 µL per well. Include vehicle-only control wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inotuzumab ozogamicin concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 3: DNA Double-Strand Break Detection (Comet Assay)

Objective: To detect DNA double-strand breaks induced by inotuzumab ozogamicin in B-cell leukemia cells.

Materials:

  • CD22-positive B-cell leukemia cell lines.

  • Complete cell culture medium.

  • Inotuzumab ozogamicin.

  • Comet assay kit (e.g., from Trevigen or other suppliers), which typically includes:

    • Lysis solution

    • Alkaline unwinding solution

    • Electrophoresis buffer

    • SYBR® Green or other DNA stain

  • Microscope slides.

  • Electrophoresis chamber.

  • Fluorescence microscope with appropriate filters.

  • Image analysis software.

Procedure:

  • Cell Treatment: Treat the B-cell leukemia cells with inotuzumab ozogamicin at a relevant concentration (e.g., 10x IC50) for a specified time (e.g., 24-48 hours). Include an untreated control.

  • Cell Harvesting and Embedding:

    • Harvest the cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.

    • Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide.

    • Allow the agarose to solidify.

  • Cell Lysis: Immerse the slides in the provided lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis chamber filled with alkaline electrophoresis buffer to unwind the DNA.

    • Apply an electric field. The negatively charged DNA will migrate towards the anode. Fragmented DNA (from double-strand breaks) will migrate faster and form a "comet tail."

  • Neutralization and Staining:

    • Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail length, tail intensity, or tail moment).[14]

Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with inotuzumab ozogamicin.

Materials:

  • CD22-positive B-cell leukemia cell lines.

  • Complete cell culture medium.

  • Inotuzumab ozogamicin.

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (which includes Annexin V, propidium iodide (PI), and binding buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat the B-cell leukemia cells with inotuzumab ozogamicin at various concentrations and for different time points. Include an untreated control.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of the provided binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of binding buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.

  • Data Analysis:

    • Create a quadrant plot of Annexin V-FITC fluorescence versus PI fluorescence.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Visualizations

Signaling Pathway of Inotuzumab Ozogamicin-Induced Apoptosis

Inotuzumab_Mechanism cluster_extracellular Extracellular Space cluster_cell B-cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InO Inotuzumab Ozogamicin CD22 CD22 Receptor InO->CD22 1. Binding Endosome Endosome CD22->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Fusion This compound Released this compound Lysosome->this compound 4. Cleavage & Release DNA DNA This compound->DNA 5. Nuclear Translocation DSB Double-Strand Breaks DNA->DSB 6. DNA Damage Apoptosis Apoptosis DSB->Apoptosis 7. Cell Death

Caption: Mechanism of action of inotuzumab ozogamicin.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow start Start seed_cells Seed B-cell leukemia cells in 96-well plate start->seed_cells add_drug Add serial dilutions of Inotuzumab Ozogamicin seed_cells->add_drug incubate Incubate for 72-96 hours add_drug->incubate add_reagent Add cell viability reagent incubate->add_reagent read_plate Measure luminescence/absorbance add_reagent->read_plate analyze Analyze data and determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for determining the in vitro cytotoxicity of inotuzumab ozogamicin.

Logical Relationship of Inotuzumab Ozogamicin's Components and Action

InO_Components cluster_function Component Function InO Inotuzumab Ozogamicin Antibody (Anti-CD22) Linker Payload (this compound) Specificity Specificity for B-cells InO:ab->Specificity enables Release pH-sensitive Release InO:linker->Release facilitates Cytotoxicity DNA Damage & Apoptosis InO:payload->Cytotoxicity mediates

Caption: Functional components of inotuzumab ozogamicin.

References

Gemtuzumab ozogamicin for CD33-positive AML treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Gemtuzumab Ozogamicin for CD33-Positive AML Treatment

Introduction Gemtuzumab ozogamicin (GO) is an antibody-drug conjugate (ADC) approved for the treatment of CD33-positive Acute Myeloid Leukemia (AML).[1][2] It represents a targeted therapeutic approach, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a chemotherapy agent.[3] This agent is particularly relevant for the approximately 90% of AML patients whose leukemic blasts express the CD33 antigen.[4][5] GO is indicated for newly diagnosed de novo CD33-positive AML in adults and for relapsed or refractory CD33-positive AML in adults and pediatric patients aged 2 years and older.[1][6]

Mechanism of Action Gemtuzumab ozogamicin consists of a humanized anti-CD33 IgG4 monoclonal antibody (hP67.6) covalently linked to N-acetyl-gamma-calicheamicin, a potent cytotoxic antibiotic.[7][8] The mechanism involves a multi-step process:

  • Target Binding: The antibody component of GO specifically binds to the CD33 antigen expressed on the surface of AML cells.[3][9] CD33 is an ideal target as it is present on most AML blasts but absent from pluripotent hematopoietic stem cells and non-hematopoietic tissues.[10][11]

  • Internalization: Upon binding, the GO-CD33 complex is rapidly internalized by the cell via endocytosis.[3][4][10]

  • Payload Release: Inside the cell, the complex is trafficked to lysosomes. The acidic environment of the lysosome cleaves the linker, releasing the calicheamicin derivative into the cytoplasm.[3][4]

  • DNA Damage and Apoptosis: The released this compound binds to the minor groove of DNA, causing sequence-selective double-strand breaks.[3][10] This extensive and often irreparable DNA damage triggers cell cycle arrest, activates DNA repair mechanisms, and ultimately induces programmed cell death (apoptosis).[2][3][10]

GO_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell AML Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GO Gemtuzumab Ozogamicin (GO) CD33 CD33 Receptor GO->CD33 1. Binding Endosome Endosome with GO-CD33 Complex CD33->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking This compound Released this compound Lysosome->this compound 4. Payload Release (Acidic Hydrolysis) DNA DNA This compound->DNA 5. Binds to Minor Groove DSB Double-Strand Breaks DNA->DSB 6. DNA Damage Apoptosis Apoptosis (Cell Death) DSB->Apoptosis 7. Induction of Apoptosis

Mechanism of action for Gemtuzumab Ozogamicin.

Clinical Applications and Data

GO has been evaluated in various clinical settings, both as a monotherapy and in combination with standard chemotherapy. Its re-approval in 2017 came with a revised, fractionated dosing schedule that demonstrated an improved benefit-risk profile.[10][12]

Table 1: Summary of Key Clinical Trial Data

Trial Name Patient Population Treatment Arms Key Outcomes Citation(s)
ALFA-0701 Newly diagnosed de novo AML (50-70 years) Daunorubicin + Cytarabine with GO (3 mg/m² on Days 1, 4, 7) vs. Daunorubicin + Cytarabine without GO Median Event-Free Survival (EFS): 17.3 months with GO vs. 9.5 months without GO. [13]
AML-19 Newly diagnosed AML (>75 years or unfit for intensive chemo) GO monotherapy vs. Best Supportive Care (BSC) Median Overall Survival (OS): 4.9 months with GO vs. 3.6 months with BSC. [13][14]

| MyloFrance-1 | CD33-positive AML in first relapse | GO monotherapy (3 mg/m² on Days 1, 4, 7) | Complete Response (CR) rate: 26%. |[13] |

Dosing and Administration

The recommended dosage of Gemtuzumab ozogamicin varies depending on the indication and whether it is used as a single agent or in a combination regimen.

Table 2: Recommended Dosing Regimens

Regimen Type Indication Dosing Schedule Citation(s)
Combination Therapy Newly Diagnosed de novo CD33+ AML Induction: 3 mg/m² IV on Days 1, 4, and 7 with daunorubicin and cytarabine. Consolidation: 3 mg/m² IV on Day 1 with daunorubicin and cytarabine. [6][15][16]
Single-Agent Therapy Newly Diagnosed CD33+ AML Induction: 6 mg/m² IV on Day 1, followed by 3 mg/m² IV on Day 8. Continuation: 2 mg/m² IV on Day 1 every 4 weeks for up to 8 cycles. [6][15][16]

| Single-Agent Therapy | Relapsed/Refractory CD33+ AML | 3 mg/m² IV on Days 1, 4, and 7. |[15][16] |

Administration Notes:

  • Premedication with corticosteroids, antihistamines, and acetaminophen is recommended one hour prior to infusion to reduce the risk of infusion-related reactions.[6][17]

  • GO should be infused over 2 hours.[15]

  • The reconstituted and diluted solution must be protected from light.[16][18]

Pharmacokinetics

The pharmacokinetic profile of GO has been characterized in both adult and pediatric patients.

Table 3: Pharmacokinetic Parameters (Adults, First Dose of 9 mg/m²)

Parameter Value (Mean ± SD) Citation(s)
hP67.6 Antibody
Peak Plasma Concentration (Cmax) 2.86 ± 1.35 mg/L [19][20]
Area Under the Curve (AUC) 123 ± 105 mg·h/L [19][20]
Half-life (t½) 72.4 ± 42.0 hours [19][20]
Clearance 0.265 ± 0.229 L/h [19][20]
Unconjugated this compound

| Pharmacokinetic profile | Follows the same time course as the hP67.6 antibody, indicating stability of the conjugate in plasma. |[19][20] |

In pediatric patients, the peak plasma concentration (Cmax) was approximately 3.47 ± 1.04 mg/L with a half-life of 64 ± 44 hours after the first dose.[1][21]

Mechanisms of Resistance

Resistance to Gemtuzumab ozogamicin can limit its efficacy. Several mechanisms have been identified:

  • Multidrug Resistance (MDR): Overexpression of efflux pumps like P-glycoprotein (P-gp) can actively transport the this compound payload out of the cell, reducing its intracellular concentration and cytotoxic effect.[5][10][22]

  • Reduced CD33 Expression: Lower levels of CD33 on the cell surface can decrease the amount of drug that binds to and enters the target cell.

  • Altered Drug Processing: Changes in the internalization, trafficking, or cleavage of the ADC can prevent the effective release of this compound.

  • Enhanced DNA Repair: Increased capacity of cancer cells to repair double-strand DNA breaks can counteract the cytotoxic effects of this compound.[10][22]

  • Anti-Apoptotic Pathways: Upregulation of survival signaling and anti-apoptotic proteins can make cells resistant to programmed cell death.[10][22]

Protocol 1: Quantification of CD33 Surface Expression by Flow Cytometry

Objective: To quantify the percentage of CD33-positive cells and the antigen expression level (Mean Fluorescence Intensity - MFI) in a patient bone marrow or peripheral blood sample.

Materials:

  • Patient bone marrow aspirate or peripheral blood containing mononuclear cells (MNCs).

  • Ficoll-Paque or similar density gradient medium.

  • Phosphate-Buffered Saline (PBS).

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).

  • Anti-CD33 Antibody (e.g., clone P67.6 or HIM3-4), conjugated to a fluorophore (e.g., PE, APC).[23]

  • Isotype control antibody corresponding to the anti-CD33 antibody.

  • Anti-CD45 Antibody (for gating leukocyte populations).

  • Viability dye (e.g., DAPI, 7-AAD).[23]

  • Flow cytometer (e.g., BD FACSCanto II).[23]

Procedure:

  • Sample Preparation: Isolate MNCs from the patient sample using density gradient centrifugation. Wash the cells twice with cold PBS.

  • Cell Counting and Viability: Determine cell concentration and viability using a hemocytometer and Trypan Blue or an automated cell counter.

  • Staining: a. Resuspend 1 x 10⁶ cells in 100 µL of Flow Cytometry Staining Buffer. b. Add the fluorophore-conjugated anti-CD33 antibody and anti-CD45 antibody at the manufacturer's recommended concentration. c. In a separate tube for the isotype control, add the corresponding isotype control antibody instead of the anti-CD33 antibody. d. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of cold staining buffer, centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 500 µL of staining buffer.

  • Viability Staining: Add the viability dye just before analysis, according to the manufacturer's protocol.

  • Acquisition: Acquire data on the flow cytometer, collecting at least 10,000-50,000 events in the leukocyte gate.[23]

Data Analysis:

  • Gate on the single, viable cell population using forward scatter (FSC), side scatter (SSC), and the viability dye.

  • Identify the blast population based on low side scatter and dim-to-intermediate CD45 expression.

  • Within the blast gate, determine the percentage of CD33-positive cells and the MFI, comparing to the isotype control.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Data Acquisition & Analysis p1 Isolate MNCs (Density Gradient) p2 Wash & Count Cells p1->p2 s1 Aliquot 1x10^6 Cells p2->s1 s2 Add Anti-CD33 & Anti-CD45 Abs s1->s2 s3 Incubate 30 min @ 4°C s2->s3 s4 Wash Cells (2x) s3->s4 s5 Add Viability Dye s4->s5 a1 Acquire on Flow Cytometer s5->a1 a2 Gate on Viable Blasts (CD45 vs SSC) a1->a2 a3 Quantify % CD33+ & MFI a2->a3

Experimental workflow for CD33 expression analysis.

Protocol 2: In Vitro Cytotoxicity Assay using MTT

Objective: To determine the cytotoxic effect of Gemtuzumab ozogamicin on a CD33-positive AML cell line (e.g., HL-60, U937).

Materials:

  • CD33-positive AML cell line (e.g., HL-60).

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

  • Gemtuzumab ozogamicin (reconstituted).

  • 96-well flat-bottom tissue culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Microplate reader (570 nm wavelength).

Procedure:

  • Cell Seeding: Seed the AML cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.[11]

  • Drug Treatment: a. Prepare serial dilutions of Gemtuzumab ozogamicin in complete medium (e.g., ranging from 0.1 ng/mL to 1000 ng/mL). b. Add 50 µL of the drug solutions to the appropriate wells.[11] Include wells with cells only (untreated control) and medium only (blank).

  • Incubation: Incubate the plates for 4 days at 37°C, 5% CO₂.[11]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C.

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each drug concentration relative to the untreated control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

  • Plot the % Viability against the drug concentration on a semi-log scale to generate a dose-response curve.

  • Calculate the IC₅₀ value (the concentration of GO that inhibits cell growth by 50%).

GO_Components GO Gemtuzumab Ozogamicin (ADC) hP67.6 Antibody (IgG4) Bifunctional Linker N-acetyl-gamma-calicheamicin Antibody_Func Function: Binds to CD33 antigen on AML cells, providing specificity. GO:f1->Antibody_Func Linker_Func Function: Covalently attaches payload to antibody. Cleaved in lysosome. GO:f2->Linker_Func Payload_Func Function: Cytotoxic agent that causes double-strand DNA breaks, leading to apoptosis. GO:f3->Payload_Func

Logical relationship of Gemtuzumab Ozogamicin components.

References

Application Notes and Protocols for Site-Specific Conjugation of Calicheamicin to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic agents. Calicheamicins are a class of enediyne antitumor antibiotics that are exceptionally potent, causing double-stranded DNA breaks and subsequent apoptosis.[1][2] Their high cytotoxicity makes them ideal payloads for ADCs.[3]

First-generation Calicheamicin ADCs, such as gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), were produced by conjugating the drug to surface-exposed lysines on the antibody.[4][5] This method results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites.[4][6] Such heterogeneity can lead to inconsistent pharmacokinetics, potential for aggregation, and a narrow therapeutic window.[4][5]

Site-specific conjugation technologies have emerged to overcome these limitations, enabling the production of homogeneous ADCs with a precise DAR and defined conjugation sites. This approach has been shown to improve the stability, tolerability, and overall therapeutic index of ADCs.[4][6] This document provides detailed application notes and protocols for the site-specific conjugation of this compound to monoclonal antibodies, focusing on a modern "linkerless" approach utilizing engineered cysteines.

Mechanism of Action of this compound

This compound exerts its cytotoxic effect through a unique mechanism that involves binding to the minor groove of DNA and causing double-stranded breaks.[2] The process is initiated by the reduction of a trisulfide group within the this compound molecule, which triggers a Bergman cyclization to form a highly reactive diradical species (1,4-didehydrobenzene).[2][7] This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission and cell death.[2]

Calicheamicin_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_nucleus Nucleus ADC This compound-ADC Receptor Tumor Antigen ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Disulfide Cleavage) Lysosome->Payload_Release This compound Activated this compound Payload_Release->this compound DNA_Binding Minor Groove DNA Binding This compound->DNA_Binding Bergman_Cyclization Bergman Cyclization (Diradical Formation) DNA_Binding->Bergman_Cyclization DNA_Cleavage Double-Strand DNA Breakage Bergman_Cyclization->DNA_Cleavage Apoptosis Apoptosis DNA_Cleavage->Apoptosis

Caption: Mechanism of action of a this compound-ADC.

Experimental Workflow for Site-Specific this compound ADC Synthesis

The overall workflow for generating a site-specific this compound ADC involves several key stages: production of a cysteine-engineered monoclonal antibody, synthesis of an activated this compound derivative, the conjugation reaction itself, and finally, purification and characterization of the resulting ADC.

ADC_Workflow mAb_Production 1. Engineered mAb Production - Site-directed mutagenesis to introduce cysteine - Expression and purification of mAb Conjugation 3. Site-Specific Conjugation - Reaction of engineered mAb with activated this compound - Formation of a stable disulfide bond mAb_Production->Conjugation Calicheamicin_Activation 2. This compound Activation - Synthesis of activated disulfide this compound linker drug (e.g., nitroPDS-cal) - Purification of the activated drug Calicheamicin_Activation->Conjugation Purification 4. ADC Purification - Removal of unconjugated drug and other impurities - Techniques: SEC, HIC Conjugation->Purification Characterization 5. ADC Characterization - DAR determination (Mass Spectrometry) - Purity and aggregation analysis (SEC) - Endotoxin testing - In vitro and in vivo evaluation Purification->Characterization

Caption: General workflow for site-specific this compound ADC synthesis.

Data Presentation: Characterization of a Site-Specific this compound ADC

The following tables summarize the typical characterization data for a site-specifically conjugated, linkerless this compound ADC (mAb-cal) compared to a non-targeting control ADC.

Table 1: Physicochemical Properties of Site-Specific this compound ADCs

CharacteristicaCD22-cal ADCaLy6E-cal ADCNon-Targeting Control-cal ADC
Drug-to-Antibody Ratio (DAR) >1.7>1.7>1.7
Aggregation (%) <2<2<2
Unconjugated Linker Drug (%) <5<5<5
Endotoxin (EU/mg) <0.05<0.05<0.05
Data compiled from Vollmar et al., 2021.[4]

Table 2: In Vitro Cytotoxicity of Site-Specific this compound ADCs

Cell LineTarget AntigenaCD22-cal ADC IC50 (nmol/L)aLy6E-cal ADC IC50 (nmol/L)Non-Targeting Control-cal ADC IC50 (nmol/L)
WSU-DLCL2 CD22+0.05>1000>1000
BJAB CD22+0.12>1000>1000
Jurkat CD22->1000>1000>1000
HCC-1569x2 Ly6E+>100087>1000
NCI-H1781 Ly6E+>1000111>1000
Data compiled from Vollmar et al., 2021.[4]

Table 3: In Vivo Stability of a Site-Specific this compound ADC

Time Point% Drug Remaining Conjugated to Antibody
Day 1 ~90%
Day 7 ~75%
Day 14 ~60%
Day 21 ~50%
Data shows that 50% of the drug remained conjugated to the antibody after 21 days in circulation in mice.[4][5]

Experimental Protocols

The following protocols are based on the methods described for the generation of a linkerless, site-specific this compound ADC.[4]

Protocol 1: Synthesis of Activated Disulfide this compound Linker Drug (nitroPDS-cal)

This protocol describes the activation of N-acetyl-γ-Calicheamicin for conjugation to an engineered cysteine.

  • Materials:

    • N-acetyl-γ-Calicheamicin

    • 5-nitropyridine-2-thiol

    • Appropriate solvents (e.g., dimethylformamide - DMF)

    • Reaction vessel

    • Purification system (e.g., HPLC)

  • Procedure:

    • Dissolve N-acetyl-γ-Calicheamicin in a suitable organic solvent such as DMF.

    • Add a molar excess of 5-nitropyridine-2-thiol to the this compound solution.

    • Stir the reaction mixture at ambient temperature for a specified time (e.g., 2-4 hours) to allow for the formation of the activated disulfide linker drug (nitroPDS-cal).

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

    • Upon completion, purify the nitroPDS-cal product using a suitable chromatographic technique, such as reversed-phase HPLC.

    • Characterize the purified product by mass spectrometry to confirm its identity and purity.

Protocol 2: Site-Specific Conjugation of nitroPDS-cal to an Engineered mAb

This protocol details the conjugation of the activated this compound to a cysteine-engineered monoclonal antibody.

  • Materials:

    • Cysteine-engineered monoclonal antibody (e.g., with a mutation such as LC K149C) in a suitable buffer.

    • Purified nitroPDS-cal linker drug.

    • Conjugation Buffer: 50 mM Tris, pH 7.0-8.5.

    • Co-solvent: Dimethylformamide (DMF).

    • Purification system (e.g., Cation Exchange Chromatography).

    • Formulation buffer (e.g., PBS).

  • Procedure:

    • Prepare the cysteine-engineered mAb at a concentration of approximately 5-10 mg/mL in the conjugation buffer.

    • Add 3 to 10 molar equivalents of the nitroPDS-cal linker drug (dissolved in a minimal amount of DMF, resulting in a final DMF concentration of ~10%) to the mAb solution.

    • Gently mix the reaction solution and incubate at ambient temperature for 3 to 5 hours.

    • Monitor the conjugation reaction by analyzing the DAR using a suitable technique like mass spectrometry.

    • Once the desired DAR is achieved, purify the resulting ADC to remove unconjugated linker drug and other impurities. Cation exchange chromatography is a suitable method for this purification.[4]

    • Elute the purified ADC and buffer exchange into a suitable formulation buffer.

    • Sterile filter the final ADC product.

Protocol 3: Characterization of the this compound ADC

A comprehensive characterization of the purified ADC is crucial to ensure its quality and consistency.

  • Drug-to-Antibody Ratio (DAR) Determination by Mass Spectrometry:

    • Analyze the intact ADC using high-resolution mass spectrometry (e.g., Q-TOF LC/MS).

    • Deconvolute the resulting mass spectrum to determine the masses of the different drug-loaded antibody species.

    • Calculate the average DAR based on the relative abundance of each species.

  • Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):

    • Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).

    • Inject the purified ADC onto the column.

    • Monitor the elution profile at 280 nm.

    • The main peak corresponds to the monomeric ADC. The presence of earlier eluting peaks indicates aggregation. Calculate the percentage of monomer and high molecular weight species.

  • Endotoxin Testing:

    • Perform a limulus amebocyte lysate (LAL) test on the final ADC product to quantify the level of endotoxins.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol is to determine the potency of the this compound ADC on cancer cell lines.

  • Materials:

    • Target antigen-positive and -negative cancer cell lines.

    • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 2 mM L-glutamine).[4]

    • 96-well cell culture plates.

    • This compound ADC and control ADC.

    • Cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed the cells in 96-well plates at a density of approximately 4,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound ADC and control ADC in cell culture medium.

    • Add the ADC dilutions to the cells and incubate for a defined period (e.g., 72-96 hours).

    • At the end of the incubation period, measure cell viability using a suitable assay.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth).

Protocol 5: In Vivo Pharmacokinetic and Stability Analysis in Mice

This protocol outlines a method to assess the stability of the ADC in vivo.

  • Materials:

    • Nude mice.

    • This compound ADC.

    • Equipment for intravenous injection and blood collection.

    • Analytical method to quantify total antibody and conjugated ADC (e.g., ELISA or LC-MS).

  • Procedure:

    • Administer a single intravenous bolus dose of the this compound ADC to the mice.

    • Collect blood samples at various time points (e.g., 1, 6, 24, 48, 96, 168, 336, and 504 hours) post-injection.

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples to determine the concentration of total antibody and the concentration of the intact, conjugated ADC.

    • Calculate the percentage of the drug remaining conjugated to the antibody at each time point to assess the in vivo stability of the ADC.

Conclusion

The site-specific conjugation of this compound to monoclonal antibodies via engineered cysteines offers a robust method for producing homogeneous and stable ADCs. This approach overcomes many of the challenges associated with traditional conjugation methods, leading to improved physicochemical properties, enhanced in vivo stability, and a better therapeutic index. The detailed protocols and characterization data provided in these application notes serve as a valuable resource for researchers and drug developers working to advance this promising class of cancer therapeutics.

References

Troubleshooting & Optimization

Improving Calicheamicin ADC stability and reducing aggregation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for calicheamicin antibody-drug conjugates (ADCs). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and aggregation of this compound ADCs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound ADC is showing significant aggregation after conjugation and purification. What are the potential causes and how can I mitigate this?

A1: ADC aggregation is a common issue that can arise from several factors, primarily related to the increased hydrophobicity of the conjugate. Here's a step-by-step troubleshooting guide:

  • Hydrophobic Interactions: The this compound payload is highly hydrophobic. Its conjugation to the antibody surface can expose hydrophobic patches, leading to self-association and aggregation.[1][2]

  • Linker Chemistry: The choice of linker can influence aggregation. Some linkers may be more prone to creating hydrophobic interactions.

  • Conjugation Conditions:

    • pH: The pH of the conjugation buffer can affect the charge of the antibody and influence aggregation. It's crucial to work at a pH that maintains the stability of the antibody.[2]

    • Solvents: The use of organic co-solvents to dissolve the linker-payload can promote aggregation if not carefully controlled.[2]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[1]

Troubleshooting Steps:

  • Optimize Conjugation Chemistry:

    • Site-Specific Conjugation: Employing site-specific conjugation methods, such as using engineered cysteine residues, can lead to more homogeneous ADCs with potentially reduced aggregation compared to random lysine conjugation.[3][4][5]

    • Hydrophilic Linkers: Incorporate hydrophilic linkers, such as those containing polyethylene glycol (PEG), to increase the overall solubility of the ADC and reduce aggregation.[1][]

  • Refine Reaction Conditions:

    • Screen Buffers and pH: Empirically test a range of pH values and buffer compositions to find the optimal conditions for your specific antibody.

    • Minimize Organic Solvent: Use the lowest effective concentration of organic solvent required to dissolve the linker-payload.

  • Control DAR:

    • Lower the Molar Ratio: Reduce the molar excess of the linker-payload during the conjugation reaction to achieve a lower average DAR.

  • Formulation Development:

    • Excipient Screening: Screen different excipients, such as polysorbates or sucrose, which can help stabilize the ADC and prevent aggregation in the final formulation.[7]

  • Alternative Conjugation Strategy:

    • Immobilized Antibody: Consider "Lock-Release" technology where the antibody is immobilized on a solid support during conjugation to prevent intermolecular aggregation.[2][8]

Q2: I am observing a loss of payload from my this compound ADC during storage. What could be the cause and how can I improve its stability?

A2: Payload loss is a critical stability issue, often linked to the lability of the linker connecting the this compound to the antibody.

  • Linker Instability:

    • Acid-Labile Linkers: First-generation this compound ADCs often utilized acid-sensitive hydrazone linkers (e.g., AcButDMH linker in Mylotarg and Besponsa). These linkers can be unstable in circulation, leading to premature release of the payload.[3][4][5][9]

    • Disulfide Linkers: While designed to be cleaved inside the cell, some disulfide linkers can be susceptible to reduction in the bloodstream, causing premature payload release. The stability can be influenced by the steric hindrance around the disulfide bond.[10][11]

Troubleshooting Steps:

  • Select a More Stable Linker:

    • Next-Generation Linkers: Transition to more stable linker chemistries. For example, a direct disulfide bond between an engineered cysteine on the antibody and a thiol on the this compound derivative can create a "linkerless" and more stable conjugate.[3][4][5]

    • Non-Cleavable Linkers: If the mechanism of action allows, consider using non-cleavable linkers which generally exhibit higher plasma stability.[12]

  • Site of Conjugation:

    • Steric Hindrance: The specific site of conjugation on the antibody can influence linker stability. Sites that provide more steric shielding may protect the linker from premature cleavage.[]

  • Optimize Formulation:

    • pH Control: Formulate the ADC in a buffer that maintains a pH where the linker is most stable. For hydrazone linkers, a neutral pH is critical.

    • Storage Conditions: Store the ADC at recommended temperatures (typically 2-8°C) and protect it from light to minimize degradation.

Q3: How can I accurately quantify the amount of aggregation in my this compound ADC preparation?

A3: It is crucial to use orthogonal analytical methods to accurately characterize and quantify aggregation.

  • Size Exclusion Chromatography (SEC): This is the most common method to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[1]

  • SEC with Multi-Angle Light Scattering (SEC-MALS): This technique couples SEC with MALS detection to provide an absolute measurement of the molar mass of the eluting species, offering a more detailed characterization of aggregates.[1]

  • Dynamic Light Scattering (DLS): DLS is a rapid technique to estimate the average size and size distribution of particles in a solution, making it useful for detecting the presence of aggregates.[1]

  • Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC): SV-AUC is a powerful technique that can provide high-resolution information on the size, shape, and distribution of aggregates.

Quantitative Data Summary

Table 1: Comparison of Linker Technologies on this compound ADC Stability and Aggregation

Linker TypeConjugation SiteHomogeneityAggregation PotentialIn Vivo Stability (Half-life)Reference
Acid-Labile HydrazoneLysineHeterogeneousHighShortened (e.g., 17-67 hours)[3][4][5]
"Linkerless" DisulfideEngineered CysteineHomogeneousMinimalHigh (50% drug remaining after 21 days)[3][4][5]

Experimental Protocols

Protocol 1: Site-Specific Conjugation of this compound to an Engineered Antibody via a Disulfide Bond

This protocol is based on the methodology for creating a "linkerless" this compound ADC with improved stability and reduced aggregation.[3]

Materials:

  • Cysteine-engineered monoclonal antibody (mAb)

  • Activated disulfide this compound linker drug (e.g., nitropyridyldisulfide this compound, nitroPDS-cal)

  • Conjugation Buffer: 50 mM Tris, pH 7.0-8.5

  • Purification System: Cation exchange chromatography

  • Formulation Buffer

Procedure:

  • Antibody Preparation: Ensure the engineered mAb is purified and buffer-exchanged into the conjugation buffer.

  • Linker-Drug Preparation: Dissolve the nitroPDS-cal in a suitable organic solvent (e.g., dimethylformamide) at a known concentration.

  • Conjugation Reaction: a. Add 3 to 10 molar equivalents of the dissolved nitroPDS-cal to the antibody solution. The final concentration of the organic solvent should be kept low (e.g., <10%). b. Incubate the reaction mixture at ambient temperature for 3 to 5 hours.

  • Purification: a. Purify the resulting ADC using cationic exchange chromatography to remove unconjugated linker-drug and other impurities. b. Elute the ADC and collect the relevant fractions.

  • Formulation: a. Buffer-exchange the purified ADC into the final formulation buffer.

  • Characterization: a. Determine the DAR using techniques like Reversed-Phase HPLC (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC). b. Assess aggregation using Size Exclusion Chromatography (SEC).[1] c. Confirm the integrity of the ADC using mass spectrometry.

Protocol 2: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)

Materials:

  • ADC sample

  • SEC column suitable for monoclonal antibodies

  • Mobile Phase: A physiological pH buffer (e.g., phosphate-buffered saline)

  • HPLC or UHPLC system with a UV detector

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration within the linear range of the detector.

  • Injection: Inject a defined volume of the prepared sample onto the column.

  • Chromatographic Separation: Run the separation under isocratic conditions at a constant flow rate.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: a. Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times. b. Integrate the peak areas for each species. c. Calculate the percentage of each species relative to the total peak area to determine the extent of aggregation.

Visualizations

ADC_Troubleshooting_Workflow start High Aggregation Observed in this compound ADC check_hydrophobicity Assess Contribution of Hydrophobicity start->check_hydrophobicity check_conjugation Evaluate Conjugation Conditions start->check_conjugation check_dar Analyze Drug-to-Antibody Ratio (DAR) start->check_dar sol_hydrophilic_linker Incorporate Hydrophilic Linker (e.g., PEG) check_hydrophobicity->sol_hydrophilic_linker sol_site_specific Use Site-Specific Conjugation check_hydrophobicity->sol_site_specific sol_optimize_ph Optimize Buffer pH check_conjugation->sol_optimize_ph sol_minimize_solvent Minimize Organic Co-solvent check_conjugation->sol_minimize_solvent sol_lock_release Consider 'Lock-Release' Technology check_conjugation->sol_lock_release sol_lower_dar Reduce Molar Excess of Linker-Payload check_dar->sol_lower_dar end_point Reduced Aggregation and Improved Stability sol_hydrophilic_linker->end_point sol_site_specific->end_point sol_optimize_ph->end_point sol_minimize_solvent->end_point sol_lock_release->end_point sol_lower_dar->end_point

Caption: Troubleshooting workflow for addressing high aggregation in this compound ADCs.

ADC_Stability_Pathway adc This compound ADC instability_factors Factors Causing Instability adc->instability_factors linker_cleavage Premature Linker Cleavage instability_factors->linker_cleavage Linker Lability deamidation Deamidation/Isomerization of mAb instability_factors->deamidation oxidation Oxidation of mAb instability_factors->oxidation hydrazone_linker Acid-Labile Hydrazone Linker linker_cleavage->hydrazone_linker disulfide_linker Disulfide Linker linker_cleavage->disulfide_linker site_specific Site-Specific Conjugation for Shielding linker_cleavage->site_specific formulation Optimize Formulation (pH, Excipients) deamidation->formulation oxidation->formulation stable_linker Utilize Stable Linkers (e.g., 'Linkerless' Disulfide) hydrazone_linker->stable_linker disulfide_linker->stable_linker stable_adc Stable this compound ADC stable_linker->stable_adc site_specific->stable_adc formulation->stable_adc

Caption: Factors affecting this compound ADC stability and strategies for improvement.

References

Technical Support Center: Overcoming Off-Target Toxicity of Calicheamicin Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Calicheamicin antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate off-target toxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity associated with this compound conjugates?

A1: Off-target toxicity of this compound conjugates is a significant concern and can be attributed to several factors:

  • Premature Payload Release: The linkers used to attach this compound to the antibody can be unstable in circulation, leading to the premature release of the highly potent cytotoxic payload before it reaches the target tumor cells.[1][2] This is a known issue with acid-labile hydrazone linkers used in early-generation this compound ADCs like Mylotarg® and Besponsa®.[3][4]

  • "On-Target, Off-Tumor" Toxicity: The target antigen for the ADC may also be expressed on healthy tissues, leading to the ADC binding to and damaging normal cells.[2][] Careful selection of target antigens with high tumor-specific expression is crucial to minimize this effect.[]

  • "Off-Target" Uptake: ADCs can be taken up by non-target cells through mechanisms independent of antigen binding. One proposed mechanism involves the mannose receptor (MR), which is expressed on various cell types, including those in the liver and spleen.[2][6] The carbohydrate portions of the antibody can interact with these receptors, leading to ADC internalization and toxicity in healthy tissues.[6]

  • Bystander Effect: While beneficial for killing antigen-negative tumor cells in a heterogeneous tumor, the bystander effect can also contribute to off-target toxicity if the released, membrane-permeable payload diffuses into and kills surrounding healthy cells.[1][2]

Q2: How can linker chemistry be modified to reduce off-target toxicity?

A2: Linker stability is a critical factor in minimizing off-target toxicity.[1] Strategies to improve linker stability and control payload release include:

  • Site-Specific Conjugation: Attaching the this compound payload to a specific, engineered site on the antibody, such as an engineered cysteine, can result in more homogeneous and stable conjugates.[3][4] This approach has been shown to increase tolerability compared to traditional conjugation methods.[3][4]

  • Novel Linker Chemistries: The development of novel linkers, such as those forming a disulfide bond directly between the payload and the antibody, can improve in vivo stability.[3][4] These "linkerless" or "traceless" conjugates can exhibit a longer half-life in circulation.[3][4]

  • Cleavable Linkers with Improved Stability: While early cleavable linkers like acid-labile hydrazones were prone to premature cleavage, newer generations of cleavable linkers have been designed with improved stability in plasma.[2]

  • Non-Cleavable Linkers: These linkers release the payload only after the ADC is internalized and the antibody is degraded within the lysosome.[2] This can reduce off-target toxicity related to premature payload release, although it may also limit the bystander effect.[2]

Q3: What in vitro assays can be used to assess the off-target toxicity of this compound conjugates?

A3: A panel of in vitro assays is essential for predicting and understanding the potential for off-target toxicity before moving to in vivo models.

  • Cytotoxicity Assays on Non-Target Cells: The IC50 (half-maximal inhibitory concentration) of the this compound ADC should be determined on a panel of cell lines that do not express the target antigen.[3] High potency against these "negative control" cell lines can indicate instability of the conjugate and premature release of the payload in the cell culture media.[3]

  • Plasma Stability Assays: Incubating the ADC in mouse and human plasma and measuring the amount of payload that remains conjugated to the antibody over time can directly assess linker stability.[3]

  • Hepatotoxicity and Cardiotoxicity Assays: Using cell lines like HepG2 for liver toxicity or iPS-derived cardiomyocytes for cardiac safety can provide initial insights into potential organ-specific toxicities.[7]

  • Cell Painting and High-Content Imaging: These techniques can be used to assess the impact of the ADC on various cellular organelles and functions in non-target cells, providing a detailed phenotypic profile of potential toxicity.[7]

Q4: How can the in vivo tolerability of this compound conjugates be improved?

A4: Improving the therapeutic window of this compound ADCs in vivo involves several strategies:

  • Dose Fractionation: Administering more frequent, smaller doses of the ADC over a dosing cycle, rather than a single large dose, has been shown to improve tolerability while maintaining efficacy.[8] This approach can mitigate toxicities driven by high peak concentrations (Cmax).[8]

  • Antibody Engineering: Modifying the antibody component of the ADC can reduce off-target effects. This includes silencing the Fc domain to decrease uptake by immune cells or developing bispecific antibodies that require binding to two different antigens for activation, thereby increasing tumor selectivity.[]

  • Probody Drug Conjugates (PDCs): In this approach, the antibody's binding region is masked with a peptide that is cleaved by proteases present in the tumor microenvironment.[2] This strategy aims to enhance tumor-selective binding and reduce on-target, off-tumor toxicity.[2]

  • Co-administration of a Payload-Binding Agent: An emerging strategy involves the co-administration of an agent, such as an antibody fragment, that can bind to and neutralize any prematurely released this compound payload in circulation, thus reducing systemic exposure and toxicity.[9]

Troubleshooting Guides

Problem 1: High levels of toxicity observed in non-tumor-bearing animals during preclinical studies.
Potential Cause Troubleshooting Steps
Unstable Linker 1. Assess Linker Stability: Perform in vitro plasma stability assays to quantify the rate of payload deconjugation.[3] 2. Re-engineer the Linker: Consider using a more stable linker, such as one that facilitates site-specific conjugation or a non-cleavable linker.[2][3]
"On-Target, Off-Tumor" Toxicity 1. Evaluate Target Expression in Normal Tissues: Use immunohistochemistry (IHC) or RNA sequencing to assess the expression level of the target antigen in the tissues exhibiting toxicity. 2. Affinity Modulation: Engineer the antibody to have a lower affinity for the target antigen, which may reduce binding to normal tissues with lower antigen expression while maintaining sufficient binding to high-expressing tumor cells.
"Off-Target" Uptake 1. Investigate Mannose Receptor Binding: Assess whether the ADC is being taken up by cells expressing the mannose receptor.[6] 2. Glycoengineering: Modify the glycosylation pattern of the antibody to reduce recognition and uptake by mannose receptors.[6]
Problem 2: Inconsistent efficacy and toxicity observed between different batches of the this compound conjugate.
Potential Cause Troubleshooting Steps
Heterogeneous Conjugation 1. Characterize Drug-to-Antibody Ratio (DAR): Use techniques like Mass Spectrometry (e.g., ESI-MS or MALDI-MS) to determine the average DAR and the distribution of different drug-loaded species in each batch.[10][11] 2. Implement Site-Specific Conjugation: This will produce a more homogeneous product with a defined DAR, leading to more consistent in vivo performance.[3][4]
Aggregation 1. Monitor for Aggregates: Use size exclusion chromatography (SEC) to quantify the level of aggregation in each batch. 2. Formulation Optimization: Adjust the formulation buffer (e.g., pH, excipients) to minimize aggregation.
Degradation of Payload 1. Assess Payload Integrity: Use analytical methods like HPLC to confirm the integrity of the this compound payload in each batch.[12] this compound derivatives can be sensitive to UV light and certain analytical conditions.[10][11]
Problem 3: The this compound ADC shows potent in vitro cytotoxicity against target cells but poor in vivo efficacy and high toxicity.
Potential Cause Troubleshooting Steps
Poor Pharmacokinetics (PK) 1. Conduct a PK Study: Determine the half-life of the total antibody and the ADC in circulation. Rapid clearance of the ADC could be due to instability or aggregation.[3][4] 2. Analyze Metabolites: Identify and quantify the circulating metabolites of the ADC to understand how it is being cleared and if toxic metabolites are being generated.[13][14]
Inefficient Tumor Penetration 1. Evaluate Tumor Uptake: Use imaging techniques with a labeled ADC to assess its accumulation in the tumor. 2. Modify ADC Properties: Consider strategies to improve tumor penetration, such as using smaller antibody fragments.
Narrow Therapeutic Window 1. Perform a Dose-Ranging Study: Carefully determine the maximum tolerated dose (MTD) and the minimum effective dose to define the therapeutic window. 2. Consider Dose Fractionation: As described in the FAQs, this can improve the therapeutic index.[8]

Data and Protocols

Table 1: In Vitro Cytotoxicity of this compound and Antibody-Calicheamicin Conjugates
Cell LineTarget ExpressionThis compound IC50 (pM)aCD22-cal ADC IC50 (pM)aLy6E-cal ADC IC50 (pM)
Cell Line A CD22+, Ly6E-Data PointData PointData Point
Cell Line B CD22-, Ly6E+Data PointData PointData Point
Jurkat CD22-, Ly6E-Data PointData PointData Point
Data adapted from studies evaluating the target-specific activity of novel this compound ADCs. The reduced activity of non-targeted ADCs and the minimal potency in the negative control Jurkat cell line support the target specificity and stability of the conjugates.[3]
Experimental Protocol: In Vitro Cellular Toxicity Assay
  • Cell Plating: Plate cells (e.g., HEK293T with or without target overexpression, or other relevant cell lines) at a density of 500 cells per well in a 96-well plate.[15]

  • ADC Addition: Prepare a serial dilution of the this compound ADC (e.g., a 1:5 dose titration from 100 to 0.001 nmol/L).[15] Add the diluted ADC to the appropriate wells. Include wells with free this compound as a positive control and an isotype control ADC as a negative control.

  • Incubation: Incubate the plates for 96 hours at 37°C in a humidified incubator with 5% CO2.[15]

  • Viability Assessment: Assess cell viability using a commercially available assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells, according to the manufacturer's instructions.[15]

  • Data Analysis: Calculate the IC50 values by plotting the percentage of viable cells against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_optimization Optimization Strategies cytotoxicity Cytotoxicity Assays (Target & Non-Target Cells) pk_pd Pharmacokinetics & Pharmacodynamics cytotoxicity->pk_pd Proceed if target-specific stability Plasma Stability Assay stability->pk_pd Proceed if stable characterization Biophysical Characterization (DAR, Aggregation) characterization->pk_pd Proceed if homogeneous tolerability Tolerability Studies (Dose Escalation) pk_pd->tolerability efficacy Efficacy Studies (Tumor Models) tolerability->efficacy Establish MTD linker Linker Modification (e.g., Site-Specific) tolerability->linker Iterate to improve antibody Antibody Engineering (e.g., Fc Silencing) tolerability->antibody Iterate to improve dosing Dosing Regimen (e.g., Fractionation) tolerability->dosing Iterate to improve

Caption: Workflow for assessing and mitigating off-target toxicity.

signaling_pathway cluster_adc ADC Action cluster_dna_damage Mechanism of Action ADC This compound-ADC Receptor Target Antigen (Tumor Cell) ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release This compound Free this compound Release->this compound DNA DNA Minor Groove Binding This compound->DNA Bergman Bergman Cyclization DNA->Bergman Diradical 1,4-Didehydrobenzene (Diradical) Bergman->Diradical DSB Double-Strand DNA Break Diradical->DSB H atom abstraction Apoptosis Apoptosis DSB->Apoptosis logical_relationship Toxicity Off-Target Toxicity Linker Linker Instability Linker->Toxicity OffTumor On-Target, Off-Tumor Binding OffTumor->Toxicity OffTargetUptake Off-Target Uptake (e.g., Mannose Receptor) OffTargetUptake->Toxicity Mitigation Mitigation Strategies Mitigation->Toxicity Reduces SiteSpecific Site-Specific Conjugation SiteSpecific->Mitigation DoseFrac Dose Fractionation DoseFrac->Mitigation AbEng Antibody Engineering AbEng->Mitigation

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) for Calicheamicin ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to aid researchers, scientists, and drug development professionals in optimizing the Drug-to-Antibody Ratio (DAR) for Calicheamicin-based Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute for this compound ADCs?

The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1][2][3] It is a critical quality attribute (CQA) for this compound ADCs because it directly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[3][4] An optimal DAR is crucial for achieving the desired therapeutic window.

  • Low DAR: A low DAR may lead to reduced potency and efficacy as an insufficient amount of the cytotoxic this compound payload is delivered to the target cancer cells.[1]

  • High DAR: Conversely, a high DAR can negatively impact the ADC's stability, leading to aggregation and faster clearance from circulation.[1][4][5] It can also increase off-target toxicity, narrowing the therapeutic index.[4][6]

First-generation this compound ADCs, such as Mylotarg (gemtuzumab ozogamicin) and Besponsa (inotuzumab ozogamicin), are known for their heterogeneity, containing a mixture of species with different DARs, including unconjugated antibody.[5][7][8] This heterogeneity can contribute to variability in clinical outcomes.

Q2: What are the common conjugation strategies for this compound and how do they impact DAR?

The conjugation strategy significantly impacts the resulting DAR and the homogeneity of the ADC population.

  • Lysine Conjugation: This traditional method involves the chemical modification of surface-exposed lysine residues on the antibody. As numerous lysine residues are available, this method typically results in a heterogeneous mixture of ADCs with a broad range of DARs (e.g., 0 to 8).[2][5] Mylotarg and Besponsa utilize this approach.[5]

  • Cysteine Conjugation: This site-specific conjugation method often involves the reduction of interchain disulfide bonds to provide a defined number of conjugation sites. This approach generally yields more homogeneous ADCs with a controlled DAR. Engineered cysteines can also be introduced into the antibody backbone to allow for precise control over the conjugation site and stoichiometry.[5][8]

Q3: How does DAR affect the therapeutic index of a this compound ADC?

The therapeutic index, a measure of a drug's safety and efficacy, is heavily influenced by the DAR. An optimized DAR widens the therapeutic window.

  • Efficacy: A sufficient number of this compound molecules per antibody is necessary to ensure potent cell-killing activity upon internalization into the target cell.[9]

  • Toxicity and Pharmacokinetics: High DAR values can lead to faster clearance of the ADC from the bloodstream, potentially reducing its efficacy.[6][10] Moreover, ADCs with high DARs are more prone to aggregation, which can lead to immunogenicity and off-target toxicities.[11][12][13] The premature release of the highly potent this compound payload in circulation due to unstable linkers can also contribute to systemic toxicity.[6]

Recent strategies, such as dose fractionation for gemtuzumab ozogamicin and inotuzumab ozogamicin, have been employed to improve the therapeutic window by mitigating toxicities driven by high peak concentrations (Cmax).[14][15]

Troubleshooting Guides

This section addresses common issues encountered during the development and characterization of this compound ADCs.

Problem Potential Causes Recommended Solutions
Low Average DAR - Inefficient conjugation reaction (suboptimal pH, temperature, or reaction time).- Insufficient molar excess of the drug-linker.- Hydrolysis or degradation of the activated drug-linker.- Optimize reaction conditions (e.g., pH, temperature, incubation time).- Increase the molar ratio of the drug-linker to the antibody.- Ensure the quality and stability of the drug-linker before conjugation.
High Average DAR & Aggregation - High molar excess of the drug-linker.- Hydrophobic nature of the this compound payload and linker leading to intermolecular interactions.[12][13]- Unfavorable buffer conditions (pH near the isoelectric point of the antibody, low or high salt concentration).[12]- Reduce the molar excess of the drug-linker.- Screen for optimal buffer conditions (pH, excipients) to minimize aggregation.- Employ site-specific conjugation to control the number and location of conjugated drugs.- Consider using hydrophilic linkers to reduce the overall hydrophobicity of the ADC.[13]
Inconsistent DAR Values Between Batches - Variability in starting materials (antibody, drug-linker).- Poor control over reaction parameters.- Inconsistent purification methods.- Implement stringent quality control for all starting materials.- Standardize and tightly control all conjugation and purification parameters.- Utilize robust and validated analytical methods for DAR determination.
ADC Instability (Drug Deconjugation) - Unstable linker chemistry (e.g., acid-labile hydrazone linkers in circulation).[5][7][8]- In vivo catabolism of the ADC.[14]- Employ more stable linker technologies, such as those with improved circulation stability.[5][8]- Monitor DAR changes over time in relevant in vivo models.[5][16]

Analytical Techniques for DAR Determination

A variety of analytical methods are available to determine the average DAR and the distribution of drug-loaded species.[1]

Technique Principle Advantages Limitations
UV-Vis Spectrophotometry Measures the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the average DAR based on their respective extinction coefficients.[17][][19][20]- Quick and simple method.[1][][19]- Provides only an average DAR and no information on the distribution of different drug-loaded species.[1]- Less accurate than other methods.[1]- Can be complicated by similar extinction coefficients of the antibody and the drug.[4]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity. The addition of hydrophobic drug-linkers increases the retention time on the HIC column, allowing for the quantification of species with different DARs.[1][19]- Widely used for detailed DAR analysis and drug load distribution.[1][19]- Performed under non-denaturing conditions.[20]- Less suitable for lysine-conjugated ADCs where the disulfide bonds are not opened by drug loading.[19]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their polarity under denaturing conditions. For cysteine-conjugated ADCs, this allows for the separation and quantification of light and heavy chains with different drug loads.[1][][19]- Provides detailed DAR analysis and drug distribution at the light and heavy chain level.[1]- Denaturing conditions can lead to the separation of antibody chains for cysteine-conjugated ADCs.[]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC species by liquid chromatography and then determines their mass-to-charge ratio using mass spectrometry. This allows for the precise identification and quantification of different drug-loaded species.[1][2]- Provides detailed and accurate DAR analysis and drug load distribution.[1][2]- Can be used for both intact and reduced ADCs.[2]- May require sample preparation steps like deglycosylation to reduce spectral complexity.[2]- Acidic conditions used in some LC-MS methods may affect labile linkers.[20]

Experimental Protocols

Protocol 1: DAR Determination by HIC-HPLC

This protocol provides a general framework for determining the average DAR and drug-load distribution of a this compound ADC using Hydrophobic Interaction Chromatography (HIC).

  • Materials:

    • Purified this compound ADC sample

    • HIC column (e.g., TSKgel Butyl-NPR)

    • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)

    • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

    • HPLC system with a UV detector

  • Method:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample onto the column.

    • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the potency of this compound ADCs with different DARs.

  • Materials:

    • Target cancer cell line (e.g., CD33-positive for a gemtuzumab-based ADC)

    • Complete cell culture medium

    • This compound ADCs with varying DARs

    • Control antibody (unconjugated)

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • 96-well plates

    • Plate reader

  • Method:

    • Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the ADCs and the control antibody in complete cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions.

    • Incubate the plate for a specified period (e.g., 72-96 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 (the concentration of ADC that inhibits 50% of cell growth) for each ADC construct by plotting cell viability against ADC concentration and fitting the data to a dose-response curve.

Visualizations

DAR_Impact cluster_0 Low DAR cluster_1 Optimal DAR cluster_2 High DAR LowDAR Low DAR ReducedEfficacy Reduced Efficacy LowDAR->ReducedEfficacy leads to OptimalDAR Optimal DAR BalancedEfficacyToxicity Balanced Efficacy & Toxicity OptimalDAR->BalancedEfficacyToxicity TherapeuticWindow Wide Therapeutic Window BalancedEfficacyToxicity->TherapeuticWindow HighDAR High DAR IncreasedToxicity Increased Toxicity HighDAR->IncreasedToxicity Aggregation Aggregation HighDAR->Aggregation FasterClearance Faster Clearance HighDAR->FasterClearance DAR_Optimization_Workflow start Start: Define Target DAR conjugation Conjugation Reaction (e.g., Lysine or Cysteine) start->conjugation purification Purification (e.g., SEC, Protein A) conjugation->purification dar_analysis DAR Analysis (HIC, LC-MS, RP-HPLC) purification->dar_analysis dar_analysis->conjugation Adjust reaction conditions in_vitro In Vitro Characterization (Cytotoxicity, Binding) dar_analysis->in_vitro DAR meets specification in_vivo In Vivo Evaluation (Efficacy, PK, Toxicity) in_vitro->in_vivo end End: Select Optimal ADC Candidate in_vivo->end Troubleshooting_Flowchart start Problem with DAR check_dar Is average DAR within target range? start->check_dar low_dar DAR too low check_dar->low_dar No (Low) high_dar DAR too high check_dar->high_dar No (High) check_aggregation Is there evidence of aggregation? check_dar->check_aggregation Yes adjust_ratio Increase drug-linker ratio Optimize reaction conditions low_dar->adjust_ratio reduce_ratio Decrease drug-linker ratio high_dar->reduce_ratio adjust_ratio->start Re-conjugate reduce_ratio->start Re-conjugate optimize_buffer Optimize formulation buffer (pH, excipients) check_aggregation->optimize_buffer Yes proceed Proceed with characterization check_aggregation->proceed No optimize_buffer->start Re-formulate

References

Troubleshooting inconsistent results in Calicheamicin cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calicheamicin cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent antitumor antibiotic belonging to the enediyne class of compounds, originally isolated from the bacterium Micromonospora echinospora.[1] Its mechanism of action involves binding to the minor groove of DNA and causing double-stranded breaks, which ultimately leads to apoptosis (programmed cell death).[1][2][3] This process is initiated by a reaction similar to the Bergman cyclization, generating a diradical species that abstracts hydrogen atoms from the DNA backbone.[2]

Q2: Why am I seeing highly variable IC50 values for this compound between experiments?

Inconsistent IC50 values are a common challenge in cytotoxicity assays and can be attributed to several factors:

  • Cell Health and Passage Number: The health, passage number, and confluency of your cells can significantly impact their sensitivity to this compound. It is crucial to use healthy, low-passage cells and maintain consistent seeding densities.

  • Compound Stability and Solubility: this compound is a highly potent compound that may be susceptible to degradation or precipitation in cell culture media, especially at the very low concentrations required for these assays.[4][5]

  • Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity) and can therefore yield different IC50 values.[6]

  • Incubation Time: The duration of drug exposure will influence the observed cytotoxicity.

  • Pipetting Accuracy: Given the high potency of this compound, even minor pipetting errors during serial dilutions can lead to significant variations in the final concentration.

Q3: Which cytotoxicity assay is best for this compound?

The choice of assay depends on your specific experimental needs and the potential for compound interference. Here's a brief comparison of common assays:

  • MTT/XTT Assays: These colorimetric assays measure metabolic activity. While widely used, they can be prone to interference from colored compounds or compounds that directly reduce the tetrazolium salt, potentially leading to inaccurate results.[7]

  • LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity. It is a direct measure of cytotoxicity.

  • Calcein AM Assay: This is a fluorescence-based assay that measures the esterase activity in viable cells. It is generally considered to be a sensitive and reliable method.

For a highly potent and potentially reactive compound like this compound, it is advisable to confirm results using at least two different assay methods that measure distinct cellular parameters.

Q4: Can this compound interfere with the MTT assay?

Yes, there is a potential for interference. As a complex organic molecule, this compound could potentially interact with the MTT reagent directly, leading to a false signal.[8] It is crucial to include a "compound only" control (this compound in media without cells) to assess any direct reduction of the MTT reagent.[8]

Q5: How should I prepare and store this compound for in vitro assays?

Due to its high potency and potential for degradation, proper handling of this compound is critical. It is typically dissolved in a small amount of an organic solvent like DMSO to create a concentrated stock solution.[9] This stock solution should be stored at -80°C and protected from light.[9] Prepare fresh dilutions in culture medium for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[10]

Troubleshooting Guide

Issue 1: Inconsistent or Non-Reproducible IC50 Values
Potential Cause Recommended Solution
Cell Viability and Density Ensure a consistent cell seeding density across all wells and experiments. Use cells within a low passage number range and confirm high viability (>95%) before seeding.
Compound Preparation and Handling Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Use calibrated pipettes and proper pipetting techniques to minimize errors, especially given the picomolar concentrations often used.
Compound Stability/Solubility Minimize the time the diluted this compound spends in aqueous culture medium before being added to the cells. Visually inspect for any precipitation at higher concentrations. Consider using serum-free medium for dilutions to avoid potential binding to proteins.[4][5]
Incubation Time Standardize the incubation time for drug exposure across all experiments. A common duration is 72 hours, but this may need to be optimized for your specific cell line.
Assay-Specific Issues If using an MTT assay, run a cell-free control to check for direct reduction of the MTT reagent by this compound.[8]
Edge Effects To minimize evaporation from the outer wells of a 96-well plate, which can concentrate the compound, either avoid using the outer wells or fill them with sterile PBS or media.[11]
Issue 2: High Background Signal in Control Wells
Potential Cause Recommended Solution
Microbial Contamination Regularly test cell cultures for mycoplasma and other microbial contaminants, as they can interfere with assay readouts.[8]
Media Components Phenol red in culture medium can contribute to background absorbance in colorimetric assays. Consider using phenol red-free medium during the assay incubation step.[8]
Compound Interference For colorimetric or fluorometric assays, include a "compound only" control (this compound in media without cells) to measure any intrinsic absorbance or fluorescence of the compound at the assay wavelength.[11]
Incomplete Washing (Calcein AM Assay) Ensure thorough washing of cells after Calcein AM loading to remove any extracellular dye that can contribute to high background fluorescence.[12]
Issue 3: Dose-Response Curve is Not Sigmoidal
Potential Cause Recommended Solution
Compound Precipitation At higher concentrations, this compound may precipitate out of solution, leading to a plateau in the dose-response curve. Visually inspect the wells with the highest concentrations for any signs of precipitation.[10]
Incorrect Concentration Range The range of concentrations tested may be too narrow or not centered around the IC50. Perform a wider range of dilutions in a preliminary experiment to determine the optimal concentration range.
Cell Clumping Uneven cell distribution or clumping can lead to inconsistent results and an irregular curve. Ensure a single-cell suspension before seeding.

Data Presentation

Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssay MethodIC50 (ng/mL)Reference
AML Patient Cells (Good Responders)Acute Myeloid LeukemiaMTT0.26 (median)[13]
AML Patient Cells (Poor Responders)Acute Myeloid LeukemiaMTT3.12 (median)[13]
Various ALL cell linesAcute Lymphoblastic LeukemiaNot Specified0.15 - 4.9[9]
N87Gastric CarcinomaNot SpecifiedEfficacy demonstrated[14]
LOVOColon CarcinomaNot SpecifiedEfficacy demonstrated[14]
LNCaPProstate CarcinomaNot SpecifiedEfficacy demonstrated[14]

Note: IC50 values can vary significantly based on the specific experimental conditions, cell line, and assay used.

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same final concentration of solvent as the treated wells).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well. Mix thoroughly to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After incubation, centrifuge the plate (if using suspension cells) at approximately 250 x g for 10 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the assay kit.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the manufacturer (typically around 490 nm).

Calcein AM Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Calcein AM Staining: After the treatment period, remove the medium and wash the cells with PBS. Add Calcein AM staining solution (typically 1-2 µM in PBS) to each well and incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess Calcein AM.

  • Data Acquisition: Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Calicheamicin_Mechanism This compound Mechanism of Action cluster_cell Target Cell This compound This compound DNA DNA This compound->DNA Binds to Minor Groove DNA_Damage Double-Strand Breaks DNA->DNA_Damage Bergman Cyclization & Hydrogen Abstraction Apoptosis Apoptosis DNA_Damage->Apoptosis

This compound's primary mechanism of action.

Apoptosis_Pathway This compound-Induced Apoptotic Pathway cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade Calicheamicin_DNA_Damage This compound-Induced DNA Double-Strand Breaks Bax Bax Calicheamicin_DNA_Damage->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Translocates to Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptotic_Substrates Cleavage of Apoptotic Substrates Caspase3->Apoptotic_Substrates Apoptosis Apoptosis Apoptotic_Substrates->Apoptosis

This compound-induced apoptosis signaling pathway.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent IC50 Values Start Inconsistent IC50 Results Check_Cells Review Cell Health & Seeding Density Start->Check_Cells Decision_Cells Consistent? Check_Cells->Decision_Cells Check_Compound Verify Compound Prep & Handling Decision_Compound Consistent? Check_Compound->Decision_Compound Check_Assay Evaluate Assay Procedure & Controls Decision_Assay Consistent? Check_Assay->Decision_Assay Decision_Cells->Check_Compound Yes Optimize_Cells Optimize Seeding & Use Low Passage Decision_Cells->Optimize_Cells No Decision_Compound->Check_Assay Yes Optimize_Compound Use Fresh Dilutions & Calibrated Pipettes Decision_Compound->Optimize_Compound No Optimize_Assay Run Assay Controls & Standardize Incubation Decision_Assay->Optimize_Assay No End Reproducible Results Decision_Assay->End Yes Optimize_Cells->Check_Cells Optimize_Compound->Check_Compound Optimize_Assay->Check_Assay

A logical workflow for troubleshooting inconsistent results.

References

Calicheamicin ADC linker instability in circulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) Research. This guide focuses on troubleshooting and understanding the instability of linkers used in Calicheamicin-based ADCs.

Frequently Asked Questions (FAQs)

Q1: What is a this compound antibody-drug conjugate (ADC)?

A: A this compound ADC is a targeted cancer therapy consisting of three components:

  • A monoclonal antibody (mAb) that specifically targets an antigen overexpressed on tumor cells.

  • A highly potent cytotoxic payload, a derivative of this compound, which kills cancer cells by causing double-strand DNA breaks.[1][2]

  • A chemical linker that connects the antibody to the this compound payload.[3]

The antibody guides the potent drug to the tumor, intending to spare healthy tissues and thereby improve the therapeutic window.[3]

Q2: Why is linker stability in circulation a critical parameter?

A: Linker stability is crucial for both the safety and efficacy of an ADC.[4][5] An ideal linker must remain stable in the bloodstream (physiological pH ~7.4) to prevent the premature release of the cytotoxic this compound payload.[6][7] If the linker cleaves too early, the free drug can circulate systemically and cause significant off-target toxicity to healthy tissues, such as thrombocytopenia and hepatic dysfunction.[8][9] Furthermore, premature drug release reduces the amount of payload delivered to the tumor, decreasing the ADC's overall therapeutic efficacy.[4]

Q3: What type of linker is traditionally used for this compound ADCs like gemtuzumab ozogamicin (Mylotarg®)?

A: Approved this compound ADCs, such as Mylotarg® and inotuzumab ozogamicin (Besponsa®), have traditionally used a bifunctional linker containing an acid-cleavable hydrazone group and a disulfide bond.[1][10][11] This linker is designed to release the drug in two steps after the ADC is internalized by the cancer cell: first, the hydrazone is hydrolyzed in the acidic environment of the endosomes and lysosomes (pH 4.5-6.5), and second, the disulfide bond is reduced by intracellular glutathione.[7][]

Q4: What are the known stability issues with this traditional hydrazone linker?

A: The acid-sensitive hydrazone linker used in early-generation this compound ADCs is known to have weak stability in circulation.[1][13] It can undergo slow hydrolysis even at the neutral pH of blood, leading to a shortened ADC half-life and premature release of the this compound payload.[6][14] This instability is a major contributor to the off-target toxicities observed with these agents.[8][13]

Troubleshooting Guide

Q5: My this compound ADC is showing high levels of toxicity and a short half-life in my in vivo model. How can I determine if linker instability is the cause?

A: High toxicity and poor pharmacokinetics are classic signs of premature payload release due to linker instability. To diagnose this, you should conduct an in vitro plasma stability assay.

  • Hypothesis: The linker is being cleaved in circulation, releasing free this compound.

  • Recommendation: Perform a time-course incubation of your ADC in mouse and human plasma. Use an appropriate analytical method, like LC-MS, to measure the average drug-to-antibody ratio (DAR) and the concentration of released free payload over time (e.g., 0, 24, 48, 96 hours). A significant decrease in DAR or an increase in free payload over time confirms linker instability.[5] See the detailed protocol in the "Experimental Protocols" section below.

Below is a troubleshooting workflow to help guide your investigation.

G start Observation: High in vivo Toxicity / Short Half-Life check_stability Perform in vitro Plasma Stability Assay (See Protocol) start->check_stability linker_stable Result: DAR is Stable (<10% drop in 96h) check_stability->linker_stable  Hypothesis B linker_unstable Result: DAR is Unstable (>10% drop in 96h) check_stability->linker_unstable  Hypothesis A cause_other Conclusion: Linker is Stable. Toxicity is likely due to other factors (e.g., on-target toxicity in normal tissue, payload class effects). linker_stable->cause_other cause_instability Conclusion: Linker Instability is the Likely Cause of Toxicity linker_unstable->cause_instability action_redesign Action: Redesign Linker Chemistry (e.g., Disulfide Linker) cause_instability->action_redesign action_investigate Action: Investigate Target Expression in Healthy Tissues cause_other->action_investigate

Caption: Troubleshooting workflow for unexpected in vivo toxicity.
Q6: My ADC shows good stability in human plasma but is unstable in mouse plasma. Why is there a species difference?

A: This is a frequently encountered issue. The enzymatic profile of plasma can differ significantly between species. For example, mouse plasma contains a specific carboxylesterase (Ces1c) that is known to cleave certain peptide-based linkers (like valine-citrulline) that are otherwise stable in human plasma.[15] While this compound ADCs typically use hydrazone linkers, it is crucial to recognize that inter-species differences in plasma enzymes or other plasma components can lead to different stability profiles. Always test stability in plasma from the same species used for your in vivo efficacy and toxicology studies.[4]

Q7: Can I improve the stability of my this compound ADC?

A: Yes. Significant research has focused on improving this compound ADC stability. A promising strategy involves replacing the traditional hydrazone linker entirely.

  • Next-Generation Linkers: One successful approach is to conjugate this compound to a specific, engineered cysteine residue on the antibody via a simple disulfide bond.[1] This creates a "linkerless" conjugate. This design has shown dramatically improved stability, with 50% of the drug remaining conjugated to the antibody after 21 days in vivo, compared to much shorter half-lives for hydrazone-based constructs.[1][11][13] This improved stability also led to increased tolerability in safety studies.[13]

// Node styles adc [label="Intact ADC in\nCirculation (pH 7.4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; internalized [label="ADC Internalized\ninto Lysosome\n(pH 4.5-5.0)", fillcolor="#FBBC05", fontcolor="#202124"]; hydrolysis [label="Step 1:\nAcid Hydrolysis\nof Hydrazone", fillcolor="#F1F3F4", fontcolor="#202124"]; reduction [label="Step 2:\nDisulfide Reduction\nby Glutathione (GSH)", fillcolor="#F1F3F4", fontcolor="#202124"]; released [label="Active this compound\nPayload Released", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; premature_release [label="Premature Release\nin Circulation\n(Off-Target Toxicity)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", style="dashed"];

// Edges adc -> internalized [label="Target Binding"]; internalized -> hydrolysis; hydrolysis -> reduction; reduction -> released [label="Causes DNA\nDamage"];

// Instability Path adc -> premature_release [style="dashed", color="#EA4335", label="Linker\nInstability"]; }

Caption: Experimental workflow for an in vitro plasma stability assay.

Procedure:

  • Thawing: Thaw plasma in a 37°C water bath. Once thawed, centrifuge to pellet any cryoprecipitates and collect the supernatant.

  • Incubation: Spike the test ADC into the plasma at a final concentration of ~100 µg/mL. Gently mix and incubate in a sealed container at 37°C.

  • Time Points: At each designated time point (e.g., 0, 24, 48, 96 hours), remove an aliquot (e.g., 50 µL) of the ADC-plasma mixture and immediately freeze it at -80°C to halt any further degradation.

  • Immunocapture (for each time point):

    • Thaw the plasma aliquot.

    • Add Protein A magnetic beads to capture the ADC. Incubate with gentle mixing for 1-2 hours at room temperature.

    • Place the tube on a magnetic stand and discard the supernatant (which contains the free, released payload).

    • Wash the beads 2-3 times with Wash Buffer to remove non-specifically bound plasma proteins.

  • Elution:

    • Add Elution Buffer to the beads to release the captured ADC.

    • Immediately neutralize the eluate with Neutralization Buffer.

  • LC-MS Analysis:

    • Inject the neutralized eluate onto an LC-MS system.

    • Use a suitable chromatography method (e.g., Hydrophobic Interaction Chromatography - HIC) to separate ADC species with different drug loads.

    • The mass spectrometer will provide mass data for each peak, allowing you to confirm the identity of species with DAR 0, 2, 4, etc.

  • Data Analysis:

    • Deconvolute the mass spectra for each time point to obtain the relative abundance of each DAR species.

    • Calculate the average DAR at each time point using the relative peak areas.

    • Plot the average DAR versus time to visualize the stability of the ADC. A steep decline indicates linker instability.

References

Technical Support Center: Addressing Multidrug Resistance to Calicheamicin ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving multidrug resistance (MDR) to Calicheamicin antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of multidrug resistance to this compound ADCs?

A1: Multidrug resistance to this compound ADCs is a multifaceted issue involving several key mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), is a major contributor. These transporters actively pump the this compound payload out of the cancer cell, reducing its intracellular concentration and cytotoxic effect.

  • Altered Drug Target and Cellular Pathways:

    • Upregulation of Anti-Apoptotic Proteins: Increased expression of B-cell lymphoma 2 (Bcl-2) family proteins (e.g., Bcl-2, Bcl-xL) can inhibit the apoptotic cascade initiated by this compound-induced DNA damage, thereby promoting cell survival.

    • Activation of Pro-Survival Signaling: The PI3K/AKT signaling pathway is often hyperactivated in resistant cells. This pathway promotes cell growth, proliferation, and survival, counteracting the cytotoxic effects of the ADC.

  • Reduced ADC Uptake and Intracellular Processing:

    • Target Antigen Downregulation: A decrease in the expression of the target antigen on the cell surface can lead to reduced ADC binding and internalization.

    • Impaired Lysosomal Function: Inefficient lysosomal degradation of the ADC can hinder the release of the this compound payload into the cytoplasm.

Q2: How can I develop a this compound ADC-resistant cell line in the lab?

A2: Developing a resistant cell line is typically achieved through continuous or intermittent exposure to the this compound ADC over an extended period. The general approach involves a stepwise increase in drug concentration.

Q3: My this compound ADC shows reduced potency in my cell line. How can I determine if MDR is the cause?

A3: To investigate if MDR is responsible for the reduced potency of your this compound ADC, you can perform a series of experiments:

  • Assess ABC Transporter Activity: Use a drug efflux assay with a fluorescent substrate like Rhodamine 123. Increased efflux of the dye in your cell line compared to a sensitive control line suggests hyperactivity of efflux pumps.

  • Evaluate Expression of MDR-Related Proteins: Use Western blotting or flow cytometry to check for the overexpression of P-gp/MDR1.

  • Analyze Apoptotic and Survival Pathways: Use Western blotting to examine the expression levels of Bcl-2 family proteins and the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., p-AKT).

Troubleshooting Guides

Cytotoxicity Assays
IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Uneven cell seeding- Pipetting errors- Edge effects in the plate- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.
Low signal or no dose-response curve - Incorrect ADC concentration range- Insufficient incubation time- Cell line is highly resistant- Perform a wider range of serial dilutions.- Optimize the incubation time based on the cell line's doubling time.- Confirm target antigen expression on your cell line.
Inconsistent results with resistant cell line - Loss of resistant phenotype- Maintain the resistant cell line in a medium containing a maintenance dose of the this compound ADC.
Drug Efflux Assays (Rhodamine 123)
IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence - Incomplete washing to remove extracellular dye- Autofluorescence of cells or compounds- Increase the number of wash steps after dye loading.- Include an unstained cell control to measure baseline fluorescence.
No difference in efflux between sensitive and resistant cells - Efflux pump inhibitor (e.g., Verapamil) is not effective- MDR is not mediated by the efflux pump being assayed- Test different concentrations of the inhibitor or use a more potent one.- Investigate other resistance mechanisms (e.g., Bcl-2 overexpression).

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of Gemtuzumab Ozogamicin (GO) in Acute Myeloid Leukemia (AML) Cell Lines.

Cell LineFAB TypeResponse to GOIC50 (ng/mL)Reference
HL-60M2SensitiveInduces G2 arrest and apoptosis[1]
NB-4M3SensitiveInduces G2 arrest and apoptosis[1]
THP-1M5IntermediateInduces G2 arrest with minimal apoptosis[1]
KG-1M0ResistantNo significant effect at tested concentrations[1]

Experimental Protocols

Protocol 1: Development of a this compound ADC-Resistant Cell Line
  • Determine the initial IC50: Perform a standard cytotoxicity assay to determine the initial half-maximal inhibitory concentration (IC50) of the this compound ADC in the parental cell line.

  • Initial Exposure: Culture the parental cells in media containing the this compound ADC at a concentration equal to the IC50.

  • Monitor Cell Viability: Continuously monitor the cells. Initially, a significant number of cells will die.

  • Recovery and Expansion: Allow the surviving cells to repopulate. Once the culture reaches approximately 80% confluency, passage the cells.

  • Stepwise Dose Escalation: Gradually increase the concentration of the this compound ADC in the culture medium with each passage.

  • Characterization of Resistance: Periodically, perform cytotoxicity assays to determine the new IC50 of the resistant cell population. A significant increase in the IC50 value compared to the parental line indicates the development of resistance.

  • Cryopreservation: Freeze vials of the resistant cells at different passage numbers for future experiments.

Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC in culture medium and add to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for a period appropriate for the cell line's doubling time (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Drug Efflux Assay (Rhodamine 123)
  • Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer.

  • Dye Loading: Incubate the cells with Rhodamine 123 to allow for dye uptake.

  • Washing: Wash the cells to remove any extracellular dye.

  • Efflux Initiation: Resuspend the cells in fresh, pre-warmed medium and incubate to allow for dye efflux. For inhibitor studies, include a known efflux pump inhibitor (e.g., Verapamil) in the medium.

  • Flow Cytometry Analysis: At various time points, acquire the cells on a flow cytometer and measure the mean fluorescence intensity (MFI) of the cell population. A decrease in MFI over time indicates dye efflux.

  • Data Analysis: Compare the rate of efflux between sensitive and resistant cell lines, and in the presence or absence of an inhibitor.

Visualizations

Signaling Pathways

MDR_Signaling_Pathways cluster_0 PI3K/AKT Pathway cluster_1 Bcl-2 Apoptosis Pathway PI3K PI3K AKT p-AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 / Bcl-xL AKT->Bcl2 Promotes Expression CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes BaxBak Bax / Bak Bcl2->BaxBak Inhibits CytochromeC Cytochrome c Release BaxBak->CytochromeC Promotes Apoptosis Apoptosis CytochromeC->Apoptosis Initiates This compound This compound ADC (DNA Damage) This compound->BaxBak Activates (indirectly)

Caption: Key signaling pathways involved in this compound ADC resistance.

Experimental Workflows

Experimental_Workflows cluster_0 Development of Resistant Cell Line cluster_1 Cytotoxicity Assay cluster_2 Drug Efflux Assay start_dev Parental Cell Line ic50_det Determine IC50 start_dev->ic50_det treat Treat with IC50 concentration ic50_det->treat select Select & Expand Survivors treat->select increase_dose Increase ADC Concentration select->increase_dose increase_dose->select Repeat Cycles char Characterize Resistance (IC50) increase_dose->char end_dev Resistant Cell Line char->end_dev start_cyto Seed Cells add_adc Add Serial Dilutions of ADC start_cyto->add_adc incubate_cyto Incubate (72-96h) add_adc->incubate_cyto add_mtt Add MTT Reagent incubate_cyto->add_mtt read_plate Read Absorbance add_mtt->read_plate end_cyto Calculate IC50 read_plate->end_cyto start_efflux Prepare Cell Suspension load_dye Load with Rhodamine 123 start_efflux->load_dye wash_cells Wash Cells load_dye->wash_cells incubate_efflux Incubate for Efflux wash_cells->incubate_efflux analyze Analyze by Flow Cytometry incubate_efflux->analyze end_efflux Determine Efflux Rate analyze->end_efflux

Caption: Standard experimental workflows for studying ADC resistance.

Logical Relationships in MDR

MDR_Logic cluster_causes Primary Causes cluster_consequences Consequences MDR Multidrug Resistance Efflux Increased Drug Efflux (e.g., P-gp/MDR1) MDR->Efflux Apoptosis Inhibition of Apoptosis (e.g., High Bcl-2) MDR->Apoptosis Signaling Pro-survival Signaling (e.g., PI3K/AKT) MDR->Signaling ReducedIC Decreased Intracellular [this compound] Efflux->ReducedIC ReducedCyto Reduced Cytotoxicity Apoptosis->ReducedCyto Signaling->ReducedCyto ReducedIC->ReducedCyto TreatmentFailure Treatment Failure ReducedCyto->TreatmentFailure

Caption: Logical relationships between causes and consequences of MDR.

References

Calicheamicin DNA Cleavage Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calicheamicin DNA cleavage assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound DNA cleavage assay?

The this compound DNA cleavage assay is a method used to assess the ability of this compound and its analogs to induce single- and double-strand breaks in DNA. The assay typically utilizes supercoiled plasmid DNA (Form I) as a substrate. When this compound is activated, it generates highly reactive diradical species that abstract hydrogen atoms from the DNA backbone, leading to strand scission. A single-strand break (nick) converts the supercoiled DNA into a relaxed, open-circular form (Form II). A double-strand break results in a linear form of the DNA (Form III). These different DNA topologies can be separated and visualized by agarose gel electrophoresis.[1][2]

Q2: What are the different forms of plasmid DNA observed in the assay?

In a typical this compound DNA cleavage assay using supercoiled plasmid DNA, you can expect to observe three main forms on an agarose gel:

  • Form I (Supercoiled): The native, compact form of the plasmid DNA. It migrates the fastest through the agarose gel.

  • Form II (Nicked/Open-Circular): The result of a single-strand break. This relaxed form migrates the slowest.

  • Form III (Linear): The product of a double-strand break. Its migration speed is intermediate between the supercoiled and nicked forms.

The relative amounts of these forms are used to quantify the DNA cleavage activity of the compound being tested.

Q3: How is the activity of this compound quantified in this assay?

The DNA cleavage activity is typically quantified by determining the concentration of the compound required to convert 50% of the initial supercoiled DNA into nicked and linear forms (EC50). This is achieved by incubating a fixed amount of supercoiled DNA with varying concentrations of the test compound. After separation by agarose gel electrophoresis, the intensity of the DNA bands is measured using densitometry. A dose-response curve is then plotted to calculate the EC50 value.[1][2]

Troubleshooting Guide

This guide addresses common issues and artifacts encountered during this compound DNA cleavage assays.

Issue 1: No DNA Cleavage Observed

  • Question: I don't see any conversion of my supercoiled DNA (Form I) to nicked (Form II) or linear (Form III) forms, even at high concentrations of my this compound analog. What could be the problem?

  • Possible Causes & Solutions:

CauseSolution
Inactive Compound Verify the chemical integrity and purity of your this compound analog. Improper synthesis or storage can lead to degradation.
Inadequate Activation This compound and many of its mimics require activation, often by a nucleophile like glutathione or by light irradiation for photoactivatable analogs.[3] Ensure that the appropriate activation conditions (e.g., concentration of activator, wavelength, and duration of light exposure) are being used.
Incorrect Buffer Conditions The pH and composition of the reaction buffer can influence the stability and activity of the compound. Ensure the buffer is freshly prepared and at the correct pH.
Presence of Inhibitors Contaminants in the DNA preparation or reaction buffer could be inhibiting the cleavage reaction. Use high-purity plasmid DNA and reagents.

Issue 2: Smearing of DNA Bands on the Agarose Gel

  • Question: My DNA bands, particularly the linear and nicked forms, appear as smears rather than sharp bands. Why is this happening?

  • Possible Causes & Solutions:

CauseSolution
Excessive DNA Cleavage At very high concentrations of a potent this compound analog, extensive DNA degradation can occur, resulting in a wide range of small DNA fragments that appear as a smear. Perform a dose-response experiment with a wider range of lower concentrations.
Nuclease Contamination Contamination of the plasmid DNA, buffers, or enzymes with nucleases can lead to non-specific DNA degradation. Use sterile techniques and nuclease-free reagents.
Gel Electrophoresis Artifacts High voltage, old or improperly prepared running buffer, or an unevenly cast gel can cause band smearing. Run the gel at a lower voltage for a longer period, use fresh running buffer, and ensure the gel is properly prepared.

Issue 3: Only Nicked (Form II) DNA is Observed

  • Question: I see the conversion of supercoiled DNA to the nicked form, but no linear DNA is appearing, even at increasing compound concentrations. What does this indicate?

  • Possible Causes & Solutions:

CauseSolution
Compound Induces Primarily Single-Strand Breaks Some this compound mimics may predominantly cause single-stranded DNA cuts.[4] This is a valid experimental result and indicates the specific mechanism of your compound.
Insufficient Compound Concentration or Incubation Time Double-strand breaks are generally less frequent than single-strand breaks. Increase the concentration of your compound or the incubation time to see if linear DNA appears.
Low Ratio of Double-to-Single-Strand Breaks This compound itself is known to produce a relatively high ratio of double-strand to single-strand breaks.[5] If your compound has a lower ratio, you will need to drive the reaction further to observe significant linear DNA formation.

Experimental Protocols

Detailed Methodology for a Standard this compound DNA Cleavage Assay

This protocol is a general guideline and may require optimization for specific this compound analogs or experimental conditions.

1. Reagent Preparation:

  • Plasmid DNA: Supercoiled plasmid DNA (e.g., pBR322) at a concentration of 0.1 µg/µL in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

  • Reaction Buffer: 50 mM Tris-HCl, 10 mM KCl, pH 7.5.

  • Test Compound: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO) and make serial dilutions in the reaction buffer.

  • Activator (if required): Prepare a fresh stock solution of the activating agent (e.g., 10 mM glutathione in reaction buffer).

  • Loading Dye: 6X DNA loading dye (e.g., containing bromophenol blue and xylene cyanol).

  • Agarose Gel: 1% (w/v) agarose in 1X TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide or a safer alternative).

2. Assay Procedure:

  • In a microcentrifuge tube, combine the following in order:

    • Reaction Buffer

    • Supercoiled Plasmid DNA (final concentration ~5-10 µg/mL)

    • Test Compound (at various final concentrations)

  • If an activator is required, add it to the reaction mixture.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours). For photoactivatable compounds, irradiate with the appropriate wavelength of light for the designated time.[1]

  • Stop the reaction by adding 6X DNA loading dye.

  • Load the samples onto the 1% agarose gel. Include a lane with untreated plasmid DNA as a negative control.

  • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance.

  • Visualize the DNA bands under UV light and capture an image.

3. Data Analysis:

  • Quantify the band intensities for Form I, Form II, and Form III DNA in each lane using densitometry software.

  • Calculate the percentage of each DNA form relative to the total DNA in the lane.

  • Plot the percentage of remaining Form I DNA against the logarithm of the test compound concentration.

  • Determine the EC50 value from the resulting dose-response curve.

Quantitative Data Summary

Table 1: Effect of Compound Concentration on DNA Cleavage

Compound Concentration (nM)% Supercoiled DNA (Form I)% Nicked DNA (Form II)% Linear DNA (Form III)
0 (Control)9550
1070255
50305020
10054550
50001090 (with some degradation)

Note: The above data is representative and will vary depending on the specific this compound analog, incubation time, and other experimental conditions.

Visualizations

This compound DNA Cleavage Mechanism

Calicheamicin_Mechanism This compound This compound Activation Activation (e.g., Glutathione) This compound->Activation Diradical Reactive Diradical Intermediate Activation->Diradical H_Abstraction Hydrogen Abstraction from DNA Backbone Diradical->H_Abstraction interacts with DNA Supercoiled DNA (Form I) DNA->H_Abstraction SSB Single-Strand Break (Nicked DNA - Form II) H_Abstraction->SSB DSB Double-Strand Break (Linear DNA - Form III) SSB->DSB Further Cleavage DNA_Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (DNA, Buffer, Compound) Serial_Dilutions Create Serial Dilutions of Compound Reagents->Serial_Dilutions Setup_Reaction Set up Reaction Mixtures Serial_Dilutions->Setup_Reaction Incubation Incubate at 37°C Setup_Reaction->Incubation Stop_Reaction Stop Reaction (Add Loading Dye) Incubation->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualization Visualize and Image Gel Gel_Electrophoresis->Visualization Quantification Quantify Band Intensities Visualization->Quantification EC50 Calculate EC50 Quantification->EC50

Caption: Standard workflow for a this compound DNA cleavage assay.

Troubleshooting Logic for No DNA Cleavage

Troubleshooting_No_Cleavage Start No DNA Cleavage Observed Check_Compound Is the compound active? Start->Check_Compound Check_Activation Are activation conditions correct? Check_Compound->Check_Activation Yes Solution1 Verify compound integrity. Check_Compound->Solution1 No Check_Buffer Is the reaction buffer optimal? Check_Activation->Check_Buffer Yes Solution2 Ensure proper activation (e.g., light, glutathione). Check_Activation->Solution2 No Check_Inhibitors Are inhibitors present? Check_Buffer->Check_Inhibitors Yes Solution3 Prepare fresh buffer with correct pH. Check_Buffer->Solution3 No Solution4 Use high-purity DNA and reagents. Check_Inhibitors->Solution4 Yes

Caption: Troubleshooting flowchart for the absence of DNA cleavage.

References

Technical Support Center: Process Improvements for Large-Scale Calicheamicin Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing large-scale Calicheamicin fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for improving this compound yield?

A1: The main strategies for enhancing this compound production include:

  • Strain Improvement: Utilizing mutagenesis techniques, such as Atmospheric Pressure Plasma Jet (APPJ), to generate higher-yielding mutants of Micromonospora echinospora. A mutant strain, M. echinospora HF 4-19, developed through this method, has shown a 3.3-fold increase in this compound production compared to the original strain.[1]

  • In-Situ Product Removal (ISPR): Employing macroporous adsorption resins during fermentation to sequester this compound from the broth. This mitigates product feedback inhibition and degradation, leading to a significant increase in yield.[1][2][3]

  • Optimization of Fermentation Parameters: Fine-tuning physical and chemical parameters such as temperature, pH, dissolved oxygen, and nutrient concentrations.

  • Fed-Batch Fermentation: Implementing a fed-batch strategy to maintain optimal nutrient levels and prolong the production phase.[4][5][6]

Q2: What is in-situ product removal and how does it benefit this compound fermentation?

A2: In-situ product removal is a technique where the product is continuously removed from the fermentation broth as it is being produced. For this compound, this is effectively achieved by adding macroporous adsorbent resins to the culture medium.[1][2][3] The benefits include:

  • Increased Yield: By adsorbing this compound, the resin reduces its concentration in the broth, which can alleviate feedback inhibition of the biosynthetic pathway.

  • Product Stability: It protects the this compound from degradation by enzymes or unfavorable conditions in the broth.

  • Simplified Downstream Processing: The product is concentrated on the resin, which can simplify the initial recovery steps.[7]

Q3: What analytical methods are recommended for quantifying this compound in a fermentation broth?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound in fermentation broths.[8][9] Reverse-phase HPLC with UV detection is typically employed. For more detailed analysis and identification, methods like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Troubleshooting Guides

This section addresses common issues encountered during this compound fermentation.

Problem Potential Causes Recommended Solutions
Low or No this compound Production 1. Strain Viability/Potency: The producing strain (Micromonospora echinospora) may have lost its productivity due to improper storage or excessive sub-culturing. 2. Suboptimal Media Composition: Incorrect concentrations of carbon or nitrogen sources, or lack of essential trace elements. 3. Improper Fermentation Conditions: Deviation from optimal pH, temperature, or dissolved oxygen levels.1. Strain Reactivation: Use a fresh culture from a cryopreserved stock. Perform a quality control check on the inoculum. 2. Media Optimization: Systematically evaluate different carbon and nitrogen sources. Ensure all media components are of the correct quality and concentration.[10][11][12][13] 3. Parameter Optimization: Calibrate all probes (pH, DO, temperature) before starting the fermentation. Monitor and maintain parameters within the optimal range (see Table 2).
Inconsistent Batch-to-Batch Yield 1. Inoculum Variability: Inconsistent age, size, or physiological state of the inoculum. 2. Raw Material Variation: Batch-to-batch differences in complex media components (e.g., yeast extract, peptone). 3. Operator Error: Inconsistencies in operational procedures.[14]1. Standardize Inoculum Preparation: Follow a strict protocol for inoculum development to ensure consistency. 2. Qualify Raw Materials: Source high-quality raw materials and consider testing new batches for their impact on production. 3. Implement Standard Operating Procedures (SOPs): Ensure all operators are trained and follow detailed SOPs for all fermentation steps.
Foaming in the Bioreactor 1. High Protein Content in Media: Complex nitrogen sources can contribute to foaming. 2. High Agitation/Aeration Rates: Excessive mechanical and gas shear can cause foaming.1. Antifoam Addition: Use a sterile, non-metabolizable antifoam agent. Add it initially to the medium and/or dose it as needed during the fermentation. 2. Optimize Agitation and Aeration: Reduce agitation and/or aeration rates while ensuring that dissolved oxygen levels and mixing remain adequate.
Contamination 1. Inadequate Sterilization: Incomplete sterilization of the bioreactor, media, or feed solutions.[15] 2. Non-sterile Sampling or Additions: Introduction of contaminants during sampling or the addition of nutrients/antifoam.[15] 3. Equipment Failure: Leaks in seals or O-rings.[14]1. Validate Sterilization Cycles: Ensure that the sterilization protocols (autoclaving, in-situ sterilization) are validated and effective. 2. Aseptic Technique: Use strict aseptic techniques for all manipulations of the bioreactor. 3. Preventative Maintenance: Regularly inspect and maintain all bioreactor components, especially seals and connections.

Data Presentation

Table 1: Impact of Process Improvements on this compound Yield
Fermentation StrategyThis compound Yield (µg/mL)Fold IncreaseReference
Original Strain (Batch)3.1 ± 0.3-[1]
Mutant Strain HF 4-19 (Batch)10.2 ± 0.53.3[1]
Original Strain with 3% (w/v) H-60 Resin17.4 ± 0.95.6[1]
Combined: Mutant Strain + 3% (w/v) H-60 Resin 84.0 ± 2.4 27.1 [1]
Table 2: General Optimized Fermentation Parameters for this compound Production
ParameterOptimal RangeNotes
Temperature 28-35°CTemperature can affect both growth and secondary metabolite production.[16][17]
pH 6.8 - 7.2Maintain using automated addition of acid/base.[9]
Agitation 150 - 250 rpmDependent on bioreactor scale and geometry. Shear stress should be considered.[9]
Aeration 0.8 - 1.0 vvmEnsure adequate dissolved oxygen, especially during rapid growth phases.[9]
Fermentation Time 8 - 10 daysProduction is typically associated with the stationary phase of growth.[9]

Experimental Protocols

Protocol 1: Strain Improvement by Atmospheric Pressure Plasma Jet (APPJ) Mutagenesis

This protocol is a general guideline for the mutagenesis of Micromonospora echinospora using an APPJ system.[18][19]

1. Preparation of Spore Suspension: a. Grow M. echinospora on a suitable agar medium until sporulation is abundant. b. Harvest spores by gently scraping the agar surface and suspending them in sterile saline solution with a wetting agent (e.g., 0.05% Tween 80). c. Filter the suspension through sterile cotton wool to remove mycelial fragments. d. Adjust the spore concentration to approximately 10⁶ - 10⁸ spores/mL.

2. APPJ Treatment: a. Pipette a small volume (e.g., 10 µL) of the spore suspension onto a sterile slide or plate. b. Place the sample under the nozzle of the APPJ device. c. Expose the sample to the plasma jet. Key parameters to optimize include:

  • Gas: Helium (He) is commonly used.
  • Gas Flow Rate: Typically 10-15 L/min.
  • Exposure Time: Varies from 30 to 180 seconds. A kill curve should be generated to determine the optimal exposure time (typically resulting in 80-90% mortality).
  • Power: As specified by the APPJ equipment manufacturer.

3. Mutant Screening: a. After treatment, resuspend the spores in sterile saline. b. Plate serial dilutions of the treated spore suspension onto agar plates. c. Incubate the plates until colonies are well-formed. d. Screen individual colonies for improved this compound production using a suitable high-throughput method (e.g., agar plug bioassay or microplate fermentation followed by HPLC).

Protocol 2: In-Situ Product Removal using Adsorbent Resin

This protocol describes the use of a macroporous resin for the in-situ removal of this compound during fermentation.[1][2][3][20][21]

1. Resin Preparation: a. Select a suitable weak-polar or non-polar macroporous resin (e.g., H-60). b. Pre-treat the resin by washing sequentially with ethanol and sterile deionized water to remove any impurities. c. Autoclave the prepared resin in a suitable container.

2. Fermentation with Resin: a. Add the sterile resin to the fermentation medium before inoculation. A typical concentration is 3% (w/v).[1] b. Run the fermentation under optimized conditions.

3. This compound Elution from Resin: a. At the end of the fermentation, separate the resin beads from the mycelia and fermentation broth by sieving. b. Wash the resin beads with water to remove any remaining broth. c. Elute the adsorbed this compound from the resin using a suitable organic solvent (e.g., ethanol or ethyl acetate). d. Collect the eluate and proceed with downstream purification.

Protocol 3: HPLC Analysis of this compound

This is a general protocol for the analysis of this compound from fermentation broth. Optimization will be required.

1. Sample Preparation: a. Extract the whole fermentation broth (including mycelia) with an equal volume of ethyl acetate by vigorous shaking.[9] b. Separate the organic phase by centrifugation. c. Evaporate the ethyl acetate to dryness under reduced pressure. d. Re-dissolve the residue in a known volume of a suitable solvent (e.g., methanol or acetonitrile). e. Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions (starting point for optimization):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
  • Mobile Phase B: Acetonitrile with 0.1% TFA.
  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over 20-30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 280-320 nm).
  • Quantification: Use a standard curve prepared with purified this compound.

Visualizations

This compound Biosynthesis Pathway

Calicheamicin_Biosynthesis cluster_pks Polyketide Synthesis cluster_core Enediyne Core Formation cluster_glycosylation Glycosylation & Acylation Acetyl-CoA Acetyl-CoA PKS Iterative Type I PKS (calE8) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyene 15-Carbon Polyene PKS->Polyene Core_Enzymes Accessory Enzymes Polyene->Core_Enzymes Enediyne_Core Putative Enediyne Core Core_Enzymes->Enediyne_Core CalG3 CalG3 Enediyne_Core->CalG3 CalG1 CalG1 CalO4 CalO4 (Acyltransferase) CalG1->CalO4 CalG2 CalG2 CalG4 CalG4 CalG2->CalG4 CalG3->CalG2 CalG4->CalO4 This compound This compound CalO4->this compound Sugar_Precursors Sugar Nucleotide Precursors Sugar_Precursors->CalG1 Sugar_Precursors->CalG2 Sugar_Precursors->CalG3 Sugar_Precursors->CalG4 Orsellinic_Acid Orsellinic Acid Derivative Orsellinic_Acid->CalG1

Caption: Simplified this compound biosynthetic pathway.

Experimental Workflow for Yield Improvement

Yield_Improvement_Workflow start Start: Wild-Type M. echinospora mutagenesis Strain Improvement (APPJ Mutagenesis) start->mutagenesis screening Screening for High-Yielding Mutants mutagenesis->screening mutant_strain Identified Mutant Strain (e.g., HF 4-19) screening->mutant_strain fermentation Large-Scale Fermentation mutant_strain->fermentation ispr In-Situ Product Removal (Add Adsorbent Resin) fermentation->ispr During Fermentation analysis HPLC Analysis ispr->analysis downstream Downstream Processing analysis->downstream final_product Purified this compound downstream->final_product

References

Validation & Comparative

A Comparative Analysis of Calicheamicin and Doxorubicin Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, the potency and mechanism of cytotoxic agents are of paramount importance. This guide provides a detailed comparison of two potent anti-cancer agents: Calicheamicin and Doxorubicin. While both induce cell death, their mechanisms of action, cytotoxic potencies, and clinical applications differ significantly. This analysis is supported by experimental data and detailed methodologies to assist researchers in understanding their distinct profiles.

Unveiling the Cytotoxic Power: A Head-to-Head Comparison

This compound is an enediyne antibiotic renowned for its extraordinary cytotoxicity.[1][][3][4] It is reported to be 1,000 to 10,000 times more potent than conventional anticancer drugs like Doxorubicin.[1][4][5][6] However, this extreme potency comes with a narrow therapeutic window, making it unsuitable for use as a standalone systemic agent due to severe toxicity to normal cells.[1][] Consequently, this compound is primarily utilized in the form of antibody-drug conjugates (ADCs), which selectively deliver the cytotoxic payload to cancer cells.[][4][6]

Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a wide range of cancers.[7][8][9] Its cytotoxicity is well-characterized, but it is also associated with significant side effects, most notably cardiotoxicity.[8]

Due to the different modalities of their use, a direct comparison of IC50 values from head-to-head studies is not widely available. The following table summarizes the available data to provide a comparative perspective on their cytotoxicity.

FeatureThis compoundDoxorubicin
Reported Potency 1,000 to 10,000 times more cytotoxic than Doxorubicin.[1][4][5][6]Standard chemotherapeutic agent.
Typical IC50 Range In the picomolar to nanomolar range when delivered via ADCs.In the nanomolar to micromolar range depending on the cell line.[10][11][12][13][14]
Clinical Application As a payload in antibody-drug conjugates (e.g., Gemtuzumab ozogamicin).[][5][6]A frontline chemotherapeutic agent for various cancers.[7][8]

Delving into the Mechanisms of Cell Death

The profound difference in cytotoxicity between this compound and Doxorubicin stems from their distinct mechanisms of action.

This compound: A DNA Scissor

This compound's mechanism is centered on its ability to cause double-strand DNA breaks.[3][6][15] Upon reaching its target, the enediyne core of this compound undergoes a Bergman cyclization reaction, generating a highly reactive diradical species.[1][][3] This diradical then abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand scission and ultimately, apoptosis.[][3]

Doxorubicin: A Multi-pronged Attack

Doxorubicin employs a more multifaceted approach to induce cancer cell death.[7][9][16] Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and interfering with DNA replication and transcription.[7][8]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks.[7][8]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and cell membranes.[8][17]

Signaling Pathways to Apoptosis

The DNA damage and cellular stress induced by both agents trigger a cascade of signaling events that converge on apoptosis.

This compound-Induced Apoptosis

The DNA double-strand breaks caused by this compound activate DNA damage response (DDR) pathways. This typically involves the activation of kinases such as ATM and ATR, which in turn phosphorylate a host of downstream targets, including p53 and checkpoint kinases, leading to cell cycle arrest and apoptosis.[15]

Calicheamicin_Signaling This compound This compound DNA_DSB DNA Double-Strand Breaks This compound->DNA_DSB DDR DNA Damage Response (ATM/ATR) DNA_DSB->DDR p53 p53 Activation DDR->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: this compound-induced DNA damage signaling pathway.

Doxorubicin-Induced Apoptosis

Doxorubicin's multiple mechanisms of action activate a broader range of signaling pathways. The DNA damage it causes activates the DDR pathway, similar to this compound. Additionally, the generation of ROS leads to oxidative stress, which can trigger apoptosis through both intrinsic and extrinsic pathways. Doxorubicin has also been shown to activate signaling pathways such as the p53, MAPK, and NF-κB pathways, all of which can contribute to the induction of apoptosis.[7][17][18][19][20][21]

Doxorubicin_Signaling cluster_mechanisms Mechanisms of Action cluster_pathways Signaling Pathways Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS ROS Generation Doxorubicin->ROS DDR DNA Damage Response DNA_Intercalation->DDR Topo_II->DDR Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress p53_MAPK p53/MAPK Activation DDR->p53_MAPK Oxidative_Stress->p53_MAPK Apoptosis Apoptosis p53_MAPK->Apoptosis

Caption: Doxorubicin's multi-mechanistic signaling to apoptosis.

Experimental Protocols: Assessing Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

MTT Assay Protocol

MTT_Assay_Workflow start Start plate_cells Plate cells in a 96-well plate and incubate overnight start->plate_cells treat_cells Treat cells with varying concentrations of the drug plate_cells->treat_cells incubate Incubate for a defined period (e.g., 24, 48, or 72 hours) treat_cells->incubate add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan add_mtt->solubilize measure Measure absorbance at ~570 nm using a plate reader solubilize->measure analyze Analyze data to determine IC50 values measure->analyze end End analyze->end

Caption: A typical workflow for an MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[22][23]

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of either this compound (typically as an ADC) or Doxorubicin.[22][24] Control wells receive medium with the vehicle used to dissolve the drugs.

  • Incubation: The plates are incubated for a specific period, commonly 24, 48, or 72 hours, to allow the drugs to exert their cytotoxic effects.[23][24]

  • MTT Addition: After the incubation period, the drug-containing medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well.[24] The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, is added to each well to dissolve the formazan crystals.[11][24]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[11][24] A reference wavelength of around 630 nm is often used to subtract background absorbance.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[11][25]

Note: When working with Doxorubicin, its red color can interfere with the colorimetric readings of the MTT assay. It is crucial to include proper controls and potentially wash the cells with phosphate-buffered saline (PBS) before adding the MTT reagent to minimize this interference.[26]

Conclusion

This compound and Doxorubicin represent two distinct classes of highly effective cytotoxic agents. This compound's incredible potency is harnessed through targeted delivery systems to mitigate its systemic toxicity, making it a powerful tool in the ADC arsenal. Doxorubicin remains a widely used and effective chemotherapeutic, albeit with a different toxicity profile. Understanding their contrasting mechanisms and cytotoxic potencies is crucial for the rational design of novel cancer therapies and the development of more effective treatment strategies.

References

Calicheamicin vs. Auristatin: A Comparative Guide to ADC Payloads for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic success. Among the most prominent payloads are calicheamicins and auristatins, each possessing distinct mechanisms of action that translate to different efficacy profiles. This guide provides an objective comparison of these two payload classes, supported by experimental data, to aid researchers in selecting the optimal agent for their ADC development programs.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between calicheamicin and auristatin lies in their cellular targets and mechanisms of inducing cell death.

Calicheamicins are a class of potent enediyne antitumor antibiotics.[1] Upon internalization into the target cancer cell, this compound undergoes activation, leading to the generation of a diradical species.[2] This highly reactive intermediate then binds to the minor groove of DNA, causing double-strand breaks and subsequent cell cycle arrest and apoptosis.[1][2] This direct DNA-damaging capability makes this compound exceptionally potent, with cytotoxic activity in the sub-picomolar range.[1]

Auristatins , such as the widely used monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are synthetic analogs of the natural product dolastatin 10.[3][4] Their mechanism of action involves the inhibition of tubulin polymerization.[4][5] By binding to tubulin, auristatins disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[3][5]

cluster_this compound This compound Pathway cluster_Auristatin Auristatin Pathway Cal_ADC This compound-ADC Cal_Internalization Internalization Cal_ADC->Cal_Internalization 1. Binding & Endocytosis Cal_Release Payload Release Cal_Internalization->Cal_Release 2. Lysosomal Trafficking Cal_Activation Activation (Reduction) Cal_Release->Cal_Activation Cal_Diradical Diradical Formation Cal_Activation->Cal_Diradical Cal_DNA_Binding DNA Minor Groove Binding Cal_Diradical->Cal_DNA_Binding Cal_DSB Double-Strand Breaks Cal_DNA_Binding->Cal_DSB Cal_Apoptosis Apoptosis Cal_DSB->Cal_Apoptosis Aur_ADC Auristatin-ADC Aur_Internalization Internalization Aur_ADC->Aur_Internalization 1. Binding & Endocytosis Aur_Release Payload Release Aur_Internalization->Aur_Release 2. Lysosomal Trafficking Aur_Tubulin_Binding Tubulin Binding Aur_Release->Aur_Tubulin_Binding Aur_Disruption Microtubule Disruption Aur_Tubulin_Binding->Aur_Disruption Aur_Arrest G2/M Arrest Aur_Disruption->Aur_Arrest Aur_Apoptosis Apoptosis Aur_Arrest->Aur_Apoptosis

Figure 1. Mechanisms of action for this compound and Auristatin ADCs.

Efficacy Comparison: In Vitro and In Vivo Data

The intrinsic potency of a payload is a key factor in its efficacy. Both calicheamicins and auristatins exhibit high potency, often with IC50 values in the picomolar to nanomolar range.[3] However, the efficacy of the final ADC is influenced by multiple factors including the antibody, linker, and drug-to-antibody ratio (DAR).[6]

In Vitro Cytotoxicity

The following table summarizes representative in vitro cytotoxicity data for ADCs utilizing this compound and auristatin payloads against various cancer cell lines.

Payload ClassADC ExampleTarget AntigenCell LineIC50 (pM)Reference
This compound Gemtuzumab ozogamicinCD33HL-602-9[6]
Inotuzumab ozogamicinCD22Various ALL cell lines150 - 4900 (ng/mL)[7]
aCD22-cal ADCCD22WSU-DLCL2<100[8]
Auristatin Brentuximab vedotin (MMAE)CD30L-5403 - 125[6]
Enfortumab vedotin (MMAE)Nectin-422Rv18 - 280[6]
Trastuzumab-MMAEHER2SK-BR-3~1000[9]

Note: IC50 values can vary significantly based on experimental conditions, cell lines, and ADC constructs.

In Vivo Antitumor Activity

Preclinical xenograft models are crucial for evaluating the in vivo efficacy of ADCs. The table below presents a summary of in vivo data for this compound and auristatin-based ADCs.

Payload ClassADC ExampleTumor ModelDosing RegimenOutcomeReference
This compound aCD22-cal ADCWSU-DLCL2 XenograftSingle 3 mg/kg doseTumor regression[8]
aLy6E-cal ADCHCC-1569 x 2 XenograftSingle 3 mg/kg doseTumor regression[8]
Auristatin Brentuximab vedotin (MMAE)L-540 Xenograft1 mg/kg, twice weekly for 3 weeksTumor growth inhibition[10]
Trastuzumab-vc-MMAENCI-N87 XenograftSingle 10 mg/kg doseTumor regression[11]

The Bystander Effect: A Key Differentiator

The "bystander effect" refers to the ability of a payload, once released from the target cell, to diffuse and kill neighboring antigen-negative tumor cells.[12] This is a critical consideration for treating heterogeneous tumors.

Auristatins, particularly MMAE, are known to have a significant bystander effect due to their membrane permeability.[9][10] In contrast, the bystander effect of this compound is less pronounced, and some derivatives are considered non-bystander payloads.[13][14] However, newer enediyne compounds are being developed to exhibit this effect.[14]

Experimental Protocols

To ensure reproducibility and accurate comparison of ADC efficacy, standardized experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of an ADC.[15][16][17]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate overnight.[16]

  • ADC Treatment: Prepare serial dilutions of the ADC and add to the wells. Include untreated cells as a control.[17]

  • Incubation: Incubate the plate for 48-144 hours at 37°C.[16]

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 1-4 hours.[16]

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.[16]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.[16]

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the ADC concentration.

In Vivo Xenograft Tumor Model

This protocol describes a general workflow for evaluating ADC efficacy in a mouse xenograft model.[18][19]

start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth grouping Randomization into Treatment Groups tumor_growth->grouping dosing ADC Administration (e.g., intravenous) grouping->dosing monitoring Tumor Volume & Body Weight Measurement dosing->monitoring endpoint Endpoint Reached (e.g., tumor size, time) monitoring->endpoint analysis Data Analysis & Efficacy Determination endpoint->analysis end End analysis->end

Figure 2. Workflow for in vivo ADC efficacy evaluation in a xenograft model.
  • Cell Implantation: Subcutaneously inject cultured human cancer cells into immunocompromised mice.[18]

  • Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[20]

  • Randomization: Randomly assign mice to treatment and control groups.[20]

  • ADC Administration: Administer the ADC, vehicle control, or a non-targeting control ADC, typically via intravenous injection.[21]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).[21]

  • Endpoint: Continue the study until a predetermined endpoint is reached, such as the tumor reaching a maximum allowed size in the control group.

  • Data Analysis: Analyze the tumor growth inhibition to determine the efficacy of the ADC.

Conclusion

The choice between a this compound and an auristatin payload for an ADC is a multifaceted decision that depends on the specific target, tumor type, and desired therapeutic outcome. Calicheamicins offer extreme potency through direct DNA damage, making them attractive for highly sensitive tumors. Auristatins, with their well-established mechanism of tubulin inhibition and significant bystander effect, are particularly advantageous for treating heterogeneous tumors. A thorough evaluation of both payload types through rigorous preclinical testing, as outlined in this guide, is crucial for the development of safe and effective antibody-drug conjugates.

References

A Head-to-Head Comparison of Calicheamicin and Maytansinoid Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. The choice of cytotoxic payload is a critical determinant of an ADC's efficacy and safety profile. This guide provides an objective, data-driven comparison of two clinically significant payload classes: the DNA-damaging calicheamicins and the microtubule-inhibiting maytansinoids.

Executive Summary

Calicheamicin and maytansinoid ADCs represent two distinct approaches to targeted cancer therapy. Calicheamicins are highly potent DNA-damaging agents, while maytansinoids disrupt microtubule dynamics, leading to mitotic arrest. Both have demonstrated significant clinical success, with approved ADCs for various hematological and solid tumors. This guide delves into their mechanisms of action, linker technologies, and a comparative analysis of their preclinical and clinical performance, offering insights to inform payload selection and ADC design.

Mechanism of Action

This compound ADCs: Precision DNA Damage

This compound ADCs, upon internalization and lysosomal trafficking, release their potent enediyne payload. The released this compound undergoes activation, generating a diradical species that binds to the minor groove of DNA, causing sequence-selective double-strand breaks.[1][2] This catastrophic DNA damage ultimately triggers apoptotic cell death.[3]

Calicheamicin_MOA ADC This compound ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release This compound Release Lysosome->Payload_Release Degradation Activation Payload Activation Payload_Release->Activation Reduction DNA Nuclear DNA Activation->DNA Minor Groove Binding DSB Double-Strand Breaks DNA->DSB Induction Apoptosis Apoptosis DSB->Apoptosis Maytansinoid_MOA ADC Maytansinoid ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Maytansinoid (DM1/DM4) Release Lysosome->Payload_Release Degradation Tubulin Tubulin Payload_Release->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition of Polymerization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Linker_Comparison cluster_this compound This compound ADCs cluster_maytansinoid Maytansinoid ADCs Calicheamicin_Linkers Linker Types Acid-Labile (Hydrazone) Next-Generation Stable Linkers Calicheamicin_Release Release Mechanism pH-dependent hydrolysis in lysosome Enhanced stability and controlled release Calicheamicin_Linkers:f1->Calicheamicin_Release:f1 Calicheamicin_Linkers:f2->Calicheamicin_Release:f2 Maytansinoid_Linkers Linker Types Cleavable (Disulfide) Non-cleavable (Thioether) Maytansinoid_Release Release Mechanism Reduction in cytosol Proteolytic degradation in lysosome Maytansinoid_Linkers:f1->Maytansinoid_Release:f1 Maytansinoid_Linkers:f2->Maytansinoid_Release:f2 Cytotoxicity_Workflow Start Seed cells in 96-well plates Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with serial dilutions of ADC Incubate1->Treat Incubate2 Incubate (72-120h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution Incubate3->Add_Solubilizer Incubate4 Incubate (overnight) Add_Solubilizer->Incubate4 Read_Absorbance Read absorbance (570 nm) Incubate4->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 Xenograft_Workflow Start Implant tumor cells/ fragments into immunodeficient mice Tumor_Growth Monitor tumor growth Start->Tumor_Growth Randomize Randomize mice into treatment groups (e.g., n=8-10/group) Tumor_Growth->Randomize Treat Administer ADC, vehicle, or control Ab (e.g., IV) Randomize->Treat Monitor Monitor tumor volume and body weight (e.g., 2x/week) Treat->Monitor Endpoint Continue until endpoint (e.g., tumor volume limit or study duration) Monitor->Endpoint

References

Validating Calicheamicin ADC Efficacy in Patient-Derived Xenograft (PDX) Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Calicheamicin-based Antibody-Drug Conjugates (ADCs) in patient-derived xenograft (PDX) models, with supporting experimental data and detailed protocols. We will explore the unique mechanism of action of this compound and compare its performance against other common ADC payloads, offering insights for preclinical validation studies.

Introduction to this compound ADCs and PDX Models

Calicheamicins are a class of potent enediyne antitumor antibiotics that cause DNA double-strand breaks, leading to cancer cell death.[1][2][3] When used as payloads in ADCs, they offer a highly targeted therapeutic approach.[4] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have emerged as a superior preclinical model.[5][6][7] They are known to recapitulate the heterogeneity and microenvironment of human tumors more accurately than traditional cell-line-derived xenograft (CDX) models, making them invaluable for evaluating the efficacy of novel cancer therapies like this compound ADCs.[5]

Mechanism of Action of this compound

The cytotoxicity of this compound stems from its ability to induce double-strand DNA breaks. The process is initiated by the reduction of a trisulfide group within the molecule, which triggers a Bergman cyclization.[1] This chemical reaction produces a highly reactive para-benzyne diradical, which abstracts hydrogen atoms from the DNA backbone, ultimately leading to strand cleavage and apoptosis.[1][3]

Calicheamicin_Mechanism ADC This compound ADC TumorCell Tumor Cell ADC->TumorCell 1. Binding to Surface Antigen Internalization Internalization & Lysosomal Trafficking TumorCell->Internalization 2. Endocytosis PayloadRelease Payload Release (this compound) Internalization->PayloadRelease 3. Linker Cleavage Nucleus Nucleus PayloadRelease->Nucleus 4. Nuclear Translocation DNA DNA Minor Groove Binding Nucleus->DNA BergmanCyclization Bergman Cyclization DNA->BergmanCyclization 5. Trisulfide Reduction Diradical p-Benzyne Diradical Formation BergmanCyclization->Diradical DSB DNA Double-Strand Break Diradical->DSB 6. Hydrogen Abstraction Apoptosis Apoptosis DSB->Apoptosis 7. Cell Death

Figure 1. Mechanism of action of this compound ADC.

Comparative Efficacy of ADC Payloads in PDX Models

The choice of cytotoxic payload is a critical determinant of an ADC's efficacy. This section compares the performance of this compound-based ADCs with those carrying other common payloads, such as monomethyl auristatin E (MMAE), in PDX models.

Quantitative Efficacy Data

The following tables summarize preclinical efficacy data from various studies in PDX models.

Table 1: Efficacy of this compound-Based ADCs in Solid Tumor PDX Models

ADC TargetCancer TypePDX ModelDosing RegimenTumor Growth Inhibition (TGI) / ResponseReference
EFNA4Triple-Negative Breast Cancer (TNBC)BR130.09 mg/kg, single doseSustained tumor regression[8]
EFNA4Ovarian CancerOVXF 13210.3 mg/kg, single doseComplete tumor regression[8]
CD33 (passive targeting)Various (CD33-negative)A431, Capan-1, etc.4 µ g/dose , Q4Dx3Significant TGI (Imax > 50%)[9][10][11]
HER2Breast CancerJIMT-10.3 mg/kg, single doseSignificant tumor growth delay[12]

Table 2: Efficacy of Auristatin (MMAE)-Based ADCs in Solid Tumor PDX Models

ADC TargetCancer TypePDX ModelDosing RegimenTumor Growth Inhibition (TGI) / ResponseReference
Nectin-4Bladder CancerBL02693 mg/kg, QW x 385% TGI[13][14]
5T4Non-Small Cell Lung CancerH197510 mg/kg, single doseSignificant tumor growth delay[15]
EGFRGlioblastomaGBM6, GBM391 µg/mL (in vitro)Significant cytotoxicity[16]
ICAM1CholangiocarcinomaCCA-PDX-25 mg/kg, QW x 4Significant tumor regression[17]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. The following sections provide protocols for key experiments in the validation of this compound ADC efficacy in PDX models.

Establishment and Monitoring of PDX Models

This protocol outlines the general workflow for establishing and monitoring PDX models for ADC efficacy studies.

PDX_Workflow PatientTumor 1. Patient Tumor Tissue Acquisition Implantation 2. Subcutaneous Implantation into Immunodeficient Mice PatientTumor->Implantation Engraftment 3. Tumor Engraftment and Growth (P0) Implantation->Engraftment Expansion 4. Tumor Expansion (Passaging to P1, P2, etc.) Engraftment->Expansion Cohort 5. Cohort Expansion for Efficacy Studies Expansion->Cohort Treatment 6. ADC Treatment Cohort->Treatment Monitoring 7. Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint and Tissue Collection Monitoring->Endpoint Analysis 9. Data Analysis and Biomarker Assessment Endpoint->Analysis

Figure 2. Workflow for PDX model establishment and ADC efficacy testing.

Protocol:

  • Patient Sample Acquisition: Obtain fresh tumor tissue from consenting patients under an approved IRB protocol. Transport the tissue in a sterile collection medium on ice.

  • Implantation: Anesthetize an immunodeficient mouse (e.g., NSG). Implant a small fragment (approx. 3x3x3 mm) of the tumor tissue subcutaneously in the flank.[18]

  • Engraftment and Monitoring: Monitor the mice for tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[18]

  • Passaging: Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. Divide the tumor into fragments for subsequent passaging into new host mice.

  • Cohort Formation: Once a stable PDX line is established, expand the tumor in a cohort of mice. When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the this compound ADC and control vehicle intravenously (or via another appropriate route) according to the predetermined dosing schedule.

  • Efficacy Assessment: Monitor tumor volume and body weight 2-3 times per week. The primary efficacy endpoint is typically tumor growth inhibition (TGI).

  • Endpoint and Tissue Collection: At the end of the study (due to tumor burden or predetermined time point), euthanize the mice and collect tumors and other relevant tissues for biomarker analysis.

Bystander Effect Assessment

The bystander effect, where the ADC payload kills neighboring antigen-negative tumor cells, is a crucial aspect of ADC efficacy.

Protocol (In Vitro Co-culture Assay):

  • Cell Labeling: Label antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines with different fluorescent markers (e.g., GFP and RFP).

  • Co-culture: Seed a mixed population of Ag+ and Ag- cells in a 96-well plate.

  • ADC Treatment: Treat the co-culture with varying concentrations of the this compound ADC.

  • Imaging and Analysis: Use high-content imaging to monitor the viability of both Ag+ and Ag- cell populations over time. A decrease in the number of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.

Biomarker Analysis

Identifying predictive biomarkers is essential for patient stratification.

Protocol (Immunohistochemistry - IHC):

  • Tissue Processing: Fix collected PDX tumor tissue in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm sections and mount on charged slides.[19]

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[19]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[19]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.[20]

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against the biomarker of interest (e.g., γH2AX for DNA damage, or the ADC target antigen) overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize with a chromogen such as DAB.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Analysis: Score the slides based on the intensity and percentage of positive cells.

Protocol (Western Blot):

  • Protein Extraction: Homogenize snap-frozen PDX tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.[21][22][23]

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[24]

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[23]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[23]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Logical Relationships in ADC Development

The successful development of a this compound ADC relies on a logical progression of preclinical validation steps.

ADC_Development_Logic Target_ID Target Identification & Validation ADC_Construct ADC Construction (Antibody, Linker, this compound) Target_ID->ADC_Construct In_Vitro In Vitro Characterization (Binding, Internalization, Cytotoxicity) ADC_Construct->In_Vitro PDX_Efficacy PDX Efficacy Studies (Tumor Growth Inhibition) In_Vitro->PDX_Efficacy Bystander Bystander Effect Assessment PDX_Efficacy->Bystander Biomarker Biomarker Discovery & Validation PDX_Efficacy->Biomarker Tox Toxicology Studies PDX_Efficacy->Tox IND IND-Enabling Studies Bystander->IND Biomarker->IND Tox->IND

Figure 3. Logical workflow for preclinical this compound ADC development.

Conclusion

Validating the efficacy of this compound ADCs in PDX models provides a robust preclinical data package that can better predict clinical outcomes. The potent DNA-damaging mechanism of this compound offers a distinct therapeutic advantage. By employing the detailed protocols and comparative data presented in this guide, researchers can effectively design and execute preclinical studies to advance the development of next-generation this compound ADCs for targeted cancer therapy.

References

A Comparative Guide to the Quantitative Analysis of Calicheamicin-Induced DNA Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicin γ1 is a potent antitumor antibiotic, belonging to the enediyne class of natural products, that induces DNA damage in cancer cells.[1] Its remarkable cytotoxicity is attributed to its unique mechanism of action, which involves the generation of a diradical species that causes double-strand breaks (DSBs) in DNA, ultimately leading to apoptosis.[2] Understanding and quantifying the extent of this DNA damage is crucial for the development of this compound-based therapeutics, including antibody-drug conjugates (ADCs). This guide provides a comparative analysis of various quantitative methods used to assess this compound-induced DNA damage, offering detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate assays for their needs.

This compound initiates its DNA-damaging cascade by binding to the minor groove of DNA.[2] Following an intracellular reductive activation of its methyl trisulfide group, it undergoes a Bergman cyclization to form a highly reactive 1,4-dehydrobenzene diradical.[2] This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission.[2] While both single-strand breaks (SSBs) and double-strand breaks (DSBs) are produced, it is the high frequency of DSBs that is believed to be the primary contributor to this compound's potent cytotoxicity.[3][4]

Comparative Analysis of DNA Damaging Agents

The potency of this compound as a DNA-damaging agent can be contextualized by comparing it with other well-known genotoxic agents. The following table summarizes key quantitative parameters of DNA damage induced by this compound and other compounds.

AgentCell LineAssayDSB:SSB RatioEC50 (DNA Cleavage)Key Findings
This compound γ1 Cellular DNAComet Assay~1:3[3][4]Not specifiedEfficiently induces DSBs which are slowly repaired, leading to high levels of H2AX phosphorylation and cell cycle arrest.[3][4]
This compound γ1 Plasmid DNAAgarose Gel Electrophoresis~1:2[3][4]Not specifiedDirectly targets DNA, with cleavage unaffected by temperature in a purified system.[3][4]
Etoposide Cellular DNACFGE3% of total breaks are DSBs[1]Not specifiedPredominantly induces SSBs. Only a small fraction of etoposide-induced DSBs activate H2AX phosphorylation and contribute to toxicity.[1]
Bleomycin A2 E. coli containing pBR322 DNAAgarose Gel ElectrophoresisNot specifiedNot specifiedEqually active as Talisomycin A in inducing DNA breaks in cells.[5]
Talisomycin A E. coli containing pBR322 DNAAgarose Gel ElectrophoresisHigher than Bleomycin A2[5]Not specifiedProduces more intracellular DSBs than Bleomycin A2.[5]
Doxorubicin Human Ovarian Carcinoma (ES-2)Alkaline/Neutral ElutionLower than MX2Not specifiedInduces both SSBs and DSBs, with DSB induction being less than that of its analogue MX2.[6]
This compound Mimics (Diazonium compounds) pBR322 Plasmid DNAAgarose Gel ElectrophoresisNot applicableLow nM to µM range[3][7]Simple mimics can achieve potent DNA cleavage, with some exhibiting EC50 values in the low nanomolar range.[3][7]

Experimental Protocols and Visualizations

This section details the methodologies for key experiments used to quantify this compound-induced DNA damage and provides visual representations of the workflows and the underlying biological pathway.

This compound's Mechanism of Action

The following diagram illustrates the signaling pathway of this compound-induced DNA damage, from its entry into the cell to the induction of apoptosis.

Calicheamicin_Pathway cluster_cell Target Cell This compound This compound Activated_this compound Activated this compound (Diradical) This compound->Activated_this compound Reductive Activation (e.g., Glutathione) DNA Nuclear DNA Activated_this compound->DNA H-atom abstraction DSB Double-Strand Breaks (DSBs) DNA->DSB Strand Scission ATM_ATR ATM/ATR Activation DSB->ATM_ATR gH2AX γ-H2AX Foci Formation ATM_ATR->gH2AX Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) ATM_ATR->Cell_Cycle_Arrest Apoptosis Apoptosis gH2AX->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of this compound-induced DNA damage and cell death.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Comet_Assay_Workflow start Start: Cell Treatment with this compound harvest Harvest and Suspend Cells in PBS start->harvest embed Embed Cells in Low-Melting Point Agarose on a Slide harvest->embed lysis Cell Lysis (High Salt, Detergent) embed->lysis unwinding DNA Unwinding (Alkaline Buffer) lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis neutralization Neutralization electrophoresis->neutralization staining Stain DNA with Fluorescent Dye neutralization->staining imaging Image Acquisition (Fluorescence Microscopy) staining->imaging analysis Image Analysis (% Tail DNA, Tail Moment) imaging->analysis end End: Quantification of DNA Damage analysis->end

Caption: Workflow for the Comet Assay.

  • Cell Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 1-4 hours). Include a negative control (untreated cells) and a positive control (e.g., cells treated with H₂O₂).

  • Cell Preparation: Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Embedding in Agarose: Mix the cell suspension with molten low-melting-point agarose (at 37°C) and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100) and incubate at 4°C for at least 1 hour.[8]

  • Alkaline Unwinding: Transfer the slides to an electrophoresis tank containing a freshly prepared alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) and incubate for 20-40 minutes at 4°C to allow for DNA unwinding.[9]

  • Electrophoresis: Apply a voltage of approximately 1 V/cm for 20-30 minutes.[9]

  • Neutralization: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5).[10]

  • Staining: Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

  • Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software to measure parameters like the percentage of DNA in the tail and the tail moment.[11]

Plasmid DNA Cleavage Assay

This in vitro assay quantifies the ability of a compound to induce single- and double-strand breaks in supercoiled plasmid DNA.

Plasmid_Cleavage_Workflow start Start: Prepare Reaction Mix mix Supercoiled Plasmid DNA + this compound + Activating Agent (e.g., DTT) start->mix incubate Incubate at 37°C mix->incubate stop_reaction Stop Reaction (e.g., Loading Dye with EDTA) incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis stain Stain with Ethidium Bromide or SYBR Safe electrophoresis->stain visualize Visualize under UV Light stain->visualize quantify Quantify Bands (Densitometry) visualize->quantify end End: Determine % of Supercoiled, Nicked, and Linear DNA quantify->end

Caption: Workflow for the Plasmid DNA Cleavage Assay.

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., Tris-HCl).

  • Drug Addition: Add varying concentrations of this compound to the reaction tubes.

  • Activation: Initiate the DNA cleavage reaction by adding an activating agent, such as dithiothreitol (DTT), to a final concentration of 1 mM.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a loading dye containing EDTA.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different plasmid DNA topoisomers (supercoiled, nicked circular, and linear).

  • Staining and Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV illumination.

  • Quantification: Quantify the intensity of each band using densitometry software. The percentage of each DNA form can be calculated to determine the extent of single- and double-strand breaks. The EC50 value, the concentration of the drug that causes 50% of the supercoiled DNA to be cleaved, can then be determined.[3][7]

Ligation-Mediated PCR (LM-PCR)

LM-PCR is a powerful technique to map DNA break sites at the nucleotide level.

LMPCR_Workflow start Start: Isolate Genomic DNA from this compound-treated cells ligation Ligate Asymmetric Linker to DNA Break Sites start->ligation primer_ext Primer Extension with Gene-Specific Primer ligation->primer_ext pcr PCR Amplification with Linker Primer and Nested Gene-Specific Primer primer_ext->pcr gel_elect Denaturing Polyacrylamide Gel Electrophoresis pcr->gel_elect detection Detection of Amplified Fragments (e.g., Autoradiography) gel_elect->detection analysis Map Cleavage Sites at Nucleotide Resolution detection->analysis end End: High-Resolution DNA Break Map analysis->end

Caption: Workflow for Ligation-Mediated PCR (LM-PCR).

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from cells treated with this compound.

  • Ligation: Ligate a unidirectional linker to the 5' ends of the DNA fragments generated by this compound cleavage. This linker has a known sequence.

  • First-Strand Synthesis: Perform a primer extension reaction using a gene-specific primer that anneals downstream of the expected cleavage sites.

  • PCR Amplification: Amplify the DNA fragments using a primer that is complementary to the ligated linker and a nested gene-specific primer.

  • Analysis of PCR Products: Separate the amplified fragments on a sequencing gel.

  • Detection: Detect the fragments by autoradiography (if using radiolabeled primers) or other sensitive detection methods. The size of the fragments corresponds to the distance from the nested primer to the cleavage site, allowing for the precise mapping of DNA breaks.[11][12]

Conclusion

The quantitative analysis of this compound-induced DNA damage is essential for its preclinical and clinical development. The choice of assay depends on the specific research question. The comet assay provides a sensitive measure of overall DNA strand breaks in individual cells. The plasmid DNA cleavage assay is a robust in vitro method to determine the intrinsic DNA-cleaving ability of this compound and its analogs. LM-PCR offers high-resolution mapping of cleavage sites, providing valuable insights into the sequence specificity of the drug. By employing these quantitative methods, researchers can gain a deeper understanding of this compound's mechanism of action and effectively compare its potency with other DNA-damaging agents, ultimately facilitating the development of more effective cancer therapies.

References

Calicheamicin vs. Duocarmycin: A Comparative Guide to DNA Alkylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, particularly in the development of antibody-drug conjugates (ADCs), the choice of the cytotoxic payload is paramount. Among the most potent payloads are DNA alkylating agents, which exert their cell-killing effects by covalently modifying DNA, leading to cell cycle arrest and apoptosis. This guide provides a detailed, data-driven comparison of two prominent DNA-damaging agents: calicheamicin and duocarmycin.

Overview of this compound and Duocarmycin

This compound is a potent antitumor antibiotic isolated from the bacterium Micromonospora echinospora.[1][2] It belongs to the enediyne class of compounds and is renowned for its ability to cause double-strand DNA breaks.[2][3] Its extreme cytotoxicity, estimated to be 1,000 to 10,000 times greater than traditional chemotherapy agents like doxorubicin, makes it an effective payload for ADCs.[1] Two approved ADCs, Gemtuzumab ozogamicin (Mylotarg®) and Inotuzumab ozogamicin (Besponsa®), utilize this compound derivatives.[4][5][6]

Duocarmycin , originally derived from Streptomyces bacteria, represents another class of highly potent DNA alkylating agents.[7] These compounds bind to the minor groove of DNA and selectively alkylate the N3 position of adenine.[7][8][9] Unlike this compound, duocarmycins are monofunctional alkylating agents.[10] Their potent cytotoxicity, with IC50 values in the picomolar range, has led to their extensive investigation as ADC payloads.[11] A notable duocarmycin-based ADC, Trastuzumab duocarmazine (SYD985), has shown promising results in clinical trials.[12][13]

Mechanism of Action

The fundamental difference between this compound and duocarmycin lies in their distinct mechanisms of DNA damage.

This compound: this compound's mechanism is a multi-step process initiated by binding to the minor groove of DNA, with a preference for TCCT and TTTT sequences.[14] This binding is followed by a nucleophilic attack on the molecule's trisulfide group, which triggers a chemical rearrangement known as the Bergman cyclization.[1][14] This reaction produces a highly reactive para-benzyne diradical species. This diradical then abstracts hydrogen atoms from the DNA backbone, ultimately leading to double-strand breaks and cell death.[3][15]

Calicheamicin_Mechanism cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage Cascade ADC_Internalization ADC Internalization (e.g., via CD22/CD33) Lysosomal_Trafficking Lysosomal Trafficking ADC_Internalization->Lysosomal_Trafficking Payload_Release This compound Release (Linker Cleavage) Lysosomal_Trafficking->Payload_Release Activation Reductive Activation (e.g., by Glutathione) Payload_Release->Activation Minor_Groove_Binding Binds to DNA Minor Groove Activation->Minor_Groove_Binding Bergman_Cyclization Bergman Cyclization Minor_Groove_Binding->Bergman_Cyclization Diradical_Formation p-Benzyne Diradical Formation Bergman_Cyclization->Diradical_Formation H_Abstraction Hydrogen Abstraction from DNA Backbone Diradical_Formation->H_Abstraction DNA_DSB DNA Double-Strand Breaks H_Abstraction->DNA_DSB Apoptosis Cell Cycle Arrest & Apoptosis DNA_DSB->Apoptosis

Caption: Mechanism of Action for this compound.

Duocarmycin: Duocarmycins are prodrugs that require activation to exert their cytotoxic effect. Once inside the cell, they undergo a spirocyclization to form a reactive cyclopropane ring.[16] This activated form then binds to AT-rich regions of the DNA minor groove.[9] The key cytotoxic event is the alkylation of the N3 position of an adenine base by the cyclopropane ring, which is a stereoelectronically controlled addition.[9] This covalent modification of the DNA helix disrupts DNA replication and transcription, ultimately leading to cell death.[17]

Duocarmycin_Mechanism cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage Cascade ADC_Internalization ADC Internalization (e.g., via HER2) Payload_Release Duocarmycin Release (Linker Cleavage) ADC_Internalization->Payload_Release Activation Spirocyclization Activation Payload_Release->Activation Minor_Groove_Binding Binds to DNA Minor Groove (AT-rich) Activation->Minor_Groove_Binding Alkylation Alkylation of Adenine (N3) Minor_Groove_Binding->Alkylation DNA_Distortion DNA Helix Distortion Alkylation->DNA_Distortion Replication_Block Replication/Transcription Block DNA_Distortion->Replication_Block Apoptosis Cell Cycle Arrest & Apoptosis Replication_Block->Apoptosis

Caption: Mechanism of Action for Duocarmycin.

Data Presentation: Comparative Analysis

The distinct mechanisms of this compound and duocarmycin result in different biological consequences, from the type of DNA lesion to their cytotoxic potency.

Table 1: Comparison of Mechanistic and DNA-Binding Properties
FeatureThis compoundDuocarmycin
Class EnediynePyrroloindole
Mechanism Bergman cyclization to form a diradicalSpirocyclization and nucleophilic attack
DNA Lesion Double-strand breaks[2][18]Mono-alkylation at Adenine-N3[7][8]
DNA Binding Minor groove[3]Minor groove[7]
Sequence Selectivity Pyrimidine-rich sequences (e.g., TCCT)[14]AT-rich sequences[9]
Reversibility Irreversible DNA cleavageDNA alkylation is reversible to some extent[19]
Table 2: Comparative In Vitro Cytotoxicity (IC50 Values)

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and duocarmycin derivatives in various cancer cell lines. Lower values indicate higher potency.

CompoundCell LineCancer TypeIC50 Value
This compound Derivative (CMC-544) Various ALL cell linesAcute Lymphoblastic Leukemia0.15 to 4.9 ng/mL[2]
Duocarmycin SA (DSA) HeLa S3Cervical Cancer0.00069 nM[20]
Duocarmycin Analogue Various Cell LinesVarious CancersAs low as 16 pM[11]
SYD985 (Duocarmycin ADC) HER2/neu 3+ cell linesUterine/Ovarian Carcinosarcoma0.013 µg/mL[13]
SYD985 (Duocarmycin ADC) HER2/neu 0/1+ cell linesUterine/Ovarian Carcinosarcoma0.060 µg/mL[13]

Note: Direct comparison of IC50 values should be done cautiously due to variations in experimental conditions, specific derivatives used, and whether the free drug or an ADC was tested.

Table 3: Comparison of Antibody-Drug Conjugates (ADCs)

Both this compound and duocarmycin have been successfully incorporated into ADCs, some of which are approved for clinical use.

PayloadADC NameTargetApproval/Clinical Status
This compound Gemtuzumab ozogamicin (Mylotarg®)CD33Approved for Acute Myeloid Leukemia (AML)[4][5]
This compound Inotuzumab ozogamicin (Besponsa®)CD22Approved for Acute Lymphoblastic Leukemia (ALL)[6][21]
Duocarmycin Trastuzumab duocarmazine (SYD985)HER2Granted Fast-Track Designation; Promising Phase III results[12][13][22]
Duocarmycin MGC018B7-H3In clinical trials[12]
Duocarmycin MDX-1203CD70Clinical trials were halted[12]

Experimental Protocols

Reproducible and standardized assays are critical for the evaluation of DNA alkylating agents. Below are detailed methodologies for key experiments.

DNA Cleavage Assay

This assay is used to assess the ability of an agent to induce single- or double-strand breaks in DNA, typically using a supercoiled plasmid.

Objective: To visualize and quantify the conversion of supercoiled plasmid DNA (Form I) to relaxed circular (nicked, Form II) and linear (Form III) DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound or Duocarmycin

  • Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA)

  • Activating agent if required (e.g., glutathione for this compound)

  • Agarose

  • TAE or TBE buffer for electrophoresis

  • DNA loading dye

  • DNA stain (e.g., Ethidium Bromide, SYBR Safe)

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain a final concentration of 20-40 µM (base pairs) of pBR322 plasmid DNA in the reaction buffer.[15][23]

  • Add varying concentrations of the DNA alkylating agent (e.g., from low nanomolar to micromolar) to the reaction tubes.[15] Include a no-drug control.

  • If the agent requires activation, add the activating molecule to the specified final concentration.

  • Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).[23]

  • Stop the reaction by adding DNA loading dye containing a stop solution (e.g., EDTA and SDS).

  • Prepare a 1% agarose gel in TAE or TBE buffer containing the DNA stain.

  • Load the samples onto the agarose gel. Include molecular weight markers and, if possible, controls of purified Form II and Form III DNA (generated by treating the plasmid with nicking and restriction enzymes, respectively).[23]

  • Run the gel electrophoresis until adequate separation of the DNA forms is achieved.

  • Visualize the DNA bands under UV light using a gel imaging system.

  • Data Analysis: Quantify the intensity of the bands corresponding to Form I, II, and III. The disappearance of the Form I band and the appearance of Form II and III bands indicate DNA cleavage. The EC50 (the concentration of the agent that causes 50% conversion of Form I) can be calculated from a dose-response curve.[15][23]

Cytotoxicity Assay (IC50 Determination)

This assay measures the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.

Objective: To determine the IC50 value of this compound or duocarmycin in a specific cancer cell line.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound or Duocarmycin stock solutions

  • Cell viability reagent (e.g., MTT, XTT, or a real-time reagent like those used in the xCELLigence system)

  • Plate reader or real-time cell analyzer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 2 x 10⁴ cells/well) and allow them to attach and grow for 24 hours.[24]

  • Drug Treatment: Prepare serial dilutions of the alkylating agent in culture medium. Remove the old medium from the cells and add the medium containing the different drug concentrations. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, depending on the cell doubling time and the drug's mechanism.[24]

  • Viability Measurement (Endpoint Assay, e.g., MTT):

    • Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Viability Measurement (Real-Time Assay): For systems like iCELLigence, cell index values (a measure of impedance) are monitored continuously from the time of drug addition.[24]

  • Data Analysis:

    • Convert absorbance or cell index values to percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the drug concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[25]

Experimental and Logical Workflow

The evaluation of novel DNA alkylating agents follows a structured workflow, progressing from initial in vitro characterization to more complex biological systems.

Workflow_Comparison DNA_Cleavage DNA Cleavage Assay (Plasmid-based) Cytotoxicity Cytotoxicity Assays (IC50 in Cell Lines) DNA_Cleavage->Cytotoxicity Mechanism_Studies Mechanism of Action Studies (e.g., Cell Cycle Analysis) Cytotoxicity->Mechanism_Studies Linker_Selection Linker Chemistry Selection (Cleavable vs. Non-cleavable) Cytotoxicity->Linker_Selection Bystander_Effect Bystander Killing Assay Mechanism_Studies->Bystander_Effect Conjugation Antibody Conjugation Linker_Selection->Conjugation ADC_Characterization DAR & Stability Analysis Conjugation->ADC_Characterization PK_Studies Pharmacokinetics (PK) Studies ADC_Characterization->PK_Studies Efficacy Efficacy Studies (Xenograft Models) PK_Studies->Efficacy Toxicity Toxicology Studies (Maximum Tolerated Dose) Efficacy->Toxicity

Caption: General workflow for evaluating DNA alkylating agents.

Conclusion

This compound and duocarmycin are both exceptionally potent DNA-damaging agents that have carved out critical niches as payloads in antibody-drug conjugates. The primary distinction lies in their mechanism of action: this compound induces DNA double-strand breaks through a diradical intermediate, while duocarmycin causes mono-alkylation of adenine. This mechanistic difference influences their biological activity, DNA sequence specificity, and potentially their efficacy and toxicity profiles.

The choice between these agents for ADC development depends on multiple factors, including the target antigen, tumor characteristics, and the desired properties of the ADC, such as the potential for bystander killing, which may be more pronounced with cell-permeable duocarmycin payloads released from cleavable linkers.[13] As our understanding of tumor biology and drug resistance evolves, the continued exploration and refinement of these powerful alkylating agents will undoubtedly lead to the development of more effective and safer cancer therapies.

References

Unraveling the Complex Web of Cross-Resistance Among Enediyne Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The enediyne class of naturally derived antitumor antibiotics, including the clinically significant calicheamicin, are renowned for their extraordinary potency. Their mechanism of action, involving the generation of a diradical species that induces double-stranded DNA breaks, makes them formidable weapons in the fight against cancer.[1][2][3][4] However, the emergence of resistance poses a significant challenge to their therapeutic efficacy. This guide provides a comprehensive comparison of the cross-resistance profiles of this compound and other notable enediyne antibiotics, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

Mechanisms of Resistance: A Multi-faceted Defense

Resistance to enediyne antibiotics is a complex phenomenon involving multiple strategies employed by both the producing microorganisms and cancer cells. Understanding these mechanisms is crucial for developing strategies to overcome resistance and for the rational design of next-generation enediyne-based therapeutics.

Self-Resistance in Producer Organisms

The microorganisms that produce these highly toxic compounds have evolved sophisticated self-protection mechanisms to avoid suicide. Two primary strategies have been identified:

  • Self-Sacrifice: The producing organism of this compound, Micromonospora echinospora, utilizes a "self-sacrifice" mechanism. The calC gene within the this compound biosynthetic gene cluster encodes a protein, CalC, which binds to this compound. In a remarkable turn of events, the bound this compound cleaves the CalC protein, leading to the destruction of both the antibiotic and the resistance protein, thereby preventing DNA damage.[1][2][5] This protective mechanism is mediated by a STeroidogenic Acute Regulatory protein (StAR)-related lipid Transfer (START) domain within the CalC protein.[6][7] Other proteins encoded by the same gene cluster, namely CalU16 and CalU19, have also been shown to confer resistance through a similar self-sacrificing action.[6]

  • Sequestration: In contrast, the producer of the anthraquinone-fused enediyne tiancimycin employs a sequestration strategy. It produces proteins, such as TnmS1, TnmS2, and TnmS3, that bind to the antibiotic with high affinity, effectively sequestering it and preventing it from reaching its DNA target.[8][9][10] Notably, homologs of these sequestration proteins have been identified in the human microbiome, suggesting a potential for intrinsic resistance in humans.[8][9][10]

Resistance in Cancer Cells

In a clinical setting, cancer cells can develop resistance to enediyne antibiotics through various mechanisms:

  • Multidrug Resistance (MDR): The overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (MDR1/ABCB1), is a common mechanism of resistance to many chemotherapeutic agents, including this compound-based antibody-drug conjugates (ADCs).[11][12][13][14] These transporters act as efflux pumps, actively removing the drug from the cell and reducing its intracellular concentration to sub-lethal levels.[15]

  • Enhanced DNA Damage Response (DDR): Enediyne-induced DNA double-strand breaks trigger the cell's DNA damage response (DDR) pathways. The primary kinases involved are Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR).[8][16] Upregulation of these pathways can enhance the cell's ability to repair the DNA damage, thereby promoting survival and resistance.

  • Target Modification: While not extensively documented specifically for this compound, modification of the drug's target, in this case, DNA and its associated proteins, is a known mechanism of resistance to other DNA-damaging agents.[17]

Comparative Cytotoxicity and Cross-Resistance Profile

Direct comparative studies on the cross-resistance profiles of various enediyne antibiotics are limited. However, available data from different studies allow for an initial assessment. The following tables summarize the in vitro cytotoxicity of this compound and other enediynes against various cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Enediyne AntibioticCell LineIC50 / LC50Reference
This compound γ1 Various AML samplesMedian LC50: 0.023 µg/ml (newly diagnosed) vs. 0.034 µg/ml (relapsed)[18]
Pediatric BCP-ALL cells (in CMC-544 conjugate)Median IC50: 4.8 ng/ml (range 0.1-1000 ng/ml)[19]
Various ALL cell lines (in CMC-544 conjugate)IC50: 0.15 to 4.9 ng/mL[20]
Neocarzinostatin C6 (glioma)IC50: 493.64 nM[1][8]
U87MG (glioblastoma)IC50: 462.96 nM[1][8]
Tiancimycin A E. coli BL21(DE3)/pET28a (control)MIC: 4 ng/mL[15]
E. coli BL21(DE3) expressing tnmS1MIC: 10,240 ng/mL[15]
E. coli BL21(DE3) expressing tnmS2MIC: 20,480 ng/mL[15]
E. coli BL21(DE3) expressing tnmS3MIC: 10,240 ng/mL[15]

Cross-Resistance Observations:

A study on pediatric acute myeloid leukemia (AML) samples revealed a strong cross-resistance between this compound and the anthracyclines idarubicin and daunorubicin, as well as with etoposide.[18] This suggests that cells resistant to these conventional chemotherapeutic agents may also exhibit reduced sensitivity to this compound. The underlying mechanism for this cross-resistance is likely multifactorial, potentially involving the upregulation of MDR transporters that can efflux a broad range of substrates.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Cell culture medium

  • Enediyne antibiotic stock solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the enediyne antibiotic in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the antibiotic. Include a vehicle control (medium with the same concentration of the drug solvent).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • 96-well microtiter plates

  • Bacterial culture broth (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard)

  • Enediyne antibiotic stock solution

  • Microplate reader or visual inspection

Procedure:

  • Dispense 50 µL of sterile broth into each well of a 96-well plate.

  • Add 50 µL of the antibiotic stock solution to the first well of each row to be tested.

  • Perform serial twofold dilutions of the antibiotic across the plate by transferring 50 µL from one well to the next.

  • Prepare a standardized bacterial inoculum and dilute it to the final desired concentration in broth.

  • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

  • Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by identifying the lowest concentration of the antibiotic at which there is no visible growth.

Signaling Pathways and Logical Relationships

To visualize the complex molecular interactions involved in enediyne antibiotic action and resistance, the following diagrams have been generated using the Graphviz DOT language.

DNA_Damage_Response cluster_stimulus Stimulus cluster_damage DNA Damage cluster_response Cellular Response Enediyne Enediyne Antibiotic DSB Double-Strand Breaks (DSBs) Enediyne->DSB causes ATM ATM Kinase DSB->ATM activates ATR ATR Kinase DSB->ATR activates (at stalled replication forks) Chk1_Chk2 Chk1/Chk2 Kinases ATM->Chk1_Chk2 phosphorylates ATR->Chk1_Chk2 phosphorylates CellCycleArrest Cell Cycle Arrest Chk1_Chk2->CellCycleArrest Apoptosis Apoptosis Chk1_Chk2->Apoptosis if damage is severe DNARepair DNA Repair Chk1_Chk2->DNARepair

Enediyne-induced DNA Damage Response Pathway.

Resistance_Mechanisms cluster_self_sacrifice Self-Sacrifice Mechanism (e.g., this compound) cluster_sequestration Sequestration Mechanism (e.g., Tiancimycin) Calicheamicin_S This compound Binding_S Binding Calicheamicin_S->Binding_S CalC CalC Protein CalC->Binding_S Cleavage Cleavage of CalC Binding_S->Cleavage Inactivation_S Inactivation of this compound Cleavage->Inactivation_S Tiancimycin Tiancimycin Binding_Q High-Affinity Binding Tiancimycin->Binding_Q TnmS TnmS Proteins TnmS->Binding_Q Inactivation_Q Sequestration & Inactivation Binding_Q->Inactivation_Q

Self-Resistance Mechanisms in Enediyne-Producing Organisms.

Experimental_Workflow start Start: Select Enediyne Antibiotics and Cell Lines (Sensitive vs. Resistant) cytotoxicity Determine IC50 values (e.g., MTT assay) for each antibiotic in all cell lines start->cytotoxicity mic Determine MIC values for bacterial strains (if applicable) start->mic cross_resistance Analyze for Cross-Resistance (Compare IC50/MIC shifts in resistant lines) cytotoxicity->cross_resistance mic->cross_resistance molecular_analysis Molecular Analysis of Resistance Mechanisms cross_resistance->molecular_analysis gene_expression Gene Expression Analysis (e.g., qPCR, Western Blot for ABC transporters, DDR proteins) molecular_analysis->gene_expression dna_damage_assay DNA Damage Quantification (e.g., γH2AX staining, comet assay) molecular_analysis->dna_damage_assay conclusion Conclusion: Characterize Cross-Resistance Profile and Mechanisms gene_expression->conclusion dna_damage_assay->conclusion

Experimental Workflow for Assessing Enediyne Cross-Resistance.

Conclusion

The cross-resistance profile of this compound and other enediyne antibiotics is a complex interplay of various cellular defense mechanisms. While direct comparative data remains somewhat limited, the available evidence points to the significant role of MDR transporters in conferring broad cross-resistance to other chemotherapeutic agents. The unique self-resistance mechanisms of producer organisms, such as self-sacrifice and sequestration, offer intriguing insights into potential strategies to combat resistance. Further research focusing on head-to-head comparisons of different enediynes in well-characterized resistant cell lines is essential for a more complete understanding of their cross-resistance profiles. This knowledge will be invaluable for the development of novel enediyne-based therapies that can circumvent existing resistance mechanisms and improve patient outcomes.

References

A Comparative Guide to In Vivo Validation of Calicheamicin ADC Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key methodologies for the in vivo validation of target engagement for Calicheamicin-based Antibody-Drug Conjugates (ADCs). Demonstrating that an ADC not only reaches its target tumor but also exerts its cytotoxic effect is a critical step in preclinical development. Calicheamicins are a class of potent enediyne antitumor antibiotics that induce double-strand DNA breaks, leading to cell death.[1][2] Due to their extreme potency—up to 10,000 times more cytotoxic than some conventional chemotherapies—ensuring targeted delivery and engagement is paramount.[3][4]

This document details common experimental approaches, presents comparative data in tabular format, and provides standardized protocols and workflows to aid in the design and interpretation of in vivo studies.

Mechanism of Action: this compound ADC

A this compound ADC leverages the specificity of a monoclonal antibody to deliver its potent payload directly to cancer cells expressing a specific surface antigen (e.g., CD22 or CD33).[5] Upon binding, the ADC-antigen complex is internalized.[2][6] Inside the cell, the acidic environment of the endosome or lysosome cleaves the linker, releasing the this compound payload.[7] The payload then translocates to the nucleus, binds to the minor groove of DNA, and undergoes a chemical reaction (Bergman cyclization) to generate a diradical species.[2][3] This diradical abstracts hydrogen atoms from the DNA backbone, causing sequence-specific, double-stranded breaks and triggering apoptosis.[2][8]

Calicheamicin_ADC_MOA cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_nucleus Nucleus ADC This compound ADC Receptor Target Antigen (e.g., CD22, CD33) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Released This compound (Payload Released) Lysosome->Payload_Released 4. Linker Cleavage Nucleus Nucleus Payload_Released->Nucleus DNA DNA Minor Groove Nucleus->DNA 5. DNA Binding DSB Double-Strand Break DNA->DSB 6. Bergman Cyclization & DNA Cleavage Apoptosis Apoptosis DSB->Apoptosis 7. Cell Death TGI_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis A Implant Tumor Cells/ Fragments in Mice B Allow Tumors to Establish (e.g., 100-200 mm³) A->B C Randomize Mice into Treatment Groups B->C D Administer ADC/ Controls (i.v.) C->D E Measure Tumor Volume & Body Weight (2-3x/week) D->E F Continue Monitoring (e.g., 28-60 days) E->F G Euthanize at Endpoint (Tumor Size Limit/Study End) F->G H Analyze Data: TGI, Regressions, Survival G->H

References

A Comparative Analysis of Cleavable and Non-Cleavable Linkers for Calicheamicin Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Technologies for Calicheamicin ADCs with Supporting Experimental Data.

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. In the case of this compound, a potent enediyne antitumor antibiotic, the choice between a cleavable and a non-cleavable linker strategy dictates the ADC's mechanism of action, stability, and overall therapeutic window. This guide provides a comparative study of these two linker types for this compound ADCs, supported by experimental data and detailed methodologies.

Executive Summary

This compound ADCs have been successful in treating hematological malignancies, with approved drugs like Mylotarg® (gemtuzumab ozogamicin) and Besponsa® (inotuzumab ozogamicin) utilizing a cleavable, acid-sensitive hydrazone linker.[1][] However, this first-generation linker technology is associated with instability in circulation, leading to premature drug release and potential off-target toxicity.[1][] Research has since focused on developing more stable linker technologies. Non-cleavable linkers offer enhanced stability but have generally shown reduced efficacy for this compound ADCs. This guide will delve into the nuances of these linker strategies, presenting a data-driven comparison to inform future ADC design.

Data Presentation: Performance Comparison

The following tables summarize the quantitative data comparing different linker strategies for this compound ADCs.

Linker TypeLinker ExampleKey FeaturePlasma StabilityIn Vitro Cytotoxicity (IC50)In Vivo EfficacyBystander EffectSource
Cleavable Acid-Labile Hydrazone (e.g., AcButDMH)pH-sensitive cleavage in lysosomeLow (short half-life in circulation)Potent (sub-nanomolar to nanomolar range)Effective, but with a narrow therapeutic indexGenerally considered to be non-potent[1][]
Cleavable DisulfideReduction-sensitive cleavage in the cellHigh (50% of drug conjugated after 21 days in vivo)PotentEffective with tumor regression at 3 mg/kgNot explicitly reported, but payload is cell-impermeable[1]
Non-cleavable AmideRequires complete antibody degradation for drug releaseHighLess potent than cleavable counterpartsShowed insufficient activity in preclinical modelsNo[3]

Mechanism of Action: Cleavable vs. Non-cleavable Linkers

The fundamental difference between cleavable and non-cleavable linkers lies in the mechanism of payload release.

Cleavable Linkers are designed to be stable in the bloodstream and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell. For this compound ADCs, two main types of cleavable linkers have been explored:

  • Acid-Labile Hydrazone Linkers: These linkers are hydrolyzed in the acidic environment of the endosomes and lysosomes (pH 4.8-6.0) after the ADC is internalized by the target cell.[4][5] The approved this compound ADCs, Mylotarg® and Besponsa®, utilize this type of linker.[1][]

  • Disulfide Linkers: These linkers are cleaved in the reducing environment of the cell, primarily by glutathione. This approach can offer greater plasma stability compared to hydrazone linkers.[4][5]

Non-Cleavable Linkers , such as those based on a stable amide bond, do not have a specific cleavage site. The release of the active drug metabolite occurs only after the ADC is internalized and the antibody is completely degraded by lysosomal proteases.[6][7] This results in the payload being released with an attached amino acid residue from the antibody.

cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC in Circulation Endosome_C Internalization into Endosome ADC_C->Endosome_C Binding to Target Antigen Lysosome_C Trafficking to Lysosome Endosome_C->Lysosome_C Release_C Cleavage of Linker (e.g., low pH, high Glutathione) Lysosome_C->Release_C Payload_C Active this compound Payload Release_C->Payload_C DNA_Damage_C DNA Double-Strand Breaks Payload_C->DNA_Damage_C ADC_NC ADC in Circulation Endosome_NC Internalization into Endosome ADC_NC->Endosome_NC Binding to Target Antigen Lysosome_NC Trafficking to Lysosome Endosome_NC->Lysosome_NC Degradation_NC Antibody Degradation Lysosome_NC->Degradation_NC Payload_NC Payload-Linker-Amino Acid Complex Degradation_NC->Payload_NC DNA_Damage_NC DNA Double-Strand Breaks Payload_NC->DNA_Damage_NC Start Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Tumors reach a certain size Treatment ADC Administration (e.g., intravenous) Grouping->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Regular intervals Endpoint Endpoint Analysis Monitoring->Endpoint Pre-defined criteria met

References

Safety Operating Guide

Safeguarding Researchers and the Environment: A Comprehensive Guide to Calicheamicin Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the proper disposal of Calicheamicin, a potent cytotoxic enediyne antibiotic. Adherence to these procedures is critical to mitigate risks to personnel and prevent environmental contamination. The following protocols are designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

I. Guiding Principles for this compound Waste Management

All materials that have come into contact with this compound are to be considered hazardous and must be segregated, decontaminated, and disposed of according to institutional and regulatory standards. The primary goal is to inactivate the cytotoxic potential of this compound before it enters the final waste stream.

II. Personal Protective Equipment (PPE)

Due to the high toxicity of this compound, the following PPE is mandatory when handling the compound or its waste:

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is required.

  • Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric.

  • Eye Protection: Chemical splash goggles or a full-face shield.

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powdered form or when there is a risk of aerosolization.

III. This compound Waste Segregation

Proper segregation of waste at the point of generation is crucial. All waste containers must be clearly labeled as "Cytotoxic Waste" and "Hazardous Chemical Waste."

Waste CategoryDescriptionContainer Type
Sharps Waste Needles, syringes, scalpels, and any other sharp items contaminated with this compound.Puncture-resistant, leak-proof sharps container labeled "Cytotoxic Sharps."
Solid Waste Contaminated PPE (gloves, gowns), bench paper, pipette tips, vials, and other non-sharp disposable items.Thick, leak-proof plastic bags or containers labeled "Cytotoxic Waste."
Liquid Waste (Aqueous) Solutions containing this compound, such as unused drug solutions, cell culture media, and buffer washes.Leak-proof, shatter-resistant containers labeled "Hazardous Liquid Waste."
Liquid Waste (Organic) This compound dissolved in organic solvents.Appropriate solvent waste container, clearly labeled with all chemical components.

IV. Chemical Deactivation of this compound

The cytotoxic activity of this compound is initiated by the reduction of its methyl trisulfide group, which triggers a cascade of reactions leading to DNA cleavage. Therefore, chemical inactivation should target this functional group through oxidation. Sodium hypochlorite (bleach) is a strong oxidizing agent that can effectively deactivate this compound.

Experimental Protocol for Deactivation of Aqueous this compound Waste:

Objective: To chemically inactivate this compound in aqueous solutions prior to disposal.

Materials:

  • Aqueous waste containing this compound

  • 5.25% Sodium hypochlorite solution (household bleach)

  • Sodium thiosulfate solution (1M)

  • pH indicator strips

  • Appropriate PPE

  • Fume hood

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary PPE is worn correctly.

  • Neutralization (if necessary): Check the pH of the this compound waste. If it is acidic, adjust to a neutral pH (6-8) using a suitable buffer to prevent the generation of chlorine gas upon addition of bleach.

  • Oxidation: Slowly add a 5.25% sodium hypochlorite solution to the this compound waste to achieve a final concentration of at least 10% bleach by volume. Stir the solution gently for a minimum of 2 hours to ensure complete inactivation.

  • Quenching: After the inactivation period, neutralize any excess hypochlorite by adding 1M sodium thiosulfate solution until the solution no longer tests positive for oxidizing agents (e.g., using potassium iodide-starch paper).

  • Final Disposal: The treated solution should be disposed of as hazardous chemical waste according to your institution's guidelines.

Disclaimer: This chemical deactivation protocol is based on established chemical principles for the inactivation of similar hazardous compounds. It is recommended that each institution validate this procedure for their specific application before routine implementation.

V. Spill Management

In the event of a this compound spill, immediate action is required:

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Isolate: Secure the area to prevent the spread of contamination.

  • Decontaminate: Wearing appropriate PPE, cover the spill with absorbent pads. For liquid spills, work from the outside in. For solid spills, gently cover with damp absorbent pads to avoid aerosolization.

  • Clean: Clean the spill area with a detergent solution, followed by a 10% bleach solution, and then rinse with water. All cleaning materials must be disposed of as cytotoxic waste.

VI. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Calicheamicin_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_treatment Treatment & Holding cluster_disposal Final Disposal sharps Sharps sharps_container Cytotoxic Sharps Container sharps->sharps_container solid Solid Waste solid_container Cytotoxic Waste Bag/Bin solid->solid_container liquid Liquid Waste liquid_container Hazardous Liquid Waste Container liquid->liquid_container holding_area Secure Holding Area sharps_container->holding_area solid_container->holding_area deactivation Chemical Deactivation (Aqueous Waste) liquid_container->deactivation liquid_container->holding_area deactivation->liquid_container Treated Waste waste_pickup EHS Waste Pickup holding_area->waste_pickup incineration High-Temperature Incineration waste_pickup->incineration

Caption: Workflow for this compound waste segregation, treatment, and disposal.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. It is imperative that all individuals working with this compound are thoroughly trained on these protocols and have access to the necessary safety equipment.

Comprehensive Safety and Handling Guide for Calicheamicin

Author: BenchChem Technical Support Team. Date: November 2025

Calicheamicin is a potent enediyne antitumor antibiotic that requires stringent handling protocols to ensure the safety of laboratory personnel.[1][][3] Its high cytotoxicity necessitates meticulous planning and execution of all procedures, from receipt of the compound to the disposal of waste.[] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Classification

This compound and its derivatives are classified as highly hazardous substances. Understanding their classification is crucial for implementing appropriate safety measures.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 1, 2H300: Fatal if swallowed[4][5]
Acute Toxicity, DermalCategory 1, 2H310: Fatal in contact with skin[5]
Acute Toxicity, InhalationCategory 1, 2H330: Fatal if inhaled[4][5]
Germ Cell MutagenicityCategory 1A, 1BH340: May cause genetic defects[4]
Reproductive ToxicityCategory 1A, 1BH360: May damage fertility or the unborn child[4]
Specific Target Organ Toxicity (Single Exposure)Category 1H370: Causes damage to organs[4]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure[4][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[6]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[5][6]
CarcinogenicityCategory 2H351: Suspected of causing cancer[5]
Hazardous to the Aquatic Environment (Long-term)Category 3H412: Harmful to aquatic life with long lasting effects[4]
Personal Protective Equipment (PPE) for Handling this compound

The selection and proper use of PPE are critical to prevent exposure. The following table outlines the minimum PPE requirements for various activities involving this compound.

ActivityRequired Personal Protective Equipment
Handling Solid Compound (e.g., weighing, aliquoting) Primary Protection: • Double chemo-rated, powder-free gloves (inner glove under gown cuff, outer glove over cuff)[7][8] • Disposable gown resistant to hazardous drugs[7][8] • Full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR)[5][7] • Eye protection (safety goggles with side shields or a face shield in combination with goggles)[5][7] • Hair and shoe covers[7]
Handling Solutions (e.g., reconstitution, dilution) Primary Protection: • Double chemo-rated, powder-free gloves[7][8] • Disposable gown resistant to hazardous drugs[7][8] • Eye protection (safety goggles with side shields)[5][7]Secondary Protection (based on risk assessment): • Face shield if there is a splash hazard[7] • Work should be performed in a certified chemical fume hood or biological safety cabinet[7]
Administering to Cell Cultures or Animals • Double chemo-rated, powder-free gloves[7][8] • Disposable gown resistant to hazardous drugs[7][8] • Eye protection (safety goggles with side shields)[5][7] • Use of a closed system transfer device (CSTD) is recommended where feasible[8]
Cleaning and Decontamination • Double chemo-rated, powder-free gloves[7][8] • Disposable gown resistant to hazardous drugs[7][8] • Eye protection (safety goggles with side shields) and a face shield[5][7] • Respiratory protection may be required depending on the nature of the spill
Waste Disposal • Double chemo-rated, powder-free gloves[7][8] • Disposable gown resistant to hazardous drugs[7][8] • Eye protection (safety goggles with side shields)[5][7]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for safely handling this compound.

Pre-Handling and Preparation
  • Training: Ensure all personnel are trained on the hazards of this compound and have read the Safety Data Sheet (SDS).

  • Designated Area: Designate a specific area for handling this compound, such as a chemical fume hood or a biological safety cabinet.

  • Emergency Equipment: Verify that a safety shower, eyewash station, and spill kit are readily accessible.[5][9]

  • PPE Donning: Put on all required PPE before entering the designated handling area.

Handling the Solid Compound
  • Containment: Handle solid this compound in a containment device such as a glove box or a chemical fume hood with appropriate filtration to avoid inhalation of dust particles.

  • Weighing: Use a dedicated analytical balance within the containment device.

  • Aliquotting: Prepare aliquots of appropriate sizes to minimize the need for repeated handling of the stock container.

Preparation of Solutions
  • Solvent Selection: Use appropriate solvents as recommended by the supplier.

  • Reconstitution: Slowly add the solvent to the vial containing the solid this compound to avoid splashing.

  • Mixing: Gently swirl or vortex to dissolve the compound. Avoid sonication, which can generate aerosols.

  • Labeling: Clearly label all solutions with the compound name, concentration, date, and hazard symbols.

Post-Handling and Decontamination
  • Surface Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound. A common decontamination procedure involves scrubbing with alcohol.[4][5]

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination, and dispose of it as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4][5]

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst-Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[4][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Segregation: Collect all this compound-contaminated waste in clearly labeled, sealed, and puncture-resistant containers. This includes unused compound, empty vials, contaminated PPE, and labware.

  • Container Labeling: Label waste containers with "Hazardous Waste," the name of the chemical, and the appropriate hazard symbols.

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this compound waste down the drain or in regular trash.[4][6][9]

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a research setting.

Calicheamicin_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Containment) cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase A Review SDS and SOPs B Verify Emergency Equipment (Eyewash, Shower, Spill Kit) A->B C Don Appropriate PPE B->C D Weigh Solid this compound C->D E Prepare Stock Solution D->E F Perform Experiment (e.g., cell treatment) E->F G Decontaminate Work Area and Equipment F->G H Segregate and Label Hazardous Waste G->H I Doff PPE and Dispose H->I J Wash Hands Thoroughly I->J K Store Waste in Designated Area J->K L Contact EHS for Pickup K->L

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.